molecular formula CaSO4<br>CaO4S B1196961 Calcium sulfate CAS No. 7778-18-9

Calcium sulfate

Numéro de catalogue: B1196961
Numéro CAS: 7778-18-9
Poids moléculaire: 136.14 g/mol
Clé InChI: OSGAYBCDTDRGGQ-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3.
This compound is a calcium salt and an inorganic calcium salt.
Anhydrite is a mineral with formula of CaS6+O4 or Ca(SO4). The IMA symbol is Anh.
Gypsum is a mineral with formula of CaS6+O4·2H2O or Ca(SO4)·2H2O. The IMA symbol is Gp.
A calcium salt that is used for a variety of purposes including: building materials, as a desiccant, in dentistry as an impression material, cast, or die, and in medicine for immobilizing casts and as a tablet excipient. It exists in various forms and states of hydration. Plaster of Paris is a mixture of powdered and heat-treated gypsum.

Propriétés

IUPAC Name

calcium;sulfate
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InChI

InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
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InChI Key

OSGAYBCDTDRGGQ-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)[O-].[Ca+2]
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Molecular Formula

CaSO4, CaO4S
Record name CALCIUM SULFATE
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Related CAS

10034-76-1 (1:1 salt, hemi-hydrate), 10101-41-4 (1:1 salt, di-hydrate)
Record name Calcium sulfate [NF]
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DSSTOX Substance ID

DTXSID9029699
Record name Sulfuric acid, calcium salt
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Molecular Weight

136.14 g/mol
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Physical Description

Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Fine, white to slightly yellowish-white odourless powder, Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH], WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER., Odorless, white powder or colorless, crystalline solid., Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.3 % (NIOSH, 2023), Slightly soluble in water, insoluble in ethanol, For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page., PURE ANHYDROUS SLIGHTLY SOL IN WATER, 0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE, Solubility in water, g/100ml at 20 °C: 0.2 (very good), 0.3%
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Density

2.96 (NIOSH, 2023) - Denser than water; will sink, 2.960, 2.9 g/cm³, 2.96
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

NATURAL ANHYDRITE CRYSTALS ARE COLORLESS, RHOMBIC OR MONOCLINIC, NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED), INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE, SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM, For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page.

CAS No.

7778-18-9
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Melting Point

2840 °F (Decomposes) (NIOSH, 2023), 1450 °C, 2840 °F (decomposes), 2840 °F (Decomposes)
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Foundational & Exploratory

Synthesis and Characterization of Calcium Sulfate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium sulfate nanoparticles. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze these nanoparticles for various applications, including drug delivery, bone regeneration, and as reinforcing agents in biomaterials. This document details established synthesis methodologies, outlines rigorous characterization techniques, and presents quantitative data to facilitate experimental design and interpretation.

Synthesis of this compound Nanoparticles

The fabrication of this compound nanoparticles with controlled size, shape, and phase is crucial for their application. Several methods have been developed, with precipitation, microemulsion, and hydrothermal techniques being the most prevalent.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound nanoparticles. It involves the reaction of a calcium salt solution with a sulfate source, leading to the precipitation of this compound under controlled conditions.

Experimental Protocol: Precipitation Synthesis

  • Precursor Preparation:

    • Prepare an aqueous solution of a calcium salt (e.g., calcium chloride, CaCl₂) with a concentration ranging from 0.1 M to 1 M.

    • Prepare an aqueous solution of a sulfate source (e.g., sodium sulfate, Na₂SO₄) with a stoichiometric equivalent concentration.

  • Reaction:

    • Add the calcium chloride solution dropwise to the sodium sulfate solution under vigorous stirring at a controlled temperature (typically room temperature).

    • The reaction immediately forms a white precipitate of this compound.

    • Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete reaction and homogenization.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation (e.g., 5000 rpm for 15 minutes).

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing process multiple times (typically 3-5 times) to remove any unreacted ions.

  • Drying:

    • Dry the final washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

    • The resulting powder consists of this compound nanoparticles.

Microemulsion Method

The microemulsion technique offers excellent control over nanoparticle size and morphology by utilizing a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as nanoreactors for the precipitation reaction.

Experimental Protocol: Microemulsion Synthesis [1][2]

  • Microemulsion Formation:

    • Prepare a microemulsion system by mixing an organic solvent (e.g., cyclohexane), a surfactant (e.g., TritonX-114, SDBS, or CTAB), and an aqueous phase.[1]

    • For example, dissolve 3 mL of 5 wt% TritonX-114 in 20 mL of cyclohexane and stir for 30 minutes.[2]

  • Introduction of Reactants:

    • Prepare two separate microemulsions: one containing the calcium precursor and the other containing the sulfate precursor.

    • For instance, add 10 mL of 30 wt% H₂SO₄ aqueous solution to the TritonX-114/cyclohexane mixture and stir for 3 hours.[2]

    • In a separate microemulsion, introduce the calcium source (e.g., by adding 0.3 g of CaCO₃ and stirring for 30 minutes).[2]

  • Reaction and Nanoparticle Formation:

    • Mix the two microemulsions under continuous stirring. The exchange of reactants between the aqueous nanodroplets initiates the precipitation of this compound nanoparticles.

  • Purification:

    • Break the microemulsion by adding a suitable solvent (e.g., ethanol or acetone).

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with anhydrous ethanol to remove the surfactant and any unreacted precursors.[2]

  • Drying:

    • Dry the purified nanoparticles in a vacuum oven at 60 °C for 4 hours.[2]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water and at a pressure greater than 1 atmosphere. This technique can produce highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol: Hydrothermal Synthesis [3][4][5]

  • Precursor Mixture:

    • Prepare a precursor solution by dissolving a calcium source (e.g., this compound hemihydrate, calcium chloride) and a sulfate source (if not using a this compound precursor) in deionized water.[3][4]

    • Surfactants or structure-directing agents (e.g., hexadecylamine) can be added to the solution to control the morphology of the final product.[5]

  • Hydrothermal Reaction:

    • Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined duration (e.g., 6-24 hours).[3][5] The pressure inside the autoclave will increase due to the heating of the aqueous solution.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the product with deionized water and ethanol to remove any residual reactants.

    • Dry the final product in an oven at a suitable temperature (e.g., 80 °C).

Characterization of this compound Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized this compound nanoparticles. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase composition (e.g., gypsum, bassanite, anhydrite), and crystallite size of the nanoparticles. The diffraction pattern provides a unique fingerprint of the crystalline material.

Experimental Protocol: XRD Analysis

  • Sample Preparation:

    • Ensure the nanoparticle sample is in a dry powder form.

    • Mount the powder on a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

    • Scan the sample over a 2θ range, typically from 10° to 80°, with a step size of 0.02°.

  • Data Analysis:

    • Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

    • Calculate the crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and aggregation state of the nanoparticles.

Experimental Protocol: SEM and TEM Analysis

  • SEM:

    • Sample Preparation: Mount the dry nanoparticle powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging: Acquire images at various magnifications to observe the overall morphology and surface features.

  • TEM:

    • Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using sonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

    • Imaging: Obtain bright-field images to visualize the size, shape, and internal structure of the nanoparticles. High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes. Selected Area Electron Diffraction (SAED) can be used to determine the crystal structure of individual nanoparticles.

Dynamic Light Scattering (DLS)

DLS is a technique used to determine the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Experimental Protocol: DLS Analysis [6][7][8]

  • Sample Preparation:

    • Disperse the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) at a low concentration to avoid multiple scattering effects.

    • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Measurement:

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement, which typically involves correlating the scattered light intensity fluctuations over time.

  • Data Analysis:

    • The instrument software calculates the particle size distribution based on the Stokes-Einstein equation. The results are often reported as the Z-average diameter and the Polydispersity Index (PDI), which indicates the width of the size distribution.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the nanoparticles and to confirm the presence of different phases of this compound based on their characteristic vibrational modes.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Mix a small amount of the dry nanoparticle powder with potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the sulfate (SO₄²⁻) and water (H₂O) vibrational modes to determine the phase of the this compound.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the nanoparticle powder by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the material.

Experimental Protocol: BET Analysis [9][10][11]

  • Sample Preparation:

    • Degas a known weight of the nanoparticle powder under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

  • Measurement:

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Introduce known amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at different partial pressures.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.

    • Apply the BET equation to the linear portion of the isotherm to calculate the monolayer capacity, from which the specific surface area is determined.

Quantitative Data Summary

The following tables summarize quantitative data obtained from the characterization of this compound nanoparticles synthesized by various methods.

Table 1: Particle Size and Morphology of this compound Nanoparticles

Synthesis MethodSurfactant/AdditiveMorphologyParticle Size (nm)Reference
MicroemulsionTritonX-114Nanocrystals, Nanorod clusters< 5 (initial), > 100 (final cluster)[1]
MicroemulsionSDBSNanowires, Whiskers-[1]
MicroemulsionCTABQuasi-spherical-[1]
Precipitation-Spherical10-50[12]
Precipitation-Nanorod clusters30 x 150 to 100 x 650[12]
Flame Spray Synthesis-Agglomerated nanoparticles20-50[13]

Table 2: Crystallographic Data of this compound Nanoparticles from XRD

PhaseJCPDS Card No.Major Diffraction Peaks (2θ)Crystallite Size (nm)Reference
Gypsum (CaSO₄·2H₂O)33-031111.6°, 20.7°, 23.4°, 29.1°Varies with synthesis[14]
Bassanite (CaSO₄·0.5H₂O)41-022414.8°, 25.7°, 29.7°, 31.9°~30-50[14][15]
Anhydrite (CaSO₄)06-022625.5°, 31.5°, 38.6°, 41.4°Varies with synthesis[13]

Table 3: Spectroscopic and Surface Area Data for this compound Nanoparticles

Characterization TechniqueParameterTypical ValuesReference
FTIR Sulfate (SO₄²⁻) Stretching (ν₃) ~1140 cm⁻¹[16]
Sulfate (SO₄²⁻) Bending (ν₄) ~600-670 cm⁻¹[16][17]
Water (H₂O) Stretching (in gypsum) ~3400-3550 cm⁻¹[16]
Water (H₂O) Bending (in gypsum) ~1620, 1685 cm⁻¹[16]
BET Specific Surface Area Varies significantly with synthesis method (e.g., can be >50 m²/g for nanosized materials)[10][18]

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the experimental workflows and the logical relationships between synthesis, characterization, and nanoparticle properties.

General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage Precursors Precursor Preparation Reaction Reaction/ Precipitation Precursors->Reaction Mixing Purification Washing & Separation Reaction->Purification Collection Drying Drying Purification->Drying Nanoparticles This compound Nanoparticles Drying->Nanoparticles

Caption: A generalized workflow for the synthesis of this compound nanoparticles.

Characterization and Property Analysis

CharacterizationWorkflow cluster_characterization Characterization Techniques cluster_properties Nanoparticle Properties XRD XRD Crystal Crystal Structure & Phase XRD->Crystal SEM_TEM SEM / TEM Morphology Morphology & Size SEM_TEM->Morphology DLS DLS SizeDist Hydrodynamic Size Distribution DLS->SizeDist FTIR FTIR Composition Chemical Composition FTIR->Composition BET BET Surface Surface Area BET->Surface

Caption: Relationship between characterization techniques and nanoparticle properties.

Influence of Synthesis Parameters on Nanoparticle Characteristics

SynthesisParameters cluster_params Synthesis Parameters cluster_chars Nanoparticle Characteristics Method Synthesis Method (Precipitation, Microemulsion, etc.) Size Particle Size Method->Size Shape Shape/ Morphology Method->Shape Phase Crystalline Phase Method->Phase Precursor Precursor Concentration Precursor->Size Temperature Temperature Temperature->Size Temperature->Phase pH pH pH->Size Additives Surfactants/ Additives Additives->Shape PDI Polydispersity Additives->PDI

Caption: Influence of key synthesis parameters on nanoparticle characteristics.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of calcium sulfate (CaSO₄). An understanding of these properties is critical in various scientific and industrial applications, including pharmaceuticals, biomaterials, and construction, where the specific phase of this compound dictates its physical and chemical behavior. This document details the crystallographic properties, thermodynamic stability, and phase transformations of the primary forms of this compound: gypsum (dihydrate), bassanite (hemihydrate), and anhydrite.

Introduction to this compound Polymorphism

This compound is an inorganic compound that exists in several hydration states, leading to its rich polymorphism. The three principal phases are distinguished by the number of water molecules in their crystal structures:

  • Gypsum (CaSO₄·2H₂O): The dihydrate form is the most common and stable crystalline phase of this compound under ambient conditions.

  • Bassanite (CaSO₄·0.5H₂O): The hemihydrate form, also known as Plaster of Paris, is a metastable phase. It is typically produced by the partial dehydration of gypsum.[1]

  • Anhydrite (CaSO₄): The anhydrous form exists in several polymorphic states, with the orthorhombic γ-CaSO₄ being the most stable. It is formed by the complete dehydration of gypsum or bassanite.

The interconversion between these phases is governed by temperature, pressure, and water activity, making the study of their polymorphism crucial for controlling the material's properties.

Crystal Structure and Properties

The distinct crystal structures of gypsum, bassanite, and anhydrite give rise to their unique physical and chemical properties. A summary of their crystallographic and physical data is presented below.

Data Presentation: Quantitative Properties of this compound Polymorphs

The following tables summarize the key quantitative data for the three main polymorphs of this compound for easy comparison.

Table 1: Crystallographic Data of this compound Polymorphs

PropertyGypsum (CaSO₄·2H₂O)Bassanite (α-CaSO₄·0.5H₂O)Anhydrite (γ-CaSO₄)
Crystal System MonoclinicMonoclinic/TrigonalOrthorhombic
Space Group C2/cI2, P3₁21Amma, Pnma
Lattice Parameters a = 5.68 Å, b = 15.18 Å, c = 6.52 Å, β = 118.4°a = 12.03 Å, b = 6.93 Å, c = 12.67 Å, β = 90.27°a = 6.991 Å, b = 6.996 Å, c = 6.238 Å
Formula Units (Z) 4124

Note: The crystallographic data for Bassanite can vary as it can exist in different space groups depending on humidity.

Table 2: Physical Properties of this compound Polymorphs

PropertyGypsum (CaSO₄·2H₂O)Bassanite (α-CaSO₄·0.5H₂O)Anhydrite (γ-CaSO₄)
Molar Mass ( g/mol ) 172.17145.15136.14
Density (g/cm³) 2.32[1]2.742.96[1]
Mohs Hardness 22-33-3.5

Table 3: Solubility of this compound Polymorphs in Water at 25°C

PolymorphSolubility (g/L)
Gypsum (CaSO₄·2H₂O)~2.4
Bassanite (CaSO₄·0.5H₂O)~3.0
Anhydrite (CaSO₄)~2.1

Phase Transitions and Thermodynamic Stability

The transformation between the different polymorphic forms of this compound is a critical aspect of its chemistry. These transitions are primarily driven by changes in temperature and water vapor pressure.

Dehydration of Gypsum

Heating gypsum initiates a two-step dehydration process. The first step, occurring at approximately 128°C, involves the loss of 1.5 water molecules to form bassanite. Further heating to around 163°C results in the loss of the remaining 0.5 water molecules, leading to the formation of γ-anhydrite. These transitions are endothermic and can be readily observed using thermal analysis techniques.

Hydration of Anhydrite and Bassanite

The anhydrous and hemihydrate forms of this compound can rehydrate in the presence of water to form gypsum. The hydration of bassanite is an exothermic process that forms an interlocking matrix of gypsum crystals, which is the basis for the setting of plaster. The hydration of anhydrite is a much slower process.

The following diagram illustrates the transformation pathways between the different this compound phases.

CalciumSulfate_Transformations Gypsum Gypsum (CaSO₄·2H₂O) Bassanite Bassanite (CaSO₄·0.5H₂O) Gypsum->Bassanite + Heat (-1.5 H₂O) Bassanite->Gypsum + 1.5 H₂O Anhydrite Anhydrite (γ-CaSO₄) Bassanite->Anhydrite + Heat (-0.5 H₂O) Anhydrite->Gypsum + 2 H₂O (slow) Anhydrite->Bassanite + 0.5 H₂O

Phase transformations of this compound.

Experimental Protocols for Characterization

The characterization of this compound polymorphs relies on several analytical techniques. Detailed methodologies for the key experiments are provided below.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of this compound and determine their crystallographic parameters.

Methodology:

  • Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. For quantitative analysis, the sample may be mixed with a known amount of an internal standard.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. Rietveld refinement can be employed for quantitative phase analysis and to refine lattice parameters.

The following diagram outlines the general workflow for XRD analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grinding Grind Sample Sieving Sieve Powder Grinding->Sieving Mounting Mount on Holder Sieving->Mounting XRD Perform XRD Scan Mounting->XRD PhaseID Phase Identification XRD->PhaseID Quant Quantitative Analysis PhaseID->Quant Refinement Rietveld Refinement Quant->Refinement

Workflow for XRD analysis of this compound.
Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and phase transitions of this compound hydrates.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or alumina crucible. For DSC, it is crucial to use a hermetically sealed pan with a pinhole to ensure good resolution of the dehydration peaks.[2]

  • Instrument Setup: A simultaneous thermogravimetric analyzer-differential scanning calorimeter (TGA-DSC) is used. The sample is heated from ambient temperature to at least 400°C at a constant heating rate, typically 10-20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, which corresponds to the loss of water molecules. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions. The amount of each phase can be quantified from the weight loss in the TGA curve or the enthalpy of the transitions in the DSC curve.

Raman Spectroscopy

Objective: To identify the different this compound phases based on their characteristic vibrational modes.

Methodology:

  • Sample Preparation: A small amount of the powder sample is placed on a microscope slide.

  • Instrument Setup: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer. Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.

  • Data Analysis: The Raman spectrum of each this compound phase is unique. The main vibrational bands for gypsum, bassanite, and anhydrite are found at approximately 1008 cm⁻¹, 1015 cm⁻¹, and 1017-1025 cm⁻¹, respectively, corresponding to the symmetric stretching mode of the sulfate ion.

Conclusion

The polymorphism of this compound is a complex and critical area of study with significant implications for materials science and pharmaceutical development. A thorough understanding of the crystal structures, properties, and phase transitions of gypsum, bassanite, and anhydrite is essential for controlling and optimizing the performance of this compound-based materials. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these important polymorphs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Calcium Sulfate in Aqueous Solutions

Introduction

This compound (CaSO₄) is a common inorganic salt with significant implications across various scientific and industrial domains, including pharmaceuticals, geology, and industrial processes where it is a frequent component of scaling deposits.[1] It exists in several hydration states, primarily as anhydrite (CaSO₄), hemihydrate or Bassanite (CaSO₄·0.5H₂O), and dihydrate or gypsum (CaSO₄·2H₂O).[1][2][3][4] The solubility of these forms in aqueous solutions is a critical parameter that dictates their behavior in both natural and engineered systems.

All forms of this compound are considered sparingly soluble in water.[1] This limited solubility is influenced by a complex interplay of factors including temperature, pH, pressure, and the presence of other ions in the solution.[2][3] A thorough understanding of these factors is essential for applications ranging from controlling crystallization in industrial settings to designing drug formulations. This guide provides a comprehensive technical overview of the core principles governing this compound solubility, detailed experimental methodologies for its determination, and quantitative data to support research and development activities.

Fundamentals of this compound Solubility

The dissolution of this compound in water is an equilibrium process. When a sparingly soluble salt like this compound is added to water, it dissolves until the solution is saturated. At this point, a dynamic equilibrium is established between the solid salt and its constituent ions in the solution.

The equilibrium reaction for this compound dihydrate (gypsum) is:

CaSO₄·2H₂O(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq) + 2H₂O(l)

The equilibrium for the anhydrous form (anhydrite) is:

CaSO₄(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq)

Solubility Product Constant (Ksp)

The solubility product constant (Ksp) is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. It represents the product of the molar concentrations of the ions in a saturated solution, with each concentration raised to the power of its stoichiometric coefficient.

For this compound, the Ksp expression is:

Ksp = [Ca²⁺][SO₄²⁻] [5]

The Ksp value is temperature-dependent and differs for each hydration state of this compound. A higher Ksp value indicates greater solubility.[6]

Table 1: Solubility Product (Ksp) of this compound Forms at 25°C

Hydration StateFormulaKsp Value
Anhydrous (Anhydrite)CaSO₄4.93 x 10⁻⁵
Dihydrate (Gypsum)CaSO₄·2H₂O3.14 x 10⁻⁵

Source: Wikipedia[1]

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is highly dependent on the physicochemical properties of the solution.

Effect of Temperature

This compound exhibits "retrograde solubility," an uncommon behavior where its solubility in water decreases as temperature increases, particularly at higher temperatures.[1] The solubility of gypsum (dihydrate) increases from 0°C to a maximum around 40°C, and then decreases at higher temperatures.[7] This phenomenon is a significant cause of scaling in industrial heat exchangers and boilers.[1]

Table 2: Solubility of this compound (Gypsum and Anhydrite) in Pure Water at Different Temperatures

Temperature (°C)Gypsum (g / 100 mL)Anhydrite (g / 100 mL)
00.223-
20~0.24 - 0.25~0.21
30~0.26-
40~0.265-
50-~0.25
1000.205~0.16

Data compiled from multiple sources.[7][8]

The transition temperature, at which one hydrate form becomes more stable than another, is also crucial. The transition of gypsum to anhydrite in pure water occurs at approximately 42°C.[2]

Common Ion Effect

According to Le Châtelier's principle, the addition of a common ion (either Ca²⁺ or SO₄²⁻) to a saturated solution of this compound will shift the dissolution equilibrium to the left, favoring the formation of the solid precipitate and thus decreasing its solubility.[9][10][11] For instance, adding a soluble sulfate salt like sodium sulfate (Na₂SO₄) to a saturated CaSO₄ solution will reduce the concentration of dissolved Ca²⁺ as more CaSO₄ precipitates.[5]

Table 3: Effect of a Common Ion (Na₂SO₄) on this compound Solubility

Solution[Ca²⁺] (M)[SO₄²⁻] (M)Calculated Solubility of CaSO₄ (M)
Saturated CaSO₄ in H₂O~4.9 x 10⁻³~4.9 x 10⁻³~4.9 x 10⁻³
Saturated CaSO₄ in 0.10 M Na₂SO₄~2.4 x 10⁻⁴~0.10~2.4 x 10⁻⁴

Theoretical values based on Ksp = 2.4 x 10⁻⁵.[5][12]

Effect of pH

The solubility of this compound is influenced by pH. In acidic solutions, the sulfate ion (SO₄²⁻) can associate with hydrogen ions (H⁺) to form the bisulfate ion (HSO₄⁻).

SO₄²⁻(aq) + H⁺(aq) ⇌ HSO₄⁻(aq)

This reaction reduces the concentration of free sulfate ions in the solution, causing the dissolution equilibrium of CaSO₄ to shift to the right, thereby increasing its solubility.[13] Studies have shown a slight increase in CaSO₄·2H₂O solubility as the pH decreases.[14] Conversely, this compound does not significantly alter the pH of a solution, with a saturated solution having a pH close to neutral (~7.7).[15]

Effect of Other Salts (Ionic Strength)

The presence of non-common ions (e.g., NaCl, MgCl₂) can increase the solubility of this compound, a phenomenon known as the "uncommon-ion effect" or "salt effect".[11] These additional ions increase the overall ionic strength of the solution. This increased ionic strength reduces the activity coefficients of the Ca²⁺ and SO₄²⁻ ions. To maintain the Ksp (which is constant at a given temperature), the concentrations of the ions must increase, leading to higher solubility. Numerous studies have documented the increased solubility of gypsum and anhydrite in various electrolyte solutions, such as NaCl and MgCl₂.[2]

Table 4: Solubility of Gypsum in Aqueous NaCl Solutions at 25°C

NaCl Concentration (mol/kg)Gypsum Solubility (mol/kg H₂O)
00.0154
1.00.0433
2.00.0556
3.00.0600
4.00.0583
5.00.0528

Data adapted from Marshall and Slusher (1966).[2]

Effect of Pressure

Pressure can also affect this compound solubility. For anhydrite, an increase in pressure generally leads to an increase in solubility.[2]

Hydration States and Phase Transitions

The stability of this compound hydrates is dependent on conditions like temperature and the activity of water in the solution.

  • Gypsum (CaSO₄·2H₂O): The dihydrate form is the most stable phase at ambient temperatures and pressures in aqueous solutions.[4]

  • Bassanite (CaSO₄·0.5H₂O): The hemihydrate is generally a metastable phase in water but can be formed by heating gypsum.[1][4] It is the primary component of Plaster of Paris.

  • Anhydrite (CaSO₄): The anhydrous form is the stable phase at higher temperatures.[4]

The transitions between these phases are critical in many geological and industrial processes. For example, in sulfuric acid solutions, as the acid concentration and temperature increase, gypsum becomes unstable and transforms into anhydrite.[16]

G gypsum Gypsum (CaSO₄·2H₂O) bassanite Bassanite (CaSO₄·0.5H₂O) gypsum->bassanite Heating (100-150°C) -1.5 H₂O anhydrite Anhydrite (CaSO₄) gypsum->anhydrite Heating (>42°C in solution) -2 H₂O bassanite->gypsum Rehydration +1.5 H₂O bassanite->anhydrite Further Heating (>170°C) -0.5 H₂O anhydrite->gypsum Hydration (slow) +2 H₂O anhydrite->bassanite Rehydration G start Start prep Prepare Solvent (e.g., pure water, NaCl solution) start->prep add_solid Add Excess CaSO₄ Solid to Solvent prep->add_solid equilibrate Equilibrate at Constant Temperature (e.g., shaking/stirring for 24-72h) add_solid->equilibrate separate Phase Separation (Filtration/Centrifugation) equilibrate->separate analyze_liquid Analyze Aqueous Phase (Determine [Ca²⁺] and/or [SO₄²⁻]) separate->analyze_liquid analyze_solid Analyze Solid Phase (Optional) (XRD to confirm hydrate form) separate->analyze_solid calculate Calculate Solubility and Ksp analyze_liquid->calculate end End calculate->end

References

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Sulfate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium sulfate hydrates, including gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄). A thorough understanding of these properties is critical in various scientific and industrial applications, from pharmaceutical formulation and drug development, where hydrates can affect stability and bioavailability, to industrial processes where scaling and phase transitions are of concern.

Thermodynamic Data of this compound Hydrates

The thermodynamic stability and transformations of this compound hydrates are governed by their fundamental thermodynamic properties. Key data for gypsum, bassanite, and anhydrite are summarized below.

Standard Molar Thermodynamic Properties at 298.15 K (25 °C)

The following table compiles the standard molar enthalpy of formation (ΔfH°), standard molar Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the three primary forms of this compound.

PropertyGypsum (CaSO₄·2H₂O)Bassanite (CaSO₄·0.5H₂O)Anhydrite (CaSO₄)
ΔfH° (kJ/mol) -2021.1-1575.2-1434.5[1]
ΔfG° (kJ/mol) -1797.45-1437.9-1321.8[2]
S° (J/mol·K) 193.8[3] - 194.14[4]~130.5 (estimated)106.5[1] - 107.4[3]
Cp (J/mol·K) 187.2[2]Not readily available99.7[1] - 101.2[2]

Note: Data for bassanite is less commonly reported in standard tables and can vary based on its synthesis (α- and β-forms). The entropy value is an estimate based on typical dehydration entropies.

Heats of Hydration and Transition

The heats of hydration and transition are crucial for understanding the energy changes during phase transformations. These are often determined calorimetrically.

TransformationHeat Evolved (kJ/mol)Notes
Hemihydrate to Gypsum17.15Calculated from heats of solution.[5]
Anhydrite to Gypsum16.69For anhydrite prepared at 1000°C.[5]
Soluble Anhydrite to Gypsum≥ 29.25For soluble anhydrite from gypsum dehydration at 75°C.[5]
Soluble Anhydrite to Natural Anhydrite≥ 12.55[5]

Phase Transitions and Stability

The stability of this compound hydrates is highly dependent on temperature and water activity (or water vapor pressure). Gypsum is the stable phase at lower temperatures, while anhydrite is stable at higher temperatures. Bassanite (hemihydrate) is often a metastable intermediate in the dehydration of gypsum.[6][7]

The transition temperatures are subject to some variability in the literature, often due to kinetic hindrances in phase changes.[6] For the transition of gypsum to anhydrite in pure water, the transition temperature is reported to be in the range of 38-66 °C.[8] The presence of solutes, such as salts, can decrease the transition temperatures.[9]

The dehydration of gypsum typically proceeds in two steps: first to bassanite and then to anhydrite.[10]

Dehydration Pathway of Gypsum:

G Gypsum Gypsum (CaSO₄·2H₂O) Bassanite Bassanite (CaSO₄·0.5H₂O) Gypsum->Bassanite + 1.5 H₂O↑ (endothermic) Anhydrite Anhydrite (CaSO₄) Bassanite->Anhydrite + 0.5 H₂O↑ (endothermic)

Dehydration pathway of gypsum to anhydrite.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic properties and phase transitions of this compound hydrates are primarily investigated using thermal analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful, often simultaneous (STA), techniques to study the thermodynamics of this compound hydrates.[11] DSC measures the heat flow associated with transitions as a function of temperature, while TGA measures changes in mass.

Experimental Workflow for Thermal Analysis:

G cluster_prep Sample Preparation cluster_analysis STA (DSC/TGA) Analysis cluster_data Data Interpretation Sample CaSO₄ Hydrate Sample Weigh Weigh 3-10 mg of sample Sample->Weigh Pan Place in Alumina or Platinum Crucible Weigh->Pan Instrument Place crucible in STA instrument Pan->Instrument Program Heat from RT to >400°C (e.g., at 10-20°C/min) in controlled atmosphere (e.g., N₂ or air) Instrument->Program TGA_Curve TGA Curve: - Mass loss steps correspond to dehydration Program->TGA_Curve DSC_Curve DSC Curve: - Endothermic peaks indicate dehydration events - Exothermic peaks can show phase transitions Program->DSC_Curve Quantify Quantify: - Stoichiometry from mass loss - Enthalpy from peak area TGA_Curve->Quantify DSC_Curve->Quantify

Workflow for thermal analysis of this compound hydrates.

Detailed Methodology:

  • Sample Preparation : A small, accurately weighed sample of the this compound hydrate (typically 3-10 mg) is placed into an appropriate crucible (e.g., aluminum or platinum).[12][13]

  • Instrumentation and Measurement : The crucible is placed in a simultaneous thermal analyzer (STA). The sample is heated at a constant rate, often between 5 and 20 °C/min, over a temperature range that encompasses the dehydration events (e.g., from room temperature to above 400 °C).[12][13] The measurement is conducted under a controlled atmosphere, such as flowing nitrogen or air.

  • Data Analysis :

    • The TGA curve will show distinct steps of mass loss. For gypsum, a two-step mass loss is typically observed, corresponding to the loss of 1.5 and 0.5 molecules of water.[13][14] The stoichiometry of the hydrates can be confirmed from the percentage of mass loss.

    • The DSC curve will display endothermic peaks corresponding to the energy required for dehydration.[11] The area under these peaks is proportional to the enthalpy change of the reaction. An exothermic peak may be observed at higher temperatures due to the phase transition from a less stable to a more stable form of anhydrite.[13]

    • For quantitative analysis of mixtures of gypsum and bassanite, using a hermetically sealed pan with a pinhole can improve the resolution of the dehydration peaks.[10]

Solution Calorimetry

Solution calorimetry can be used to determine the heats of formation and hydration by measuring the heat evolved or absorbed when the different this compound forms are dissolved in a suitable solvent, such as hydrochloric acid.[5]

Experimental Protocol Outline:

  • Calorimeter Calibration : The heat capacity of the calorimeter is determined using a standard reaction with a known enthalpy change.

  • Sample Dissolution : A precisely weighed sample of the this compound hydrate (e.g., gypsum) is dissolved in a known volume of a suitable solvent (e.g., 2.09 molal HCl) within the calorimeter.[5]

  • Temperature Measurement : The change in temperature of the solution upon dissolution is carefully measured.

  • Enthalpy Calculation : The heat of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

  • Hess's Law Application : By measuring the heats of solution for gypsum, bassanite, and anhydrite, the heats of hydration and transition can be calculated using Hess's Law.

Impact on Drug Development

The presence of different hydrate forms of a drug substance or excipient like this compound can significantly impact the final drug product.

  • Stability : The conversion between hydrate forms can lead to changes in the physical properties of a solid dosage form, potentially affecting its shelf life.

  • Bioavailability : Different hydrate forms can have different solubilities and dissolution rates, which can in turn affect the bioavailability of the active pharmaceutical ingredient (API).

  • Manufacturing : The dehydration of gypsum to bassanite during manufacturing processes that involve heat, such as milling or drying, can alter the properties of the final product.[10]

A thorough understanding and characterization of the thermodynamic properties of this compound hydrates are therefore essential for ensuring the quality, stability, and efficacy of pharmaceutical products.

References

An In-depth Technical Guide to the Phase Transition Diagram of the CaSO₄–H₂O System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions within the calcium sulfate–water (CaSO₄–H₂O) system. An understanding of these transitions is critical in various fields, including pharmaceuticals, construction materials, and geology, where the hydration state of this compound can significantly impact material properties and process efficiency. This document summarizes key quantitative data, details common experimental protocols for phase analysis, and presents visual representations of the system's behavior.

Introduction to the CaSO₄–H₂O System

The CaSO₄–H₂O system is characterized by the presence of three primary solid phases:

  • Gypsum (CaSO₄·2H₂O): The dihydrate form of this compound, which is the most stable phase at ambient temperatures.[1][2][3]

  • Bassanite (CaSO₄·0.5H₂O): The hemihydrate form, which is a metastable intermediate in the dehydration of gypsum.[1][2][3]

  • Anhydrite (CaSO₄): The anhydrous form, which is the stable phase at higher temperatures.[1][2][3]

The transitions between these phases are primarily influenced by temperature and water activity. These transformations are crucial in industrial processes such as the production of plaster of Paris, which involves the controlled dehydration of gypsum to form bassanite. In the pharmaceutical industry, this compound is used as an excipient, and its hydration state can affect the stability and dissolution of drug formulations.

Quantitative Phase Transition Data

The phase behavior of the CaSO₄–H₂O system is dictated by thermodynamic parameters. The following tables summarize key quantitative data related to the stability and transitions of the different this compound hydrates.

Table 1: Phase Stability Ranges at Atmospheric Pressure
PhaseFormulaStable Temperature Range (K)Notes
GypsumCaSO₄·2H₂O273.15–315.95Stable at lower temperatures.[1][4]
AnhydriteCaSO₄> 315.95Stable at higher temperatures.[1][4]
BassaniteCaSO₄·0.5H₂OMetastableMetastable across the entire temperature range.[1][4]
Table 2: Transition Temperatures
TransitionTemperature (K)Notes
Gypsum ↔ Anhydrite~315.95 - 318.76The exact temperature can vary based on experimental conditions and impurities.[1]
Gypsum → Bassanite (Metastable)~374.55This is a metastable transition.[1][4]
Bassanite → Anhydrite~471.55[1]
Table 3: Solubility Products (Ksp) at 298.15 K
PhaseKsp
Gypsum2.40 × 10⁻⁵
Anhydrite3.22 × 10⁻⁵
Bassanite8.75 × 10⁻⁵

(Data sourced from thermodynamic modeling studies.)[1][4]

Phase Transition Diagram

The relationship between the different phases of this compound as a function of temperature is visually represented in the following phase transition diagram.

G Phase Transition Diagram of the CaSO4-H2O System cluster_stable Stable Phases cluster_metastable Metastable Phase Gypsum Gypsum (CaSO4·2H2O) Anhydrite Anhydrite (CaSO4) Gypsum->Anhydrite > 315.95 K (Dehydration) Bassanite Bassanite (CaSO4·0.5H2O) Gypsum->Bassanite ~374.55 K (Metastable Dehydration) Anhydrite->Gypsum < 315.95 K (Hydration) Bassanite->Gypsum Hydration Bassanite->Anhydrite > ~471.55 K (Dehydration)

Caption: Phase transitions in the CaSO₄–H₂O system.

Experimental Protocols for Phase Characterization

The characterization of this compound phases and the study of their transitions rely on several analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible data.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of this compound present in a sample.

Methodology:

  • Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range, typically from 5° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the phases present. The characteristic peaks for gypsum, bassanite, and anhydrite allow for their unambiguous identification.

Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC)

Objective: To determine the temperatures of dehydration and phase transitions and to quantify the water content.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or alumina crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

  • Experimental Conditions: The sample is heated at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air flow of 50 mL/min). The temperature range is usually from ambient to at least 300°C to observe the main dehydration steps.

  • Data Analysis:

    • TGA: The TGA curve shows mass loss as a function of temperature. The stepwise mass losses correspond to the dehydration of gypsum to bassanite and then to anhydrite. The percentage of mass loss can be used to calculate the initial water content.

    • DSC: The DSC curve shows the heat flow into or out of the sample. Endothermic peaks correspond to dehydration events, and their onset temperatures indicate the transition temperatures.

The following diagram illustrates a typical experimental workflow for thermal analysis.

G start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (TGA/DSC) sample_prep->instrument_setup heating Heating Program (e.g., 10°C/min in N2) instrument_setup->heating data_acq Data Acquisition (Mass Loss & Heat Flow) heating->data_acq tga_analysis TGA Data Analysis (Identify Dehydration Steps) data_acq->tga_analysis dsc_analysis DSC Data Analysis (Identify Transition Temps) data_acq->dsc_analysis end End tga_analysis->end dsc_analysis->end

Caption: Workflow for thermal analysis of CaSO₄ hydrates.

Raman Spectroscopy

Objective: To provide molecular-level information and differentiate between the various this compound phases.

Methodology:

  • Sample Preparation: Samples can be analyzed as powders or directly on solid surfaces.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for focused analysis.

  • Data Collection: Raman spectra are collected by focusing the laser on the sample and collecting the scattered light. The spectral range covering the SO₄ stretching modes (around 1000-1200 cm⁻¹) is particularly informative.

  • Spectral Analysis: Each phase exhibits a characteristic Raman spectrum. The main Raman bands for the ν₁(SO₄²⁻) symmetric stretching mode are:

    • Gypsum: ~1008 cm⁻¹

    • Bassanite: ~1015 cm⁻¹

    • Anhydrite III (soluble): ~1025 cm⁻¹

    • Anhydrite II (insoluble): ~1017 cm⁻¹

Conclusion

The phase transitions in the CaSO₄–H₂O system are well-defined and can be accurately characterized using a combination of analytical techniques. For researchers, scientists, and drug development professionals, a thorough understanding of these transitions is paramount for controlling material properties, ensuring product stability, and optimizing manufacturing processes. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for working with this compound and its hydrates.

References

nucleation and growth mechanisms of calcium sulfate crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleation and Growth Mechanisms of Calcium Sulfate Crystals

**Abstract

This technical guide provides a comprehensive overview of the , an area of significant interest in industrial, geochemical, and pharmaceutical contexts. The document synthesizes current research, contrasting classical nucleation theory with modern non-classical, multi-step pathways. It has been established that the formation of this compound dihydrate (gypsum) often proceeds through complex, non-classical pathways involving the formation of primary nano-sized species, their aggregation, and subsequent structural reorganization, challenging the traditional ion-by-ion addition model.[1][2][3] The transformation of metastable phases, such as this compound hemihydrate (bassanite) to the more stable dihydrate form, occurs via a dissolution and reprecipitation mechanism.[4][5] Key factors influencing these processes, including supersaturation, temperature, and the presence of various inorganic and organic additives, are discussed in detail. The guide also presents a summary of key experimental protocols used to investigate these phenomena and collates quantitative kinetic and thermodynamic data into structured tables for comparative analysis.

**1. Introduction

This compound is a mineral of considerable industrial and geological importance, existing in three primary crystalline forms distinguished by their degree of hydration: anhydrite (CaSO₄), bassanite or hemihydrate (CaSO₄·0.5H₂O), and gypsum or dihydrate (CaSO₄·2H₂O).[6] The controlled crystallization of these phases is critical in applications ranging from construction and agriculture to medical devices and preventing scale formation in water treatment and oil production.[7] In the pharmaceutical industry, this compound is often used as an excipient, and understanding its crystallization is crucial for ensuring drug product quality and stability. This guide delves into the fundamental mechanisms governing the nucleation and growth of these crystals, providing researchers and professionals with the core knowledge required to understand and control these processes.

**2. Thermodynamic Framework

The formation of a specific this compound phase from an aqueous solution is governed by thermodynamics, with each phase exhibiting a distinct stability field dependent on temperature and water activity.[6][8] The intersections of the solubility curves for gypsum, hemihydrate, and anhydrite define the transition temperatures at which one phase becomes more stable than another.[6]

  • Gypsum (Dihydrate): Thermodynamically stable at lower temperatures, typically below approximately 42°C in pure water.[8]

  • Anhydrite: Becomes the stable phase at higher temperatures.[8][9]

  • Bassanite (Hemihydrate): Generally considered metastable across the entire temperature range, meaning it is more soluble than anhydrite.[6][8]

Knowledge of these stability fields is essential for predicting which crystalline phase is likely to form under specific environmental or industrial conditions.

**3. Nucleation Mechanisms: From Classical to Non-Classical Pathways

Classical Nucleation Theory (CNT)

For many years, the formation of gypsum was described by Classical Nucleation Theory (CNT), which posits that crystals form directly from a supersaturated solution through the stochastic addition of individual ions to form a stable nucleus.[6] This model involves overcoming a single energy barrier for nucleation. While some studies have found that gypsum formation can be reasonably described by CNT, a growing body of evidence points to more complex, multi-step processes.[6]

Non-Classical Nucleation Pathways

Recent advanced characterization has revealed that this compound nucleation, particularly for gypsum, often follows a non-classical pathway.[1][2][3] This multi-stage process challenges the traditional understanding of supersaturation and the nucleation barrier.[1][2] The pathway can be summarized as follows:

  • Formation of Pre-Nucleation Clusters: Free calcium and sulfate ions in solution first associate to form nanometric primary species or pre-nucleation clusters.[1][3]

  • Aggregation and Phase Separation: These primary clusters then aggregate. This stage can involve a liquid-liquid separation, leading to the formation of a dense, hydrated precursor phase.[1]

  • Structural Reorganization: The aggregated, often amorphous, nanoparticles undergo internal structural reorganization, developing anisotropic order and eventually transforming into the final crystalline phase, such as gypsum.[1][10]

This non-classical pathway highlights that a significant portion of the mineralizing components can be sequestered in pre-formed species even before nucleation is detected by conventional methods like turbidity.[1][11]

NonClassical_Nucleation cluster_solution Aqueous Solution cluster_precursors Pre-Nucleation Stage cluster_crystal Crystallization Stage ions Free Ca²⁺ & SO₄²⁻ Ions clusters Ion-Pair Clusters (e.g., CaSO₄⁰) ions->clusters Ion Association aggregates Aggregated Amorphous Nanoparticles clusters->aggregates Aggregation crystal Crystalline Gypsum (CaSO₄·2H₂O) aggregates->crystal Structural Reorganization & Dehydration Hemihydrate_Transformation hemihydrate CaSO₄·0.5H₂O (Hemihydrate) Solid Phase solution Supersaturated Aqueous Solution (with respect to Dihydrate) hemihydrate->solution Dissolution dihydrate CaSO₄·2H₂O (Dihydrate) Solid Phase solution->dihydrate Nucleation & Growth (Precipitation) Experimental_Workflow cluster_prep 1. Experiment Preparation cluster_run 2. In-situ Characterization cluster_quench 3. Ex-situ (Quench) Analysis cluster_analysis 4. Data Analysis & Modeling prep Prepare Supersaturated CaSO₄ Solution additives Introduce Additives (e.g., Mg²⁺, Organics) prep->additives titration Co-Titration Assay (Turbidity, ISE, Conductivity) prep->titration afm In-situ AFM (Surface Growth) prep->afm xray In-situ SAXS / XRD (Particle Size / Phase ID) prep->xray cryotem Cryo-TEM (Precursor Imaging) titration->cryotem Time-resolved Sampling sem SEM / XRD (Final Morphology & Phase) titration->sem Final Product kinetics Determine Nucleation & Growth Kinetics titration->kinetics afm->kinetics xray->kinetics cryotem->kinetics sem->kinetics mechanism Elucidate Crystallization Mechanism kinetics->mechanism

References

A Technical Guide to the Core Differences Between Calcium Sulfate Dihydrate and Anhydrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental differences between calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, and its anhydrous counterpart, anhydrite (CaSO₄). Understanding the distinct chemical, physical, and crystallographic properties of these materials is critical for their effective application in research, development, and pharmaceutical formulations.

Core Physicochemical and Structural Distinctions

The primary distinction between this compound dihydrate and anhydrite lies in the presence of water of hydration. Gypsum incorporates two water molecules into its crystal lattice, a feature that profoundly influences its physical properties compared to the water-free anhydrite.[1] This water content accounts for approximately 20.9% of gypsum's total mass.[2]

The loss or gain of this water is a reversible process driven by temperature and humidity. When heated, gypsum loses its water molecules and transforms into anhydrite, a process that can be reversed upon exposure to water.[3] This transformation is central to the material's behavior and applications.

Comparative Data Summary

The quantitative differences in the properties of these two forms of this compound are summarized below for direct comparison.

PropertyThis compound Dihydrate (Gypsum)This compound Anhydrite
Chemical Formula CaSO₄·2H₂OCaSO₄
Molecular Weight 172.17 g/mol [4][5]136.14 g/mol [6][7]
Water of Hydration ~20.9%0%
Crystal System Monoclinic[1]Orthorhombic[1][8]
Density ~2.32 g/cm³[9][10]~2.97 g/cm³[1][8]
Mohs Hardness 1.5 - 2.0[1][11]3.0 - 3.5[1][6]
Refractive Index nα = 1.519–1.521nβ = 1.522–1.523nγ = 1.529–1.530[12]nα = 1.569–1.574nβ = 1.574–1.579nγ = 1.609–1.618[6][13]
Solubility in Water ~2.4 g/L at 25°C[14]Sparingly soluble, ~2 g/L at 25°C[15]

Crystallographic and Morphological Characteristics

The presence of water molecules in gypsum creates a different crystal lattice compared to anhydrite. Gypsum crystallizes in the monoclinic system, while anhydrite belongs to the orthorhombic system.[1][8] This structural variance is the source of their differing physical properties.

  • Hardness and Density: The water molecules in gypsum's structure increase the distance between the calcium and sulfate ions, which weakens the ionic bonds.[1] This results in gypsum's significantly lower hardness (soft enough to be scratched by a fingernail) and lower density compared to the harder, more compact structure of anhydrite.[1][3]

  • Cleavage: Anhydrite exhibits three directions of perfect cleavage, while gypsum has good cleavage in one direction and fair cleavage in two others.[16]

Thermal Behavior and Transformation Pathway

The thermal stability of the two compounds is markedly different and is a key method for their differentiation. Gypsum is unstable upon heating and undergoes a two-step dehydration process. This transformation is fundamental to the production of plaster of Paris (this compound hemihydrate) and ultimately, anhydrite.

G dihydrate This compound Dihydrate (Gypsum) CaSO₄·2H₂O hemihydrate This compound Hemihydrate (Bassanite) CaSO₄·0.5H₂O dihydrate->hemihydrate  Heating (~100-180°C) -1.5 H₂O   hemihydrate->dihydrate  Hydration +1.5 H₂O   anhydrite Anhydrite (Anhydrous this compound) CaSO₄ hemihydrate->anhydrite  Further Heating (>180°C) -0.5 H₂O   anhydrite->hemihydrate  Hydration  

Caption: Reversible transformation pathway of this compound hydrates.

Analytical Characterization Protocols

Distinguishing between this compound dihydrate and anhydrite requires precise analytical techniques. Below are detailed protocols for the primary methods used for their characterization.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These thermal analysis techniques are highly effective for quantifying the water content and observing phase transitions.

Objective: To differentiate and quantify gypsum and anhydrite based on their thermal decomposition profiles.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an aluminum or ceramic crucible.

  • TGA Protocol:

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Program: Ramp from ambient temperature to 300°C at a rate of 10°C/min.

  • DSC Protocol:

    • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

    • Heating Program: Ramp from ambient temperature to 400°C at a rate of 10°C/min.

  • Expected Results:

    • This compound Dihydrate (Gypsum): The TGA curve will show a distinct two-step weight loss totaling ~20.9%. The first step, corresponding to the loss of 1.5 water molecules to form hemihydrate, occurs between approximately 100-150°C. The second step, the loss of the remaining 0.5 water molecule to form anhydrite, occurs at a slightly higher temperature. The DSC curve will show corresponding endothermic peaks for these transitions.[17][18]

    • Anhydrite: The TGA curve will show no significant weight loss in the 100-300°C range. The DSC curve will be flat, indicating no phase transitions related to water loss. A small exothermic peak may be observed at higher temperatures (~350-400°C) corresponding to a crystal structure change (β-anhydrite to α-anhydrite).

Powder X-ray Diffraction (PXRD)

PXRD is a definitive method for identifying the crystalline phase based on its unique crystal structure.

Objective: To identify the crystalline form of this compound by its characteristic diffraction pattern.

Methodology:

  • Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: The sample should be finely powdered and packed into a sample holder. Care must be taken to minimize preferred orientation.

  • Data Collection:

    • Scan Range (2θ): 10° to 60°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram is compared to reference patterns from databases (e.g., ICDD) for gypsum and anhydrite.

  • Expected Results:

    • This compound Dihydrate (Gypsum): Will exhibit characteristic peaks at 2θ values of approximately 11.6°, 20.7°, 23.4°, 29.1°, and 31.1°.

    • Anhydrite: Will show a distinct pattern with major peaks at 2θ values of approximately 25.5°, 31.5°, 38.8°, 47.7°, and 50.3°. The absence of gypsum peaks confirms the anhydrous form.

G start Unknown Calcium Sulfate Sample tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc pxrd Powder X-Ray Diffraction (PXRD) start->pxrd tga_result1 Weight Loss of ~21% Two Endothermic Peaks tga_dsc->tga_result1 tga_result2 No Significant Weight Loss < 300°C tga_dsc->tga_result2 pxrd_result1 Monoclinic Pattern (Peaks at 11.6°, 20.7°) pxrd->pxrd_result1 pxrd_result2 Orthorhombic Pattern (Peaks at 25.5°, 31.5°) pxrd->pxrd_result2 end_gypsum Identified as: This compound Dihydrate tga_result1->end_gypsum Confirms Dihydrate end_anhydrite Identified as: Anhydrite tga_result2->end_anhydrite Confirms Anhydrite pxrd_result1->end_gypsum Confirms Dihydrate pxrd_result2->end_anhydrite Confirms Anhydrite

Caption: Experimental workflow for the differentiation of this compound forms.

Applications in Pharmaceutical Development

Both forms of this compound find utility in the pharmaceutical industry, primarily as excipients. Their selection depends on the specific requirements of the drug formulation.

  • This compound Dihydrate (Gypsum): Due to its fine, free-flowing powder form, it is widely used as a diluent or filler in tablets and capsules.[19] It provides bulk to formulations, aiding in dosage uniformity and the production of tablets of a manageable size.[19] Its non-hygroscopic nature can enhance the stability of formulations containing moisture-sensitive active pharmaceutical ingredients (APIs).[20]

  • Anhydrite: The anhydrous form is particularly valued as a desiccant or drying agent.[21] It can be incorporated into packaging systems to protect sensitive medications from humidity, thereby extending shelf life and maintaining efficacy.[19] Its ability to absorb moisture makes it suitable for protecting hygroscopic APIs. In some cases, it also functions as an excipient to aid in the formulation of tablets and capsules, particularly in extended-release medications where it can help control drug release profiles.[22]

References

A Technical Guide to the Microemulsion Synthesis of Nanosized Calcium Sulfate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nanosized calcium sulfate particles using the microemulsion technique. It details the experimental protocols, key parameters influencing particle morphology, and characterization methods, with a focus on applications in drug delivery and bone regeneration. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce and evaluate these nanomaterials.

Introduction to Nanosized this compound

This compound, a biocompatible and biodegradable material, has been extensively used in various medical applications, including as a bone graft substitute and a drug delivery vehicle.[1][2] The synthesis of this compound at the nanoscale offers significant advantages, such as a higher surface-area-to-volume ratio, which can enhance drug loading and release kinetics.[2][3] The microemulsion method is a versatile, room-temperature approach for synthesizing nanoparticles with controlled size and shape, making it particularly suitable for producing nanosized this compound.[1][4] This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant to create nanoreactors for particle formation.[5][6]

Microemulsion Synthesis of Nanosized this compound

The synthesis of nanosized this compound is typically carried out in a water-in-oil (w/o) microemulsion, also known as a reverse micelle system. In this system, aqueous nanodroplets containing the reactants are dispersed in a continuous oil phase, stabilized by a surfactant. The size of these aqueous "nanoreactors" can be controlled by adjusting the water-to-surfactant molar ratio, which in turn influences the size of the resulting nanoparticles.[5]

Visualization of the Synthesis Process

The following diagram illustrates the general process of synthesizing nanosized this compound using a water-in-oil microemulsion.

G cluster_0 Microemulsion Formation cluster_1 Nanoparticle Synthesis cluster_2 Product Recovery surfactant Surfactant micelle1 Reverse Micelles with Aqueous Reactant 1 surfactant->micelle1 micelle2 Reverse Micelles with Aqueous Reactant 2 surfactant->micelle2 oil Oil Phase (e.g., Cyclohexane) oil->micelle1 oil->micelle2 water1 Aqueous Reactant 1 (e.g., H₂SO₄ solution) water1->micelle1 water2 Aqueous Reactant 2 (e.g., CaCO₃ suspension) water2->micelle2 collision Micellar Collision & Reactant Mixing micelle1->collision micelle2->collision nucleation Nucleation & Growth of CaSO₄ Nanoparticles collision->nucleation centrifugation Centrifugation nucleation->centrifugation washing Washing (e.g., with Ethanol) centrifugation->washing drying Drying washing->drying nanoparticles Nanosized This compound drying->nanoparticles G cluster_morphology Morphological & Structural Analysis cluster_composition Compositional Analysis cluster_properties Functional Properties start Synthesized Nanoparticles tem Transmission Electron Microscopy (TEM) start->tem xrd X-ray Diffraction (XRD) start->xrd ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir edx Energy-Dispersive X-ray Spectroscopy (EDX) tem->edx drug_release Drug Release Kinetics xrd->drug_release ftir->drug_release biocompatibility Biocompatibility Assays drug_release->biocompatibility G cluster_delivery Drug Delivery & Release drug_loaded_np Drug-Loaded CaSO₄ Nanoparticle target_site Target Site (e.g., Bone Defect) drug_loaded_np->target_site dissolution Nanoparticle Dissolution target_site->dissolution drug_release Sustained Drug Release dissolution->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

The Influence of Temperature on the Aqueous Solubility of Calcium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role temperature plays in the aqueous solubility of calcium sulfate. A thorough understanding of this relationship is paramount in various scientific and industrial applications, including pharmaceutical drug development, where this compound is often used as an excipient, as well as in geothermal processes, industrial water treatment, and chemical manufacturing. This document details the solubility behavior of the different solid phases of this compound, outlines experimental methodologies for its determination, and presents key thermodynamic principles.

Core Concepts: this compound Hydrates and Retrograde Solubility

This compound exists in three primary forms, or hydrates, in aqueous environments: gypsum (dihydrate, CaSO₄·2H₂O), hemihydrate (bassanite, CaSO₄·0.5H₂O), and anhydrite (anhydrous, CaSO₄).[1][2][3] The stability of these phases is intrinsically linked to temperature.[2][4][5] At ambient temperatures, gypsum is the most stable and common form.[5] As temperature increases, gypsum can be dehydrated to form hemihydrate and subsequently anhydrite.[6]

A key characteristic of this compound is its retrograde solubility, meaning its solubility in water decreases as the temperature increases.[6][7] This behavior is relatively uncommon for salts, as the dissolution of most salts is an endothermic process, favoring increased solubility at higher temperatures.[6] This phenomenon is a critical consideration in preventing the formation of scale in industrial heat exchangers and other equipment operating at elevated temperatures.[6]

The transition between these hydrate forms occurs at specific temperatures. The transition temperature between gypsum and anhydrite is approximately 42°C (315 K) in pure water.[1][2][5] Above this temperature, anhydrite becomes the more stable phase.[2][5] Hemihydrate is generally considered a metastable phase across a wide range of temperatures.[2][8]

Quantitative Solubility Data

The following tables summarize the solubility of gypsum, anhydrite, and hemihydrate in pure water at various temperatures. The data has been compiled from various scientific sources.

Table 1: Solubility of Gypsum (CaSO₄·2H₂O) in Water at Different Temperatures

Temperature (°C)Solubility (g/L)Molar Concentration (mol/L)
02.230.0130
102.440.0142
202.540.0148
252.0 to 2.50.0147 to 0.0182
302.610.0152
402.630.0153
502.580.0150
602.480.0144

Note: Solubility values can vary slightly depending on experimental conditions.[7]

Table 2: Solubility of Anhydrite (CaSO₄) in Water at Different Temperatures

Temperature (°C)Solubility (g/L)Molar Concentration (mol/L)
02.860.0210
202.650.0195
302.450.0180
402.220.0163
501.990.0146
601.780.0131
801.410.0104
1001.140.0084

Table 3: Solubility of Hemihydrate (CaSO₄·0.5H₂O) in Water at Different Temperatures

Temperature (°C)Solubility (g/L)Molar Concentration (mol/L)
08.900.0613
208.100.0558
406.900.0475
605.500.0379
804.300.0296
1003.400.0234

Note: Hemihydrate is metastable and will convert to the more stable gypsum or anhydrite over time, influencing solubility measurements.[8]

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically achieved through isothermal dissolution methods, where an excess of the solid is equilibrated with the solvent at a constant temperature.

General Isothermal Dissolution Method

This method involves preparing a saturated solution of this compound and then determining the concentration of dissolved calcium or sulfate ions.

Materials:

  • This compound (gypsum, anhydrite, or hemihydrate)

  • Deionized water

  • Constant temperature water bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters with appropriate pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the specific this compound hydrate to a known volume of deionized water in a sealed flask.[9] The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the flask in a constant temperature bath set to the desired temperature.[9] Stir the solution continuously to facilitate dissolution and ensure equilibrium is reached. The equilibration time can vary, with some studies suggesting periods from several hours to even days to ensure true equilibrium, especially for anhydrite which has slow dissolution kinetics.[5]

  • Settling: After the stirring period, allow the solution to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.[9]

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding disturbance of the settled solid.[9]

  • Filtration: Immediately filter the collected sample to remove any suspended solid particles.

  • Analysis: Determine the concentration of calcium ions in the filtered sample using a suitable analytical technique.

Analytical Techniques for Concentration Determination

Several methods can be employed to quantify the dissolved this compound concentration:

  • Complexometric Titration with EDTA: This is a common and accurate method.[10] The calcium ions in the sample are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with Ca²⁺ ions.[10] A suitable indicator, such as hydroxynaphthol blue, is used to determine the endpoint of the titration.[9]

  • Ion-Selective Electrode (ISE): A calcium ion-selective electrode can be used to directly measure the activity of calcium ions in the saturated solution.[11] This requires the preparation of a calibration curve using standard solutions of known calcium concentrations.[11]

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive method for determining the elemental concentration of calcium in the solution.

Factors Influencing Solubility

Besides temperature, other factors can significantly impact the solubility of this compound:

  • Common Ion Effect: The presence of a common ion, such as Ca²⁺ from another salt (e.g., CaCl₂) or SO₄²⁻ from a salt like Na₂SO₄, will decrease the solubility of this compound.[12] This is a direct consequence of Le Chatelier's principle.

  • Ionic Strength: In solutions containing other electrolytes that do not have a common ion, the solubility of this compound can increase.[13] This is due to the increased ionic strength of the solution, which decreases the activity coefficients of the Ca²⁺ and SO₄²⁻ ions, thus requiring higher concentrations to reach the solubility product.[13] For instance, the solubility of gypsum is higher in a sodium chloride solution than in pure water.[13]

  • Pressure: Increased pressure generally leads to a greater solubility of anhydrite at all temperatures and NaCl concentrations.[14][15]

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

G cluster_0 Temperature Effect on this compound Hydrate Stability Gypsum Gypsum (CaSO₄·2H₂O) Stable at lower temperatures Hemihydrate Hemihydrate (CaSO₄·0.5H₂O) Metastable intermediate Gypsum->Hemihydrate Dehydration (approx. 100-150°C) Anhydrite Anhydrite (CaSO₄) Stable at higher temperatures Gypsum->Anhydrite Transition Temp. ~42°C in water Hemihydrate->Anhydrite Further Dehydration (>170°C)

Caption: Phase transitions of this compound hydrates with increasing temperature.

G cluster_1 Experimental Workflow for Solubility Determination prep Step 1: Preparation Add excess CaSO₄ to water in a sealed flask. equil Step 2: Equilibration Stir at constant temperature for a set time. prep->equil settle Step 3: Settling Allow undissolved solids to settle. equil->settle sample Step 4: Sampling & Filtration Withdraw and filter the supernatant. settle->sample analyze Step 5: Analysis Determine Ca²⁺ concentration via Titration, ISE, or ICP. sample->analyze

Caption: A generalized workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Sulfate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfate (CaSO₄) is a versatile inorganic compound with a long history of use in various scientific and industrial fields, including significant applications in pharmaceutical development and biomedical research. It exists in several hydration states, primarily as this compound dihydrate (CaSO₄·2H₂O), commonly known as gypsum, this compound hemihydrate (CaSO₄·0.5H₂O), also called Plaster of Paris, and anhydrous this compound (anhydrite).[1][2] The unique physicochemical properties of these forms, such as their biocompatibility, biodegradability, and setting ability, make this compound a material of great interest for applications ranging from pharmaceutical excipients to bone graft substitutes and controlled drug delivery systems.[3][4][5][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound relevant to research and development. It includes quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships to support researchers in harnessing the full potential of this compound.

Core Physical and Chemical Properties

The properties of this compound are highly dependent on its hydration state. Understanding the characteristics of the dihydrate, hemihydrate, and anhydrous forms is crucial for its application in research and drug development.

Table 1: General Properties of this compound Forms
PropertyThis compound Dihydrate (Gypsum)This compound HemihydrateAnhydrous this compound (Anhydrite)
Chemical Formula CaSO₄·2H₂OCaSO₄·0.5H₂OCaSO₄
Molar Mass ( g/mol ) 172.17145.15136.14
Appearance White or colorless crystalline solid or powderFine, odorless, tasteless powderWhite solid, can have a blue, gray, or reddish tinge
Crystal System MonoclinicHexagonal (α-form)Orthorhombic
Density (g/cm³) 2.32[1][8]~2.75 (α-form)2.96[1][8][9]
Hardness (Mohs) 2-3-3.5[10]
Table 2: Solubility of this compound Forms in Water
CompoundTemperature (°C)Solubility ( g/100 mL)Reference
This compound Dihydrate200.24[8]
This compound Anhydrite200.21[8]
This compound Anhydrite18.750.2[10]

Note: this compound exhibits retrograde solubility, meaning its solubility in water decreases as temperature increases.[1][11]

Table 3: Thermal Properties of this compound
PropertyValueConditions/NotesReference
Melting Point (Anhydrite) 1460 °CDecomposes[8]
Decomposition of Dihydrate 100-150 °CLoses water to form hemihydrate[8][10]
Decomposition of Hemihydrate ~180 °CDecomposes[8]
Thermal Decomposition of Anhydrite >1200 °CDecomposes to CaO and SO₃[12][13][14]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following are detailed methodologies for key experiments.

Determination of this compound Solubility

This protocol outlines the determination of this compound solubility in an aqueous solution using a complexometric titration with EDTA.

Materials:

  • Saturated this compound solution

  • Standardized EDTA (ethylenediaminetetraacetic acid) solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Magnesium-EDTA complex (MgY²⁻) solution

  • Distilled water

  • Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Filter a known volume of the saturated this compound solution to remove any undissolved solid.

  • Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the filtered this compound solution into a conical flask.

  • Add 2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

  • Add a small amount of the Eriochrome Black T indicator.

  • Add a small volume of the MgY²⁻ solution. This is a displacement titration where Ca²⁺ displaces Mg²⁺ from the less stable Mg-EDTA complex, and the free Mg²⁺ is then titrated.

  • Titration: Titrate the solution with the standardized EDTA solution. The endpoint is indicated by a color change from wine-red to blue.

  • Calculation: The concentration of Ca²⁺ ions, and thus the solubility of this compound, can be calculated from the volume of EDTA used and its known concentration.

Thermal Analysis by Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

This protocol describes the use of TGA/DTA to study the thermal decomposition of this compound dihydrate.

Materials:

  • This compound dihydrate powder

  • TGA/DTA instrument

  • Platinum or alumina crucible

  • Inert gas (e.g., nitrogen or argon) or air supply

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound dihydrate powder (e.g., 10 mg) into the crucible.[12]

  • Instrument Setup: Place the crucible in the TGA/DTA instrument.

  • Set the desired heating program. A typical program would be to heat from room temperature to 1450°C at a constant rate of 20°C/min.[12]

  • Set the atmosphere to either an inert gas flow (e.g., 300 mL/min of air) or static air.[12]

  • Data Acquisition: Start the analysis. The instrument will record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis:

    • The TGA curve will show distinct weight loss steps corresponding to the loss of water molecules. The dehydration of CaSO₄·2H₂O to CaSO₄·0.5H₂O and then to CaSO₄ can be observed.

    • The DTA curve will show endothermic peaks corresponding to the dehydration events and exothermic peaks related to phase transitions (e.g., γ-CaSO₄ to β-CaSO₄).[15]

Crystal Structure Analysis by X-Ray Diffraction (XRD)

This protocol details the use of XRD to identify the crystalline phases of this compound.

Materials:

  • This compound powder sample

  • X-ray diffractometer with a Cu Kα radiation source

  • Sample holder

Procedure:

  • Sample Preparation: Finely grind the this compound sample to a homogenous powder.

  • Mount the powder onto the sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters, including the scanning range (e.g., 2θ from 10° to 80°), step size (e.g., 0.02°), and scan speed.[4]

  • Data Acquisition: Start the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles.

    • Identify the crystalline phases present in the sample by comparing the peak positions and intensities to standard diffraction patterns for gypsum, bassanite (hemihydrate), and anhydrite from a database (e.g., JCPDS).[16]

Visualization of Experimental Workflows and Logical Relationships

Diagram 1: Experimental Workflow for Characterizing this compound Powder

experimental_workflow start This compound Powder solubility Solubility Testing (Titration) start->solubility thermal Thermal Analysis (TGA/DTA) start->thermal xrd Crystal Structure (XRD) start->xrd morphology Morphology (SEM) start->morphology data Data Analysis & Interpretation solubility->data thermal->data xrd->data morphology->data

Caption: Workflow for the physical and chemical characterization of this compound powder.

Diagram 2: Logical Relationship in Controlled Drug Delivery from a this compound Matrix

drug_delivery cluster_factors Controlling Factors start Drug-Loaded This compound Matrix dissolution Matrix Dissolution/ Degradation start->dissolution diffusion Drug Diffusion from Matrix start->diffusion release Sustained Drug Release dissolution->release diffusion->release effect Therapeutic Effect release->effect porosity Porosity porosity->dissolution drug_solubility Drug Solubility drug_solubility->diffusion particle_size Particle Size particle_size->dissolution

Caption: Factors influencing controlled drug release from a this compound matrix.

Applications in Research and Drug Development

Pharmaceutical Excipient

This compound is utilized as an excipient in tablet and capsule formulations, serving as a diluent, binder, or filler.[3][4] Its chemical inertness makes it compatible with many active pharmaceutical ingredients (APIs).[4] The dihydrate form is particularly useful due to its good compaction properties.[17] However, the anhydrous form is hygroscopic and can affect the stability of moisture-sensitive drugs.[17]

Bone Regeneration

This compound is widely researched as a bone graft substitute due to its excellent biocompatibility and osteoconductivity.[5][7][18] It is biodegradable and completely resorbs in the body over a period of weeks, creating a calcium-rich environment that may stimulate osteoblast activity.[5][19] Its ability to be molded allows it to fill bone defects of various shapes and sizes.[19] Research has also shown that it can promote angiogenesis, which is crucial for bone healing.[20][21]

Controlled Drug Delivery

The biodegradable nature of this compound makes it an attractive carrier for the local and controlled release of therapeutic agents.[6][22] It has been successfully used to deliver antibiotics to treat bone infections, providing high local concentrations of the drug while minimizing systemic toxicity.[6][23] The release kinetics can be modulated by altering the physical properties of the this compound matrix, such as its porosity and the ratio of α- to β-hemihydrate.[16] This allows for the design of delivery systems with tailored release profiles for various drugs, including small molecules and proteins.[24]

Conclusion

This compound, in its various forms, presents a unique and valuable set of properties for researchers in the pharmaceutical and biomedical fields. Its biocompatibility, biodegradability, and tunable physical characteristics make it a versatile material for a range of applications, from a simple excipient to a sophisticated platform for bone regeneration and controlled drug delivery. A thorough understanding and precise characterization of its physical and chemical properties, as outlined in this guide, are paramount to leveraging its full potential in innovative research and the development of new therapeutic solutions.

References

Methodological & Application

Application Notes: Calcium Sulfate as a Bone Graft Substitute in Orthopedics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium sulfate (CaSO₄), commonly known as Plaster of Paris, has been utilized for over a century in the medical field as a bone graft substitute.[1][2] It is a synthetic, biocompatible, and biodegradable ceramic material that serves as an osteoconductive scaffold for bone regeneration.[1][3][4] Its application in orthopedics ranges from filling bone voids and defects resulting from trauma or benign tumors to acting as a carrier for antibiotics in the treatment of osteomyelitis.[1][3][5] This document provides an overview of its material properties, clinical applications, and detailed protocols for its evaluation.

Material Properties

This compound is valued for its unique combination of biological and mechanical properties. It is biocompatible, eliciting minimal inflammatory response, and is fully resorbable.[6] The resorption process is relatively rapid, and it is replaced by fibrovascular tissue, which paves the way for neovascularization and subsequent bone formation.[1][2]

Key Properties:

  • Osteoconductive: Provides a scaffold for the ingrowth of blood vessels and osteogenic cells.[1]

  • Biodegradable: It is completely resorbed in the body over a period of weeks to months.[1][2][7]

  • Biocompatible: Does not provoke a significant inflammatory or foreign body response.[1][6][8]

  • Angiogenesis Promotion: Studies have shown that this compound can stimulate the formation of new blood vessels, a critical step in bone healing.[9][10][11]

  • Antibiotic Carrier: Its porous structure makes it an effective local delivery vehicle for antibiotics like tobramycin and vancomycin to treat or prevent infection.[3]

Despite its advantages, pure this compound has limitations, including low mechanical strength compared to native bone and a rapid resorption rate that can sometimes outpace bone formation.[7][12] This can lead to a temporary loss of mechanical support at the defect site.[7]

Mechanism of Action & Signaling Pathways

This compound primarily acts as an osteoconductive scaffold. Upon implantation, it dissolves, creating a calcium-rich microenvironment. The release of calcium ions is believed to play a role in stimulating osteogenesis.[2] This process involves the recruitment of mesenchymal stem cells, their differentiation into osteoblasts, and the subsequent deposition of new bone matrix.

The dissolution of this compound can lead to a local decrease in pH, which may cause demineralization of the surrounding bone matrix, releasing osteoinductive growth factors like Bone Morphogenetic Proteins (BMPs).[1] BMPs are critical in the bone formation cascade, binding to receptors on mesenchymal stem cells and triggering a signaling pathway that leads to their osteogenic differentiation.

Simplified Bone Regeneration Signaling with this compound cluster_0 Implantation Site cluster_1 Cellular Response cluster_2 Tissue Level Outcome CS This compound (CaSO4) Graft Dissolution Dissolution CS->Dissolution Physiological Fluids Ca_Ions High Local Ca²⁺ Concentration Dissolution->Ca_Ions GrowthFactors Release of BMPs, PDGF from platelets & bone matrix Dissolution->GrowthFactors Local pH change MSCs Mesenchymal Stem Cell (MSC) Recruitment Ca_Ions->MSCs Angiogenesis Angiogenesis (New Blood Vessel Formation) Ca_Ions->Angiogenesis BMPR BMP Receptor Activation GrowthFactors->BMPR SMAD SMAD Pathway Phosphorylation BMPR->SMAD Osteoblast Osteoblast Differentiation SMAD->Osteoblast BoneFormation New Bone Formation (Osteogenesis) Osteoblast->BoneFormation Angiogenesis->BoneFormation Nutrient Supply cluster_workflow In Vivo Experimental Workflow start Animal Acclimatization (e.g., New Zealand White Rabbits) pre_op Pre-operative Planning - Anesthesia protocol - Aseptic preparation start->pre_op surgery Surgical Procedure 1. Midline scalp incision 2. Periosteal elevation 3. Create critical-size defect (e.g., 6-mm) in calvaria pre_op->surgery grafting Graft Implantation - Group 1: this compound Graft - Group 2: Autograft (positive control) - Group 3: Empty Defect (negative control) surgery->grafting closure Wound Closure - Suture periosteum and skin grafting->closure post_op Post-operative Care - Analgesia - Monitoring closure->post_op euthanasia Euthanasia at Time Points (e.g., 4 and 8 weeks) post_op->euthanasia analysis Specimen Analysis - Micro-CT for bone volume - Histology (H&E, Masson's Trichrome) - Immunohistochemistry (e.g., for OCN, VEGF) euthanasia->analysis end Data Interpretation & Statistical Analysis analysis->end

References

Application Notes and Protocols: Calcium Sulfate in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of calcium sulfate as a versatile carrier in controlled drug delivery systems. This compound has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and osteoconductivity, making it an excellent candidate for localized drug delivery, particularly in bone tissue engineering and oncology.[1][2]

Applications of this compound in Drug Delivery

This compound-based systems offer a reliable platform for the sustained release of a variety of therapeutic agents. Its ability to be completely resorbed by the body eliminates the need for surgical removal after drug depletion.[2]

Antibiotic Delivery for Orthopedic Infections

Localized delivery of antibiotics is crucial in treating and preventing orthopedic infections, such as osteomyelitis. This compound beads or cements can be loaded with antibiotics to provide high local concentrations at the infection site, minimizing systemic toxicity.[3] This approach has shown efficacy in eradicating planktonic bacteria and preventing biofilm formation.

Localized Chemotherapy

For the treatment of solid tumors, this compound can be formulated as an injectable paste that solidifies in situ, forming a drug depot for the sustained release of chemotherapeutic agents.[4][5] This strategy enhances the antitumor efficacy while reducing systemic side effects compared to conventional chemotherapy.[4]

Growth Factor Delivery for Bone Regeneration

The osteoconductive nature of this compound makes it an ideal carrier for growth factors, such as bone morphogenetic proteins (BMPs), to promote bone regeneration in defects or fractures.[6][7] The controlled release of these growth factors can stimulate cellular activities essential for tissue repair.

Composite Systems for Enhanced Functionality

To further tailor drug release profiles and enhance mechanical properties, this compound can be combined with biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or natural polymers such as chitosan.[8][9][10] These composite systems can be engineered for sequential drug release, offering a multi-faceted therapeutic approach.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.

Table 1: Drug Loading and Encapsulation Efficiency

DrugCarrier SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
TetracyclineThis compound Nanoparticles-89[11]
DoxorubicinPolysaccharide-Calcium Carbonate Nanoparticles11.6>85[12]

Table 2: In Vitro Drug Release Kinetics

DrugCarrier SystemInitial Burst ReleaseSustained Release DurationRelease ModelReference
Lysozyme (high loading)This compound~65%>20 days-[13]
Lysozyme (in 1 wt% PBAE particles)This compound Composite30-40% in 4 days>24 days-[13]
SimvastatinThis compound~12% in 8 days>28 days-[13]
TetracyclineThis compound Nanoparticles-SustainedHiguchi model[11]
MetronidazoleThis compound Beads->20 days-[14]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and evaluation of this compound-based drug delivery systems.

Protocol for Preparation of Antibiotic-Loaded this compound Beads

This protocol is adapted from methodologies for preparing antibiotic-loaded beads for treating localized infections.

Materials:

  • This compound hemihydrate (medical grade)

  • Sterile water or saline

  • Antibiotic powder (e.g., vancomycin, tobramycin)

  • Sterile mixing bowl and spatula

  • Sterile bead molding mat (e.g., 4.8 mm diameter hemispheres)

Procedure:

  • In a sterile mixing bowl, combine the this compound hemihydrate powder with the desired amount of antibiotic powder.

  • Add the sterile water or saline to the powder mixture. A typical ratio is 6 mL of liquid to 20 g of this compound powder.

  • Mix thoroughly with a sterile spatula for 30-60 seconds to form a smooth, homogenous paste.

  • Immediately transfer the paste into the bead molding mat, ensuring each cavity is completely filled.

  • Allow the beads to set undisturbed for 30-60 minutes at room temperature.

  • Once set, carefully flex the mold to release the hardened beads.

Workflow for Antibiotic-Loaded this compound Bead Preparation

G cluster_prep Preparation A Combine this compound Hemihydrate and Antibiotic Powder B Add Sterile Water/Saline A->B Step 1-2 C Mix to Homogenous Paste (30-60s) B->C Step 3 D Cast Paste into Bead Mold C->D Step 4 E Allow Beads to Set (30-60 min) D->E Step 5 F Demold Hardened Beads E->F Step 6 G cluster_release In Vitro Release A Place Drug-Loaded Sample in PBS B Incubate at 37°C with Agitation A->B Step 1-2 C Collect Eluent at Pre-defined Time Points B->C Step 3 D Replenish with Fresh PBS C->D Step 4 E Analyze Drug Concentration in Eluent C->E Step 5 D->B Continue Incubation F Calculate Cumulative Release E->F Step 6 G cluster_cytotoxicity Cytotoxicity Assay A Prepare Material Extract C Treat Cells with Extract A->C Step 1 & 3 B Seed Cells in 96-well Plate B->C Step 2 D Incubate for 24 hours C->D Step 4 E Perform MTT Assay D->E Step 5 F Measure Absorbance and Calculate Cell Viability E->F Step 6

References

Application of Calcium Sulfate in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium sulfate (CS), a biocompatible and biodegradable ceramic, has a long history of use in bone regeneration. Its application in tissue engineering scaffolds is driven by its excellent osteoconductivity, complete resorbability, and ability to act as a carrier for therapeutic agents. This document provides detailed application notes and protocols for researchers and professionals working on the development of advanced tissue engineering scaffolds.

Properties of this compound-Based Scaffolds

This compound is an attractive material for bone tissue engineering due to its favorable biological properties. However, its rapid degradation rate and relatively low mechanical strength often necessitate combination with other materials to create composite scaffolds with enhanced characteristics.

Mechanical Properties

The mechanical strength of tissue engineering scaffolds is crucial, especially for load-bearing applications. Pure this compound scaffolds may not possess the required mechanical integrity. Incorporating polymers like poly(lactic-co-glycolic acid) (PLGA) or other bioceramics can significantly improve their compressive strength.

Scaffold CompositionCompressive Strength (MPa)Reference
PLGA6.95[1]
PLGA / 10% CaSO414.27[1]
PLGA / 20% CaSO416.54[1]
PLGA / 30% CaSO420.21[1]
Calcium Silicate (CSi)~7.5 (after 4 weeks degradation)[2]
CSi / CaSO4~7.8 (after 4 weeks degradation)[2]
CSi / CaSO4 / 0.5Cu~7.9 (after 4 weeks degradation)[2]
Injectable this compound/Magnesium Silicate~5.0[3]
In Vitro Degradation

The degradation rate of a scaffold should ideally match the rate of new tissue formation. Pure this compound degrades relatively quickly. The degradation profile can be tailored by creating composite materials.

Scaffold CompositionDegradation (Weight Loss %)Time (weeks)Reference
Calcium Silicate (CSi)10%4[2]
CSi / CaSO435%4[2]
CSi / CaSO4 / 0.5Cu35%4[2]
Sintered CaSO4~50%12[4]
Sintered (3.8%Sr,Ca)SO4>80%12[5]
50CS/PAA41.5%16[6]
65CS/PAA56.2%16[6]
Biocompatibility and Cell Viability

This compound scaffolds generally exhibit excellent biocompatibility. In vitro studies have demonstrated good cell attachment, proliferation, and viability.

Scaffold CompositionCell TypeViability/ProliferationTimeReference
Cerament™ Spine SupportMG-6390.6% ± 12%1 week[7]
Cerament™ Bone Void FillerMG-6377.0% ± 7%1 week[7]
PLGA/20%CaSO4MC3T3-E1Highest cell viability and migration compared to other PLGA/CaSO4 ratios-[1]

Signaling Pathways in this compound-Mediated Osteogenesis

The osteogenic potential of this compound is attributed to the release of calcium ions (Ca²⁺), which triggers intracellular signaling cascades promoting osteoblast differentiation and bone formation. Key signaling pathways involved include the TGF-β/Smad pathway and calcium signaling pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a critical role in bone development and regeneration. The canonical signaling pathway involves the activation of Smad proteins.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β/BMP Ligand Type_II_Receptor Type II Receptor TGF_beta_Ligand->Type_II_Receptor Type_I_Receptor Type I Receptor Type_II_Receptor->Type_I_Receptor Activates R_Smad R-Smad (Smad1/2/3/5/8) Type_I_Receptor->R_Smad Phosphorylates p_R_Smad Phosphorylated R-Smad Smad_Complex R-Smad/Co-Smad Complex p_R_Smad->Smad_Complex Co_Smad Co-Smad (Smad4) Co_Smad->Smad_Complex DNA DNA Smad_Complex->DNA Translocates to Nucleus and Binds to DNA Gene_Transcription Osteogenic Gene Transcription (e.g., Runx2, Osterix) DNA->Gene_Transcription Regulates

Caption: Canonical TGF-β/Smad signaling pathway in osteogenesis.

Calcium Signaling in Osteoblast Differentiation

The dissolution of this compound scaffolds leads to an increase in the local extracellular calcium concentration. This influx of calcium ions into osteoprogenitor cells activates a cascade of downstream signaling events that promote their differentiation into mature osteoblasts.

Calcium_Signaling_Pathway Extracellular_Ca Increased Extracellular Ca²⁺ (from CaSO₄ dissolution) Ca_Channels Voltage-gated Ca²⁺ Channels Extracellular_Ca->Ca_Channels Activates Intracellular_Ca Increased Intracellular Ca²⁺ Ca_Channels->Intracellular_Ca Ca²⁺ influx Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin CaM_Complex Ca²⁺/CaM Complex Downstream_Effectors Downstream Effectors (e.g., CaMKII, Calcineurin) CaM_Complex->Downstream_Effectors Transcription_Factors Activation of Transcription Factors (e.g., NFAT, CREB) Downstream_Effectors->Transcription_Factors Gene_Expression Osteogenic Gene Expression (e.g., Osteopontin, Osteocalcin) Transcription_Factors->Gene_Expression

Caption: Calcium-induced signaling cascade in osteoblast differentiation.

Experimental Protocols

Fabrication of 3D Printed PLGA/CaSO₄ Scaffolds

This protocol describes the fabrication of composite scaffolds using a 3D printing (fused deposition modeling) approach.[1][8][9][10]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) powder

  • Anhydrous this compound (CaSO₄) powder

  • Beaker

  • Stirring apparatus

  • Biological 3D printer (e.g., Livprint® N series)

Procedure:

  • Material Preparation: Weigh the desired amounts of PLGA and CaSO₄ powder to achieve the target weight percentage (e.g., 10%, 20%, or 30% CaSO₄).

  • Mixing: Add the PLGA and CaSO₄ powders to a beaker and stir them evenly at 200°C until a homogeneous mixture is obtained.

  • Loading the 3D Printer: Inject the molten mixture into the 3D printer's extruder.

  • 3D Printing:

    • Set the nozzle temperature to 180°C.

    • Set the temperature of the supporting substrate to 120°C.

    • Print the scaffold layer by layer based on a pre-designed computer-aided design (CAD) model.

  • Post-processing: Allow the printed scaffold to cool down to room temperature.

In Vitro Degradation Study

This protocol outlines the procedure for assessing the degradation rate of this compound-based scaffolds in a simulated physiological environment.[2][11]

Materials:

  • Fabricated scaffolds of known weight (W₀)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker incubator

  • Drying oven

Procedure:

  • Immersion: Immerse the pre-weighed scaffolds in PBS at a concentration ratio of 0.05 g/mL in a sterile container.

  • Incubation: Place the container in a shaker incubator at 37°C with a shaking speed of 72 rpm.

  • Sample Retrieval: At predetermined time points (e.g., 1, 7, 14, 21, and 28 days), remove the scaffolds from the PBS.

  • Drying: Rinse the scaffolds with deionized water and dry them to a constant weight in a drying oven at 100°C.

  • Weight Measurement: Measure the final weight of the dried scaffolds (W₁).

  • Calculation of Weight Loss: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W₀ - W₁) / W₀] x 100

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fabrication and characterization of this compound-based tissue engineering scaffolds.

Experimental_Workflow cluster_Characterization Characterization cluster_In_Vitro In Vitro cluster_In_Vivo In Vivo Scaffold_Fabrication Scaffold Fabrication (e.g., 3D Printing) Characterization Physicochemical Characterization Scaffold_Fabrication->Characterization In_Vitro_Studies In Vitro Studies Characterization->In_Vitro_Studies Data_Analysis Data Analysis and Conclusion Characterization->Data_Analysis SEM SEM (Morphology) Mechanical_Testing Mechanical Testing Degradation Degradation Study In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies If promising In_Vitro_Studies->Data_Analysis Biocompatibility Biocompatibility Assays (e.g., MTT) Cell_Attachment Cell Attachment & Proliferation Osteogenic_Differentiation Osteogenic Differentiation (e.g., ALP activity, Gene expression) In_Vivo_Studies->Data_Analysis Animal_Model Animal Model (e.g., bone defect) Histology Histological Analysis Micro_CT Micro-CT Imaging

Caption: General experimental workflow for tissue engineering scaffolds.

References

Application Notes and Protocols for 3D Printing with Calcium Sulfate-Based Bioinks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium sulfate (CaSO₄) has a long history in clinical applications as a bone graft substitute due to its excellent biocompatibility, osteoconductivity, and complete resorbability.[1] The advent of three-dimensional (3D) printing has enabled the fabrication of patient-specific scaffolds with controlled architecture, porosity, and interconnected pores, which are crucial for nutrient supply and tissue ingrowth.[1][2] Combining this compound with various natural or synthetic polymers to create bioinks leverages the advantages of both materials, enhancing mechanical properties and tailoring biological responses for bone tissue engineering.[3]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working with this compound-based bioinks for extrusion-based 3D printing. The focus is on bioink preparation, printing parameter optimization, and post-processing techniques to fabricate scaffolds for bone regeneration applications.

Key Experimental Protocols

Protocol 1: Preparation of a PLGA/CaSO₄ Bioink

This protocol describes the preparation of a composite bioink using Polylactic-co-glycolic acid (PLGA) and this compound, suitable for fused deposition modeling (FDM) systems.[3]

Materials:

  • Polylactic-co-glycolic acid (PLGA)

  • This compound (CaSO₄) powder (particle size ~2.0–20.0 µm)[3]

  • Dichloromethane (solvent)

  • Filament extruder

Procedure:

  • Dry the PLGA and CaSO₄ powder to remove any moisture.

  • Dissolve PLGA in dichloromethane to form a homogenous solution.

  • Disperse the CaSO₄ powder into the PLGA solution at desired weight percentages (e.g., 10%, 20%, 30%).[3]

  • Stir the mixture until a uniform suspension is achieved.

  • Remove the solvent by evaporation under controlled conditions to obtain the PLGA/CaSO₄ composite material.

  • Feed the composite material into a filament extruder to produce a filament with a consistent diameter (e.g., 1.66 ± 0.34 mm).[4] The extrusion temperature for a similar composite (PLA-CaS) has been noted at 160 °C.[4]

  • Store the filament in a desiccator until use.

Protocol 2: Preparation of an Alginate/Cellulose/CaSO₄ Bioink

This protocol details the formulation of a hydrogel-based bioink using sodium alginate, cellulose, amorphous calcium phosphate (ACP), and this compound hemihydrate (CSH), suitable for direct ink writing (DIW).[2]

Materials:

  • Sodium alginate (Alg)

  • Hydroxypropyl methylcellulose (HPMC)

  • Amorphous Calcium Phosphate (ACP)

  • This compound Hemihydrate (CSH)

  • Deionized water

  • 0.1 mM Calcium Chloride (CaCl₂) for cross-linking[2]

Procedure:

  • Prepare the alginate/cellulose gel solution by dissolving 1 wt% Alginate and 12 wt% HPMC in deionized water.[2]

  • In a separate container, create a mixture of ACP and CSH powders. A ratio of 40:60 (ACP:CSH) can be used to achieve a resorption period that mimics natural bone healing.[2]

  • Incorporate the ACP/CSH powder mix into the alginate/cellulose gel. Common concentrations range from 13% to 23% (w/v).[2]

  • Mix thoroughly to ensure a homogenous paste, creating a tetra-component composite bioink.

  • Load the resulting bioink into a 3 mL printer cartridge. This is often done using a dual syringe method to ensure proper mixing and left to cure before use.[5]

Protocol 3: Extrusion-Based 3D Printing

This protocol outlines the general steps for printing scaffolds using an extrusion-based 3D bioprinter.[2][6]

Equipment:

  • Extrusion-based 3D Bioprinter (e.g., CELLINK Bio X)[2]

  • Syringe with a suitable nozzle (e.g., 0.20 mm diameter)[2]

  • Computer with G-code generating software (e.g., Repetier-Host)[2]

Procedure:

  • Load the syringe containing the prepared bioink into the printer's extrusion head.

  • Design the scaffold structure using CAD software and convert it into G-code. A common design involves layers staggered at 0° and 90° to create interconnected pores.[2]

  • Set the printing parameters. These will vary depending on the bioink's viscosity but can be optimized around the values in Table 2.

  • Initiate the printing process onto a sterile substrate.

  • For hydrogel-based inks like the alginate/cellulose/CaSO₄ formulation, a cross-linking agent is required. Spray 0.1 mM CaCl₂ onto the construct every 2-3 layers to induce gelation and maintain structural integrity.[2]

  • Upon completion, the printed scaffold can be further cross-linked or moved to a post-processing stage.

Protocol 4: Post-Printing Heat Treatment (Sintering)

For ceramic-based scaffolds, a post-printing heat treatment or sintering step is often necessary to improve mechanical strength and enhance biocompatibility by removing organic binders.[7]

Equipment:

  • Muffle furnace

Procedure:

  • Carefully place the dried, as-printed this compound scaffold into a muffle furnace.

  • Gradually ramp up the temperature to the target sintering temperature. Temperatures between 1000°C and 1250°C have been shown to accelerate sintering, leading to higher compressive strength and reduced cytotoxicity.[7]

  • Hold the scaffold at the target temperature for a specified duration (e.g., 2-4 hours).

  • Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the scaffold.

  • The resulting scaffold will be an anhydrous form of this compound, which is stable in the temperature range of 500°C–1150°C.[7]

Protocol 5: Sterilization

Sterilization is a critical step before any cell-based experiments. The choice of method is crucial as it can affect the bioink's properties.[8]

Recommended Method: Sterile Filtration and Lyophilization [8]

  • For hydrogel components like alginate, dissolve the polymer at a low concentration in sterile water.

  • Pass the solution through a 0.22 µm sterile filter.

  • Freeze-dry (lyophilize) the sterile solution to obtain a sterile powder.

  • The bioink can then be reconstituted with sterile solutions and other sterile components (like autoclaved CaSO₄ powder) under aseptic conditions.

Alternative Methods:

  • Autoclaving: While effective for powders like this compound, autoclaving can degrade polymers like alginate, significantly reducing the viscosity and printability of the resulting bioink.[8][9]

  • UV Radiation: Generally not considered an effective method for achieving sterility in bioinks and should be avoided.[8][9]

Protocol 6: Cell Viability and Proliferation Assay

This protocol describes how to assess the biocompatibility of the 3D printed scaffolds using a PrestoBlue™ or similar metabolic assay.[2]

Materials:

  • 3D printed and sterilized scaffolds

  • Target cell line (e.g., MC3T3-E1 osteoblast-like cells, hBMSCs)[3][10]

  • Cell culture medium (e.g., alpha-MEM)

  • PrestoBlue™ Cell Viability reagent[2]

  • 48-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Place the sterilized scaffolds into the wells of a 48-well plate.

  • Seed a known density of cells onto each scaffold.

  • Culture the cell-laden scaffolds under standard conditions (37°C, 5% CO₂).

  • At specified time points (e.g., days 1, 3, 5, and 7), move the scaffolds to a new plate.[2]

  • Wash the scaffolds twice with PBS.

  • Prepare a 1:10 solution of PrestoBlue™ reagent in fresh culture medium.

  • Add the solution to each well containing a scaffold and incubate for 60 minutes at 37°C.[2]

  • Measure the fluorescence or absorbance of the supernatant at the recommended wavelength (e.g., 600 nm) to quantify cell proliferation.[2]

Data Presentation

Table 1: Composition of this compound-Based Bioinks

Base Polymer Additional Components CaSO₄ Concentration (wt%) Application/Printing Method Reference
PLGA None 10%, 20%, 30% Fused Deposition Modeling (FDM) [3]
Alginate/Cellulose Amorphous Calcium Phosphate (ACP) 13% - 23% (of total solids) Direct Ink Writing (DIW) [2]
Calcium Silicate (CSi) Copper (Cu²⁺) Not specified (delivery system) Stereolithography (SLA) [11]

| Alginate | None | Pre-crosslinking agent (0.001 M) | Extrusion Bioprinting |[5] |

Table 2: Typical Parameters for Extrusion-Based 3D Printing

Parameter Value Reference
Nozzle Diameter 0.20 - 0.41 mm [2][12]
Printing Speed 12 - 45 mm/s [2][13]
Extrusion Pressure 70 - 350 kPa [2][13]
Layer Height 0.2 - 0.4 mm [4][12]

| Printing Temperature | 25 °C (for hydrogels) |[2] |

Table 3: Mechanical and Structural Properties of 3D Printed Scaffolds

Scaffold Composition Compressive Strength (MPa) Compressive Modulus (MPa) Pore Size (µm) Porosity (%) Reference
As-printed CaSO₄ ~5-10 45.13 700 - 750 - [7]
CaSO₄ (Sintered at 1250°C) - 58.12 - - [7]
PLGA / 20% CaSO₄ ~3.5 - - - [3]
Alginate/Cellulose / 20% ACP/CSH ~1.6 ~34 298 - 377 >50 [2]
Mg@Ca (MgO+SiO₂+CaSO₄) ~5.0 - - - [14]

| Cancellous Bone (Reference) | 2 - 12 | 50 - 100 | - | - |[2][7] |

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_eval Phase 3: Evaluation bioink_prep Bioink Preparation (e.g., PLGA/CaSO₄ or Alginate/CaSO₄) printing 3D Bioprinting (Extrusion-based) bioink_prep->printing cad_design Scaffold Design (CAD) cad_design->printing sterilization Component Sterilization sterilization->bioink_prep post_process Post-Processing (Cross-linking or Sintering) printing->post_process mech_test Mechanical Testing (Compressive Strength) post_process->mech_test cell_culture In Vitro Culture (Cell Seeding & Proliferation) post_process->cell_culture invivo In Vivo Studies (Animal Model) cell_culture->invivo PI3K_Akt_Pathway Ca_Scaffold CaSO₄ Scaffold (Release of Ca²⁺, Si⁴⁺ ions) Receptor Cell Surface Receptors Ca_Scaffold->Receptor Stimulates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Transcription Transcription Factors (e.g., RUNX2) Akt->Transcription Phosphorylates mTOR->Transcription Osteogenesis Osteogenesis (Cell Proliferation, Differentiation, Mineralization) Transcription->Osteogenesis Promotes

References

Application Notes and Protocols: Calcium Sulfate as a Laboratory Desiccant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Sulfate Desiccant

Anhydrous this compound is a versatile and cost-effective desiccant widely employed in laboratory settings for maintaining dry environments and removing moisture from various substances.[1][2] Commonly sold under the trade name Drierite™, it is created by the controlled dehydration of gypsum.[1][2] This desiccant is chemically stable, non-disintegrating, non-toxic, non-corrosive, and generally inert, making it compatible with a wide range of materials.[1][3] It operates by chemically binding with water to form a hydrate, a process that is reversible upon heating, allowing for regeneration and reuse.[4][5]

This compound is available in both a non-indicating (white) form and an indicating form. The indicating variety is impregnated with cobalt chloride, which provides a distinct color change from blue when dry to pink when exhausted, offering a clear visual cue for replacement or regeneration.[3][6][7]

Data Presentation: Properties and Performance

The following tables summarize the key quantitative data for anhydrous this compound as a desiccant, including a comparison with other common laboratory drying agents.

Table 1: General Properties of Anhydrous this compound (Drierite™)

PropertyValueReferences
Chemical FormulaCaSO₄[3]
AppearanceWhite granules (Regular) or Blue granules (Indicating)[3][6]
pHNeutral[3][7]
Water Absorption Capacity (by weight)6.6% for liquids, 10-14% for gases[2][8]
Drying Efficiency (Residual Water in Air)0.005 mg/L[9]
RegenerableYes[4][5][9]
IndicatorCobalt Chloride (in indicating form)[3][6]

Table 2: Comparative Performance of Common Laboratory Desiccants

DesiccantWater Absorption Capacity (% by weight)Drying SpeedDrying Intensity (Residual Water)Regeneration TemperatureNotes
This compound (Drierite™) Low (6-14%)HighHigh (0.005 mg/L air)210-230°CGenerally useful, fast-acting.[5]
Silica Gel High (up to 40%)MediumMedium120-150°CCapacity decreases at higher temperatures.[10]
Molecular Sieves (4Å) High (20-22%)HighVery High200-315°CExcellent for achieving very low humidity.[2]
Anhydrous Sodium Sulfate Very HighLowLow>200°CHigh capacity but slow and less efficient.[5]
Anhydrous Magnesium Sulfate HighHighMedium>200°CFaster and more efficient than sodium sulfate.[5]
Anhydrous Calcium Chloride HighMediumHigh150-200°CCan form adducts with alcohols, amines, and some carbonyl compounds.[5]

Experimental Protocols

Use of this compound in a Desiccator

A desiccator is a sealable enclosure used to protect moisture-sensitive items from the atmosphere or to dry samples.[11][12] Anhydrous this compound is an excellent desiccant for this purpose.

Materials:

  • Glass or plastic desiccator with a perforated plate

  • Anhydrous this compound (non-indicating Drierite™)

  • Indicating this compound (Indicating Drierite™)

  • Lab coat, safety goggles, and gloves

Protocol:

  • Ensure the desiccator is clean and dry.

  • If using a glass desiccator, apply a thin, even layer of vacuum grease to the ground-glass rim to ensure an airtight seal.[11]

  • Fill the bottom chamber of the desiccator with non-indicating anhydrous this compound to just below the level of the perforated plate.

  • Sprinkle a thin, single layer of indicating this compound granules on top of the white desiccant bed. This will serve as a visual indicator of the desiccant's condition.

  • Place the clean, dry perforated plate into the desiccator.

  • To open the desiccator, slide the lid horizontally.[11] Do not attempt to lift it vertically.

  • Place the items to be kept dry on the perforated plate.

  • To close the desiccator, slide the lid back on. For glass desiccators, give a slight twist to ensure the grease spreads and creates a complete seal.

  • Monitor the color of the indicating desiccant. When the blue granules turn pink, the desiccant is saturated and needs to be regenerated or replaced.

Drying an Organic Solvent with Anhydrous this compound

Anhydrous this compound can be used to remove dissolved water from organic solvents.[13] It is particularly useful due to its fast action and chemical inertness towards most organic compounds.[5]

Materials:

  • "Wet" organic solvent in a suitable flask (e.g., Erlenmeyer flask)

  • Anhydrous this compound (non-indicating)

  • Spatula

  • Stirring apparatus (magnetic stirrer and stir bar, or manual swirling)

  • Filtration setup (funnel, filter paper, and receiving flask) or decanting equipment

  • Lab coat, safety goggles, and gloves

Protocol:

  • Add a small amount of anhydrous this compound to the "wet" organic solvent. A general rule of thumb is to add enough so that some of the desiccant remains free-flowing and does not clump together.

  • Stopper the flask and gently swirl or stir the mixture for 5-10 minutes.[14] The high speed of this compound means prolonged contact is often unnecessary.[5]

  • Observe the desiccant. If it all clumps together, this indicates that more water is present than the desiccant can absorb. In this case, add more anhydrous this compound until some fresh desiccant remains mobile.

  • Once the drying is complete (indicated by the presence of free-flowing desiccant), separate the dried solvent from the hydrated this compound. This can be done by:

    • Decantation: Carefully pour the solvent into a clean, dry container, leaving the solid desiccant behind.

    • Gravity Filtration: Pass the solvent through a fluted filter paper in a funnel into a clean, dry receiving flask.

  • The resulting organic solvent is now considered "dry."

Use of this compound in a Drying Tube for Gas Streams

Drying tubes are used to protect reactions from atmospheric moisture or to dry a stream of gas.[15]

Materials:

  • Glass or plastic drying tube

  • Anhydrous this compound (indicating Drierite™ is recommended for easy monitoring)

  • Glass wool or cotton plugs

  • Tubing for gas inlet and outlet

  • Lab coat, safety goggles, and gloves

Protocol:

  • Place a small plug of glass wool or cotton at the bottom of the drying tube to retain the desiccant.[15]

  • Carefully fill the tube with anhydrous this compound granules. Gently tap the tube to ensure even packing and prevent channeling of the gas stream.

  • Place another small plug of glass wool or cotton on top of the desiccant to secure it in place.[15]

  • Connect the drying tube to the gas line using appropriate tubing. Ensure the gas flow is in the intended direction.

  • For protecting a reaction from atmospheric moisture, the drying tube is typically attached to the top of a reflux condenser.[15]

  • Monitor the color of the indicating desiccant. As the gas flows through, the desiccant at the inlet will change color first. The drying tube should be refilled or regenerated when a significant portion of the desiccant has turned pink.

Regeneration of Exhausted this compound

Exhausted this compound (indicated by a pink color in the indicating form) can be regenerated by heating to drive off the absorbed water.[4][5][9]

Materials:

  • Exhausted this compound (pink indicating Drierite™ or used non-indicating Drierite™)

  • Shallow, heat-resistant pan or tray (e.g., glass baking dish or a tray made of heavy-duty aluminum foil)[1]

  • Vented laboratory oven

  • Heat-resistant gloves

  • Spatula

  • Airtight container for storage of the regenerated desiccant

  • Lab coat and safety goggles

Protocol:

  • Preheat a vented laboratory oven to 210-230°C (410-446°F).

  • Spread the exhausted this compound in a thin, even layer (approximately one granule deep) in the heat-resistant pan.[4][16] This ensures uniform heating and efficient water removal.

  • Place the pan in the preheated oven.

  • Heat the desiccant for at least 1 to 2 hours.[17] For indicating Drierite, the color will revert from pink back to a vibrant blue.

  • Using heat-resistant gloves, carefully remove the hot pan from the oven.

  • Allow the regenerated desiccant to cool in a dry environment, such as a desiccator, or immediately transfer the hot granules to a dry, airtight container and seal it tightly.[4] This prevents the re-adsorption of atmospheric moisture as it cools.

  • The regenerated this compound is now ready for reuse. Note that with repeated regenerations, the color of the indicating Drierite may become less distinct.[4][17]

Visualizations

Experimental Workflow for Using this compound Desiccant

G cluster_prep Preparation cluster_desiccator Desiccator Use cluster_solvent Solvent Drying cluster_gas Gas Drying cluster_end Outcome start Start choose_app Choose Application (Desiccator, Solvent Drying, Gas Drying) start->choose_app prep_desiccant Prepare Anhydrous This compound choose_app->prep_desiccant fill_desiccator Fill Desiccator with Non-Indicating & Indicating CaSO4 prep_desiccant->fill_desiccator add_to_solvent Add CaSO4 to Solvent prep_desiccant->add_to_solvent pack_tube Pack Drying Tube with CaSO4 prep_desiccant->pack_tube place_sample Place Sample in Desiccator fill_desiccator->place_sample monitor_desiccator Monitor Indicating CaSO4 place_sample->monitor_desiccator dry_env Dry Environment Maintained monitor_desiccator->dry_env exhausted Desiccant Exhausted (Turns Pink) monitor_desiccator->exhausted stir_solvent Stir or Swirl add_to_solvent->stir_solvent separate_solvent Separate Solvent (Decant or Filter) stir_solvent->separate_solvent dry_solvent Dry Solvent Obtained separate_solvent->dry_solvent connect_gas Connect to Gas Stream pack_tube->connect_gas monitor_gas Monitor Indicating CaSO4 connect_gas->monitor_gas dry_gas Dry Gas Stream Produced monitor_gas->dry_gas monitor_gas->exhausted end End dry_env->end dry_solvent->end dry_gas->end exhausted->end

Caption: Workflow for using this compound as a desiccant.

Regeneration Cycle of this compound Desiccant

G active Active Anhydrous CaSO4 (Blue) exhausted Exhausted Hydrated CaSO4 (Pink) active->exhausted Absorbs Water heating Heat at 210-230°C exhausted->heating Regeneration cooling Cool in a Dry Environment heating->cooling cooling->active Ready for Reuse

Caption: Regeneration cycle of indicating this compound.

References

Application Notes and Protocols: Calcium Sulfate for Heavy Metal Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity, persistence, and bio-accumulative nature of these pollutants. Various methods have been developed for the removal of heavy metals, with adsorption being a widely used, effective, and economical approach. Calcium sulfate, available in large quantities as a byproduct of industrial processes such as flue gas desulfurization (gypsum) and phosphoric acid production (phosphogypsum), presents a promising, low-cost adsorbent for the remediation of heavy metal-contaminated water.[1] This document provides detailed application notes and experimental protocols for the use of this compound-based materials in the removal of heavy metals from wastewater.

Principle of Heavy Metal Removal by this compound

The removal of heavy metals by this compound and its derivatives occurs through a combination of mechanisms, primarily adsorption and precipitation. The porous structure and surface chemistry of this compound-based materials allow for the physical and chemical adsorption of heavy metal ions. Additionally, the sulfate and calcium ions can participate in precipitation reactions, forming insoluble metal sulfates and hydroxides, respectively, thereby removing them from the solution. The efficiency of these processes is influenced by several factors, including the pH of the solution, the initial concentration of heavy metals, the adsorbent dosage, and the contact time.

Data Presentation: Heavy Metal Removal Efficiency

The following tables summarize the quantitative data on the removal of various heavy metals from aqueous solutions using this compound-based materials under different experimental conditions.

Heavy MetalAdsorbentInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Temperature (°C)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Lead (Pb) Industrial Gypsum3000--1440Ambient-~550[1]
Mechanically Activated Phosphogypsum250166030~80170[2]
Gypsum-2.5---~81-[3]
Cadmium (Cd) Industrial Gypsum1629--1440Ambient-~145[1]
Mechanically Activated Phosphogypsum250166030~90215[2]
Phosphogypsum20029.5-25--[4]
Nickel (Ni) This compound25-250106.014025-1.1[5]
Lanthanum (La) This compound40-400105.702025-7.0[5]
Copper (Cu) Phosphogypsum20029-25--[4]
Zinc (Zn) Phosphogypsum20028-25--[4]
Chromium (Cr) Gypsum-2.5---~30-[3]

Note: The performance of this compound as an adsorbent can vary significantly depending on its source (e.g., commercial gypsum vs. industrial phosphogypsum), pre-treatment (e.g., mechanical activation), and the specific wastewater matrix.

Experimental Protocols

Protocol 1: Preparation of this compound Adsorbent from Industrial Byproduct (Phosphogypsum)

This protocol describes the basic preparation of phosphogypsum for use as a heavy metal adsorbent.

Materials:

  • Phosphogypsum (industrial byproduct)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying oven

  • Sieve (e.g., 100-mesh)

Procedure:

  • Washing: Wash the raw phosphogypsum with deionized water to remove soluble impurities. Repeat the washing process until the pH of the washing water is neutral.

  • Acid Treatment (Optional): To potentially increase surface area and remove certain impurities, the washed phosphogypsum can be treated with a dilute HCl solution (e.g., 0.1 M) for a specified period (e.g., 2-4 hours) with constant stirring.

  • Neutralization: After acid treatment, wash the material again with deionized water until the pH is neutral.

  • Drying: Dry the washed phosphogypsum in an oven at a controlled temperature (e.g., 80-105°C) for 24 hours or until a constant weight is achieved.

  • Sieving: Grind the dried phosphogypsum and sieve it to obtain a uniform particle size.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines the procedure for conducting batch adsorption studies to evaluate the heavy metal removal efficiency of the prepared this compound adsorbent.

Materials:

  • Prepared this compound adsorbent

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, NiCl₂·6H₂O)

  • Deionized water

  • pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of known concentrations by diluting the stock solution with deionized water.

  • pH Adjustment: Adjust the initial pH of the heavy metal solutions to the desired value using dilute HCl or NaOH.

  • Adsorption Experiment:

    • Add a known mass of the this compound adsorbent to a fixed volume of the heavy metal solution in a series of flasks.

    • Place the flasks on an orbital shaker or use a magnetic stirrer to ensure continuous mixing at a constant speed and temperature for a predetermined contact time.

  • Sample Collection and Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final pH of the supernatant/filtrate.

    • Determine the final concentration of the heavy metal in the supernatant/filtrate using ICP-OES or AAS.

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial heavy metal concentration and Cₑ is the equilibrium heavy metal concentration.

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Visualizations

Experimental Workflow for Heavy Metal Removal

The following diagram illustrates the general workflow for a batch adsorption experiment to determine the efficacy of this compound in removing heavy metals from wastewater.

G Experimental Workflow for Heavy Metal Removal cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis prep1 Raw this compound prep2 Washing & Drying prep1->prep2 prep3 Sieving prep2->prep3 exp3 Add Adsorbent & Agitate prep3->exp3 exp1 Prepare Heavy Metal Solution exp2 Adjust pH exp1->exp2 exp2->exp3 exp4 Separate Adsorbent exp3->exp4 ana1 Measure Final Metal Concentration (ICP/AAS) exp4->ana1 ana2 Calculate Removal Efficiency & Adsorption Capacity ana1->ana2

Caption: Workflow for heavy metal removal using this compound.

Proposed Mechanism of Heavy Metal Removal

This diagram illustrates the primary mechanisms involved in the removal of heavy metal ions from wastewater using this compound.

G Mechanism of Heavy Metal Removal by this compound CS_Surface This compound Surface (CaSO₄) HM_ions Heavy Metal Ions (M²⁺) in Wastewater Adsorption Surface Adsorption HM_ions->Adsorption Physical/Chemical Binding Precipitation1 Precipitation as Metal Hydroxide (M(OH)₂) HM_ions->Precipitation1 Reaction with OH⁻ (from water hydrolysis, influenced by pH) Precipitation2 Precipitation as Metal Sulfate (MSO₄) HM_ions->Precipitation2 Reaction with SO₄²⁻ Adsorption->CS_Surface Removed_HM Removed Heavy Metals Adsorption->Removed_HM Precipitation1->Removed_HM Precipitation2->Removed_HM

Caption: Mechanisms of heavy metal removal by this compound.

References

Application Notes and Protocols: Fabrication of Calcium Sulfate Composites for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of calcium sulfate (CS) composites for a range of biomedical applications, including bone regeneration and localized drug delivery.

Introduction to this compound Composites

This compound, a biocompatible and biodegradable ceramic, has been utilized for over a century in orthopedic and dental applications as a bone graft substitute.[1][2] Its inherent properties of being well-tolerated by the body and completely resorbable make it an attractive material for tissue engineering.[1][2] However, pure this compound often exhibits rapid degradation and limited mechanical strength, which can restrict its clinical use, particularly in load-bearing applications.[3][4][5]

To overcome these limitations, this compound is frequently combined with other materials to form composites. These composites aim to enhance mechanical properties, control the degradation rate, and introduce additional functionalities such as osteoinductivity or antimicrobial properties.[3][4][6] Common additives include polymers, bioactive glasses, calcium phosphates, and therapeutic agents like antibiotics and growth factors.[3][4][7] The fabrication method plays a crucial role in determining the final properties of the composite.

Data Presentation: Properties of this compound Composites

The following tables summarize key quantitative data for various this compound composite formulations, providing a comparative overview of their physical and mechanical properties.

Table 1: Mechanical Properties of this compound Composites

Composite MaterialCompressive Strength (MPa)Reference
Pure this compound (injectable)~10 (after 1 hour)[4][5]
This compound / PLLAData not specified
Magnesium-doped this compound (MgCS) / 45S5 Bioglass (BG)> 60[3]
This compound / Tricalcium Silicate / Sodium Alginate54[4]
CS / Magnesium Polyphosphate (MPP) / Tricalcium Silicate (C3S) / HPMC26.6[6][8]
CS / Nano-hydroxyapatite (nHAp)34.46[9]

Table 2: Setting Time of this compound Composites

Composite MaterialSetting Time (minutes)Reference
Pure this compound~35[10]
CS with 1g Vancomycin~15[11]
CS with 1.2g Tobramycin~30[11]
CS / Mg, Sr-doped Bioactive Glass (30 wt%)6[5][12]
CSH / CaP (1:1) with 6% citric acid and 2% HPMC31[13]
CS / MPP / C3S / HPMC~15[6][8]

Table 3: In Vitro Degradation Rate of this compound Composites

Composite MaterialDegradation (Weight Loss)Time PeriodReference
Pure this compound~28%28 days[14]
Pure this compound~100%21 days[9]
Sintered this compound~23%28 days[3]
CS / 1 wt% BioglassDecreased by ~40% vs. pure CS28 days[14]
CS / 5-10 wt% Bioglass~1%28 days[14]
Sintered (3.8%Sr,Ca)SO4> 80%12 weeks[3]
CS / Nano-hydroxyapatite (nHAp)Significantly delayed vs. pure CS21 days[9]

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of this compound composites.

Fabrication of α-Calcium Sulfate Hemihydrate (α-HH) Powder

α-calcium sulfate hemihydrate is a common precursor for fabricating this compound cements and composites.[15][16] Two common synthesis methods are the hydrothermal and autoclave methods.

3.1.1. Hydrothermal Method [15]

  • Materials : this compound dihydrate (DH) powder, deionized water.

  • Procedure :

    • Suspend DH powder in deionized water in a sealed reaction vessel.

    • Heat the suspension to a specific temperature (e.g., 100-105 °C) and maintain for a defined duration (e.g., 30-180 minutes), depending on the starting DH particle size.

    • After the reaction, filter the suspension while hot.

    • Wash the collected powder with boiling deionized water to remove any unreacted precursors.

    • Dry the resulting α-HH powder.

3.1.2. Autoclave Method [16]

  • Materials : this compound dihydrate (CaSO₄·2H₂O) powder, distilled water.

  • Procedure :

    • Add 5 g of CaSO₄·2H₂O to 200 mL of distilled water in a glass bottle.

    • Stir the suspension at 600 rpm for 15 minutes.

    • Transfer the suspension to an autoclave and heat to 140 °C at a pressure of 2.7 MPa for 4 hours.

    • After the reaction, immediately filter the suspension.

    • Rinse the filtered powder five times with boiling distilled water.

    • Wash with acetone to remove residual water and then dry at 55 °C for 16 hours to evaporate the acetone.

Fabrication of Antibiotic-Loaded this compound Beads[18][19][20]
  • Materials : this compound hemihydrate powder, sterile saline or liquid antibiotic (if applicable), powdered antibiotic, sterile silicone bead mat (e.g., 4.8 mm diameter).

  • Procedure :

    • In a sterile mixing bowl, combine the this compound powder with the powdered antibiotic.

    • Add the sterile saline or liquid antibiotic to the powder mixture.

    • Mix thoroughly until a homogenous paste is formed.

    • Spread the paste into the sterile silicone bead mat, ensuring each mold is completely filled.

    • Allow the beads to set at room temperature. The setting time will vary depending on the antibiotic used.

    • Once set, carefully remove the beads from the mat.

Fabrication of Porous this compound Composite Scaffolds

This protocol describes a general method for creating porous scaffolds, which can be adapted for various composite formulations.

  • Materials : this compound hemihydrate powder, porogen (e.g., sodium chloride particles of a specific size range), deionized water, desired composite material (e.g., PLLA, bioactive glass powder).

  • Procedure :

    • Thoroughly mix the this compound hemihydrate powder, the porogen, and the other composite material(s) in a dry state.

    • Add deionized water to the powder mixture and mix to form a paste.

    • Cast the paste into a mold of the desired shape and size.

    • Allow the composite to set completely.

    • Immerse the set composite in deionized water to leach out the porogen, creating an interconnected porous structure.

    • Dry the porous scaffold.

Characterization of this compound Composites

3.4.1. Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the microstructure of the fabricated composites, including crystal morphology, porosity, and the distribution of different phases.[7][17][18][19]

  • Sample Preparation :

    • Mount the composite sample onto an aluminum stub using conductive carbon tape.

    • For non-conductive samples, sputter-coat with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging :

    • Place the prepared sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage and adjust the electron beam to focus on the sample surface.

    • Capture images at various magnifications to observe the desired microstructural features.

3.4.2. In Vitro Biocompatibility Assessment [20][21]

Cytotoxicity assays are performed to evaluate the potential of the material to cause cell death.

  • Material Extraction :

    • Prepare extracts of the this compound composite by incubating the material in a cell culture medium (e.g., MEM) for a specified period (e.g., 24 hours) at 37 °C.

  • Cell Culture :

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human osteoblasts) in a multi-well plate and culture until a confluent monolayer is formed.

  • Exposure :

    • Remove the culture medium from the cells and replace it with the material extract.

    • Incubate the cells with the extract for a defined period (e.g., 24-48 hours).

  • Assessment :

    • Evaluate cell viability using a suitable assay, such as the MTT or LDH assay, which measures metabolic activity or membrane integrity, respectively.

    • Qualitative assessment can be done by observing cell morphology under a microscope for signs of toxicity like cell lysis or rounding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the osteogenic response to calcium-based materials and a typical experimental workflow for fabricating and testing this compound composites.

Signaling Pathway for Osteogenic Differentiation

Calcium ions released from the composite material can trigger a signaling cascade within mesenchymal stem cells (MSCs), leading to their differentiation into bone-forming osteoblasts.[22][23][24][25][26] Key signaling pathways involved include the BMP/SMAD and MAPK pathways, which converge on the master transcription factor Runx2.[23][25]

osteogenic_pathway Ca2_ion Extracellular Ca²⁺ VGCC L-type Voltage-Gated Calcium Channels Ca2_ion->VGCC MEK1_2 MEK1/2 VGCC->MEK1_2 c_Fos c-Fos MEK1_2->c_Fos BMP2 BMP-2 c_Fos->BMP2 RUNX2 RUNX2 BMP2->RUNX2 SP7 SP7 (Osterix) RUNX2->SP7 Osteogenic_Genes Osteogenic Genes (ALP, OCN, COL1A1) SP7->Osteogenic_Genes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation Wnt Wnt/β-catenin Pathway Wnt->RUNX2 MAPK MAPK Pathway MAPK->RUNX2

Calcium-induced osteogenic differentiation signaling cascade.
Experimental Workflow

The following diagram outlines a typical workflow for the fabrication and evaluation of this compound composites for biomedical applications.

experimental_workflow cluster_fabrication Fabrication cluster_characterization Characterization cluster_evaluation Biological Evaluation raw_materials Raw Materials (CSH, Polymer, Bioactive Glass, etc.) mixing Mixing raw_materials->mixing shaping Shaping (Molding, 3D Printing) mixing->shaping setting Setting / Curing shaping->setting post_processing Post-Processing (Porogen Leaching, Sterilization) setting->post_processing physicochemical Physicochemical Analysis (SEM, XRD, FTIR) post_processing->physicochemical mechanical Mechanical Testing (Compressive Strength) post_processing->mechanical in_vitro In Vitro Studies (Biocompatibility, Degradation, Drug Release) post_processing->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Fabrication and evaluation workflow for this compound composites.

References

Application Notes: Calcium Sulfate as a Setting Accelerator in Cementitious Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium sulfate is a critical component in modern Portland cement formulations, primarily added to control the setting time and enhance strength development.[1] While commonly known as a set retarder for the rapid reaction of tricalcium aluminate (C₃A), its various forms can act as accelerators for the overall hydration process, particularly influencing the hardening and early strength gain of the cementitious matrix. The effectiveness of this compound depends on its crystalline form, dosage, and the specific chemistry of the cement clinker.[2] This document provides detailed application notes on the mechanism, effects, and experimental evaluation of this compound in cementitious systems.

Mechanism of Action

The primary role of this compound is to regulate the hydration of tricalcium aluminate (C₃A). In the absence of this compound, C₃A reacts almost instantaneously with water, a phenomenon known as "flash set," which prevents practical application. When this compound is introduced, it reacts with C₃A and water to form a layer of ettringite (calcium sulfoaluminate hydrate) on the surface of the C₃A particles. This ettringite barrier is less permeable to water, thus slowing down the C₃A hydration to a controllable rate.

Beyond preventing flash set, this compound influences the hydration of tricalcium silicate (C₃S), the primary strength-contributing phase in Portland cement. The presence of sulfate ions in the pore solution can accelerate the dissolution of C₃S, leading to a faster precipitation of calcium silicate hydrate (C-S-H) gel, which is the main binding agent in hardened cement paste.[1][3] This acceleration of C-S-H formation contributes to a shorter setting time and higher early-age strength.[3]

G cluster_0 Cement Hydration without CaSO₄ (Flash Set) cluster_1 Controlled Hydration with CaSO₄ C3A_1 C₃A (Tricalcium Aluminate) FlashSet Rapid Hydration (Flash Set) C3A_1->FlashSet H2O_1 H₂O (Water) H2O_1->FlashSet C3A_2 C₃A Ettringite Ettringite Formation (Protective Layer) C3A_2->Ettringite Regulates C₃A Hydration CaSO4 CaSO₄ (this compound) CaSO4->Ettringite Regulates C₃A Hydration CSH C-S-H Gel Formation (Strength Development) CaSO4->CSH Accelerates C₃S Dissolution H2O_2 H₂O H2O_2->Ettringite Regulates C₃A Hydration H2O_2->CSH C3S C₃S (Tricalcium Silicate) C3S->CSH

Caption: Cement hydration pathways with and without this compound.

Forms of this compound

The reactivity of this compound is governed by its hydration state, which determines its solubility. The three common forms used in cement are:

  • Gypsum (Dihydrate - CaSO₄·2H₂O): The most common form added to cement clinker during grinding.[1]

  • Hemihydrate (Bassanite - CaSO₄·½H₂O): More soluble than gypsum. It can be formed from the dehydration of gypsum if temperatures in the grinding mill are high.[1][4] Its higher solubility leads to a more rapid supply of sulfate ions.

  • Anhydrite (Anhydrous - CaSO₄): The least soluble form. Its dissolution kinetics are much slower, making it less effective for accelerating early hydration compared to gypsum or hemihydrate.[5]

More reactive forms like hemihydrate are more effective at promoting the early dissolution of cement phases and accelerating setting.[5]

G CaSO4_Forms Forms of this compound Hemihydrate Hemihydrate (CaSO₄·½H₂O) CaSO4_Forms->Hemihydrate Gypsum Gypsum (CaSO₄·2H₂O) CaSO4_Forms->Gypsum Anhydrite Anhydrite (CaSO₄) CaSO4_Forms->Anhydrite High_Sol High Hemihydrate->High_Sol has Med_Sol Medium Gypsum->Med_Sol has Low_Sol Low Anhydrite->Low_Sol has Solubility Solubility / Reactivity Effect Effect on Setting Fast_Set Fastest Acceleration High_Sol->Fast_Set leads to Med_Set Moderate Acceleration Med_Sol->Med_Set leads to Slow_Set Slowest Acceleration Low_Sol->Slow_Set leads to G Start Start: Mix Cement Paste (Record Start Time) FillMold Fill Vicat Mold and Level Surface Start->FillMold Position Position Mold Under Vicat Needle FillMold->Position Penetrate Lower Needle and Release for 30s Position->Penetrate Record Record Penetration Depth Penetrate->Record CheckInitial Is Penetration ≤ 25 mm? Record->CheckInitial Wait Wait for Next Time Interval CheckInitial->Wait No InitialSet Record Initial Setting Time CheckInitial->InitialSet Yes Wait->Penetrate CheckFinal Does Needle Leave a Complete Circular Impression? InitialSet->CheckFinal CheckFinal->Wait Yes FinalSet Record Final Setting Time CheckFinal->FinalSet No End End FinalSet->End G Start Start: Prepare Mortar (1 part cement : 2.75 parts sand) Mold Mold Mortar into 50mm Cubes (Two layers, tamped 32x each) Start->Mold Cure1 Initial Cure in Mold (20-72 hours in moist room) Mold->Cure1 Demold Demold Specimens Cure1->Demold Cure2 Submerge in Lime-Saturated Water (Until test age) Demold->Cure2 Test Place Specimen in Compression Machine Cure2->Test Load Apply Load at Constant Rate Until Failure Test->Load Record Record Maximum Load Load->Record Calculate Calculate Strength = Load / Area (Average results from ≥3 cubes) Record->Calculate End End Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Calcium Sulfate Plaster Setting Time Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the setting time of calcium sulfate plaster for experimental purposes.

Troubleshooting Guide

Issue: The plaster is setting too quickly.

  • Question: My this compound plaster is hardening before I have enough time to properly manipulate it. What could be the cause, and how can I slow down the setting time?

  • Answer: Rapid setting of this compound plaster can be attributed to several factors. High ambient temperature or using warm mixing water can accelerate the chemical reaction.[1] Additionally, a low water-to-plaster ratio and vigorous or prolonged mixing can shorten the setting time. Contamination of mixing equipment with set plaster can also act as an accelerator. To extend the working time, consider the following solutions:

    • Decrease Temperature: Use cool or room temperature water for mixing and work in a cooler environment if possible.[1]

    • Increase Water-to-Plaster Ratio: A higher water content can prolong the setting time; however, be aware that this may also reduce the final strength of the set plaster.[2]

    • Use a Retarder: Chemical retarders can be added to the mixture to slow down the setting reaction. Common retarders include borax and citric acid.[3][4] It is crucial to perform preliminary tests to determine the optimal concentration for your specific application.[5]

    • Ensure Clean Equipment: Thoroughly clean all mixing vessels and tools to remove any traces of set plaster from previous batches.

Issue: The plaster is taking too long to set.

  • Question: My plaster mixture remains in a liquid or paste-like state for an extended period, delaying my experiment. What are the possible reasons, and how can I accelerate the setting time?

  • Answer: Delayed setting can be caused by low ambient temperatures, an excessively high water-to-plaster ratio, or the presence of certain impurities.[3] Old plaster that has been exposed to humidity may also exhibit a longer setting time.[6] To expedite the setting process, you can implement the following measures:

    • Increase Temperature: Using warm water for mixing can speed up the setting process.[1]

    • Optimize Water-to-Plaster Ratio: Ensure you are using the correct water-to-plaster ratio as specified by the manufacturer or your protocol. Reducing excess water will shorten the setting time.

    • Use an Accelerator: Incorporating an accelerator into your mixture is an effective way to decrease the setting time. Potassium sulfate and sodium chloride (at low concentrations) are commonly used accelerators.[3][5][7]

    • Proper Storage: Store your this compound plaster in a dry, airtight container to prevent moisture absorption, which can affect its setting properties.[3]

Issue: The plaster is setting unevenly.

  • Question: I am observing that some parts of my plaster cast are setting harder and faster than others. Why is this happening, and how can I achieve a uniform set?

  • Answer: Non-uniform setting is typically a result of inadequate mixing, which leads to an uneven distribution of plaster particles and water. To ensure a homogenous set, follow these steps:

    • Proper Mixing Technique: Add the plaster powder to the water, not the other way around. Allow the powder to become fully saturated before initiating mixing. Stir the mixture thoroughly but avoid introducing excessive air bubbles.[2]

    • Consistent Mixing Time: Mix for a consistent duration for each batch to ensure uniformity.

    • Avoid Contamination: Ensure that no foreign materials or contaminants are introduced into the mixture.

Troubleshooting Flowchart

TroubleshootingFlowchart start Identify Setting Time Issue too_fast Plaster Sets Too Fast start->too_fast too_slow Plaster Sets Too Slow start->too_slow uneven Uneven Setting start->uneven check_temp_fast Check Temperature (Ambient & Water) too_fast->check_temp_fast High Temp? check_ratio_fast Check Water/Plaster Ratio too_fast->check_ratio_fast Low Water? check_mixing_fast Review Mixing Technique (Vigorous/Prolonged) too_fast->check_mixing_fast Over-mixing? check_temp_slow Check Temperature (Ambient & Water) too_slow->check_temp_slow Low Temp? check_ratio_slow Check Water/Plaster Ratio too_slow->check_ratio_slow High Water? check_storage Check Plaster Storage (Humidity Exposure) too_slow->check_storage Improper Storage? check_mixing_uneven Review Mixing Procedure (Inadequate Mixing) uneven->check_mixing_uneven solution_temp_fast Use Cool Water, Work in Cooler Environment check_temp_fast->solution_temp_fast solution_ratio_fast Increase Water Ratio (Monitor Strength) check_ratio_fast->solution_ratio_fast solution_retarder Add a Retarder (e.g., Borax, Citric Acid) check_mixing_fast->solution_retarder solution_temp_slow Use Warm Water check_temp_slow->solution_temp_slow solution_ratio_slow Decrease Water Ratio check_ratio_slow->solution_ratio_slow solution_accelerator Add an Accelerator (e.g., Potassium Sulfate) check_storage->solution_accelerator solution_mixing_uneven Ensure Thorough & Consistent Mixing (Plaster to Water) check_mixing_uneven->solution_mixing_uneven

Caption: Troubleshooting flowchart for common this compound plaster setting issues.

Effect of Additives on Setting Time

The setting time of this compound plaster can be precisely controlled by the addition of chemical accelerators or retarders. The following table summarizes the effects of common additives.

AdditiveTypeConcentrationEffect on Setting TimeNotes
Potassium Sulfate (K₂SO₄) Accelerator1.5% (w/v)Reduces setting time significantly. In one study, the setting time of a gypsum type III plaster was reduced from 10 min 36 sec to 4 min 56 sec.[8]A commonly used and effective accelerator.[3][9]
Sodium Chloride (NaCl) Accelerator/RetarderLow ConcentrationsCan act as an accelerator.The effect can be complex and may vary with concentration. At higher concentrations (>3.5% w/w), it may act as a retarder.[5]
Borax (Sodium Tetraborate) Retarder1-2% (w/w)Prolongs setting time. Can increase initial setting time from minutes to over an hour.[3]An effective and commonly used retarder.[10][11]
Citric Acid Retarder500-1000 ppmDelays the setting time.[12] The retarding effect increases with concentration.[13]The retarding action is due to the adsorption of citrate ions onto the plaster surfaces.[13]

Experimental Protocol: Determining Setting Time with Vicat Apparatus (Modified from ASTM C472)

This protocol outlines the procedure for determining the setting time of this compound plaster using a modified Vicat apparatus.

1. Apparatus:

  • Modified Vicat Apparatus with a plunger and needle.

  • Conical ring mold.

  • Glass base plate.

  • Balance (precision of 0.1 g).

  • Graduated cylinder.

  • Mixing bowl (rubber dental bowl is recommended).

  • Spatula.

  • Stopwatch.

2. Procedure:

  • Preparation:

    • Ensure all apparatus, including the mixing bowl, spatula, mold, and base plate, are clean and dry.

    • Determine the normal consistency of the plaster by finding the amount of water required to produce a paste that allows the Vicat plunger to penetrate to a specific depth, as detailed in ASTM C472.[14]

  • Mixing:

    • Measure the predetermined amount of distilled or deionized water and place it in the mixing bowl. The water should be at a controlled temperature (e.g., 21 ± 1°C).

    • Weigh the corresponding amount of this compound plaster.

    • Add the plaster to the water and allow it to soak for a specified time (e.g., 2 minutes).

    • Stir the mixture for a standardized duration (e.g., 1 minute) to achieve a uniform consistency.

  • Molding:

    • Immediately after mixing, pour the plaster paste into the conical ring mold, which is placed on the glass base plate.

    • Fill the mold completely and level the surface with the spatula.

  • Determining Setting Time:

    • Position the mold and base plate under the Vicat apparatus.

    • Lower the needle gently until it makes contact with the surface of the plaster.

    • Release the needle and allow it to penetrate the paste.

    • Record the penetration depth and the time elapsed since the plaster was added to the water.

    • Repeat the penetration test at regular intervals, ensuring the needle does not penetrate the same spot twice.

    • The initial setting time is the time at which the needle no longer completely penetrates to the bottom of the mold.

    • The final setting time is the time at which the needle no longer leaves an appreciable indentation on the surface of the plaster.

Frequently Asked Questions (FAQs)

  • Q1: What is the chemical reaction behind the setting of this compound plaster?

    • A1: The setting of this compound plaster is a hydration reaction where this compound hemihydrate (CaSO₄·½H₂O) reacts with water to form this compound dihydrate (CaSO₄·2H₂O), also known as gypsum. This dihydrate forms an interlocking crystalline structure that results in the hardening of the plaster.

  • Q2: How does temperature affect the setting time?

    • A2: Higher temperatures generally accelerate the setting time by increasing the rate of the hydration reaction. Conversely, lower temperatures will slow down the setting process.

  • Q3: Can the type of water used influence the setting time?

    • A3: Yes, it is recommended to use distilled or deionized water to ensure reproducibility. The presence of dissolved salts or other impurities in tap water can unpredictably alter the setting time.

  • Q4: Does the age of the plaster affect its setting time?

    • A4: Yes, older plaster that has been exposed to atmospheric moisture may have a longer setting time. This is because some of the hemihydrate particles may have already converted to dihydrate on the surface, which can interfere with the normal hydration process.[6]

  • Q5: What is the difference between initial and final setting time?

    • A5: The initial setting time marks the point at which the plaster paste begins to stiffen and lose its plasticity. The final setting time indicates that the plaster has hardened to a point where it can be handled, and the hydration reaction is substantially complete.

References

Technical Support Center: Calcium Sulfate In Vivo Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common problems encountered with the in vivo degradation rate of calcium sulfate-based biomaterials.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo degradation time for pure this compound?

Pure medical-grade this compound is known for its relatively rapid resorption rate. In a contained osseous defect, it typically resorbs completely within a period of 4 to 6 weeks.[1][2] This rapid degradation is a primary limitation as it often occurs faster than the rate of new bone formation.[1][2]

Q2: What are the primary mechanisms of this compound degradation in vivo?

The in vivo degradation of this compound is understood to be a two-fold process:

  • Dissolution: The primary mechanism is simple dissolution in physiological fluids.[2] The weak chemical bonds between this compound particles make them easily dissolved by tissue fluid.[2]

  • Cellular Phagocytosis: Following dissolution and fragmentation, cellular components, including macrophages and osteoclasts, may be involved in clearing the material from the implantation site.[1][3]

Q3: What are the main clinical and experimental problems associated with this compound's rapid degradation rate?

The rapid degradation of this compound can lead to several adverse outcomes:

  • Mismatch with Bone Healing: The material can be absorbed before new bone has sufficiently formed, leading to a lack of mechanical support and potentially delayed bone union.[1][2][4]

  • Formation of a Void: Excessively rapid absorption can create a space between the implant and the host bone, which is detrimental to bone healing.[1][5][6]

  • Local Ion Imbalance: The fast release of calcium and sulfate ions can cause a sharp increase in their local concentrations.[1][2][5][6] This can lead to a localized decrease in pH (acidic environment), which may result in delayed wound healing and osteolytic processes.[1][2]

  • Clinical Complications: Researchers have reported issues such as serous wound discharge, implant-related complications, and in rare cases, hypercalcemia.[1][2][4][5][6]

Q4: How can the degradation rate of this compound be controlled or slowed down?

Several strategies exist to modify the degradation rate to better match the timeline of bone regeneration:

  • Incorporating Additives: Blending this compound with less soluble, biocompatible materials is a common and effective method. Examples include:

    • Calcium Phosphates (e.g., β-TCP, HAP): These have slower degradation profiles and can significantly prolong the resorption time of the composite.[1][5][7]

    • Calcium Silicates: The addition of dicalcium or tricalcium silicate has been shown to markedly decrease the degradation rate.[1][2][8]

    • Bioactive Glass: Even small amounts (e.g., 1 wt%) of certain bioactive glasses can reduce the degradation rate by up to 40%.[9]

  • Sintering: Applying a sintering technique to this compound hemihydrate removes pores and crystal water, resulting in a denser structure with a significantly reduced degradation rate.[10]

  • Composite Materials: Fabricating composites with polymers like poly(ethylene glycol) (PEG) or cellulose derivatives can also modulate degradation time.[11]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your in vivo experiments.

Problem 1: My this compound implant is degrading much faster than expected, leading to loss of mechanical support.

Potential Cause Troubleshooting Action
High Material Purity: You are using pure this compound, which has an inherently fast resorption rate (4-6 weeks).[1][2]Solution: Modify the material composition. Incorporate a slower-resorbing ceramic like β-tricalcium phosphate (β-TCP) or calcium silicate to create a composite.[1] This will extend the structural lifetime of the implant.
High Porosity/Surface Area: The physical form of your implant (e.g., small granules, highly porous block) presents a large surface area to physiological fluids, accelerating dissolution.Action: If your protocol allows, consider using a denser implant form. Alternatively, apply a sintering process during fabrication to reduce porosity and surface area.[10]
Host-Specific Factors: The biological environment can accelerate resorption. For example, there is evidence that degradation may be faster in osteoporotic models.[4][12][13]Action: Document the physiological state of your animal model as a key experimental parameter. If this is a recurring issue, consider a pre-clinical model that more closely matches the intended clinical scenario.

Problem 2: I am observing significant wound discharge and inflammation at the implant site.

Potential Cause Troubleshooting Action
Rapid Ion Release: The fast degradation of pure this compound can lower the local pH, creating an acidic microenvironment that may lead to inflammation and serous fluid buildup.[1][2]Solution: Buffer the local environment by modifying your implant. The addition of calcium carbonate can help, as its hydrolysis products are alkaline and can neutralize the acidic byproducts of this compound degradation.[1][5][6]
Implant Volume: A large volume of rapidly degrading material will release a higher total amount of ions, exacerbating the issue.Action: Evaluate if the implant volume can be reduced while still achieving the desired therapeutic effect. Use the minimum effective volume for your defect model.

Problem 3: My results show inconsistent degradation rates between experimental groups or animals.

Potential Cause Troubleshooting Action
Inconsistent Material Preparation: Minor variations in the water-to-powder ratio, mixing time, or setting conditions of this compound cement can affect its final crystalline structure and density, leading to variable degradation.Solution: Standardize your implant fabrication protocol meticulously. Document all parameters, including component ratios, mixing procedure, setting time, and temperature/humidity during setting.
Variable Implant Geometry: Differences in the size and shape of the prepared implants (e.g., beads, blocks) will alter the surface area-to-volume ratio, directly impacting dissolution speed.[14]Action: Implement strict quality control for implant dimensions. Use molds or standardized shaping techniques to ensure high consistency across all samples. A study on beads showed that 4.8 mm beads had a significantly higher dissolution rate (2.3 mg/day) compared to 3.0 mm beads (1.3 mg/day).[14]
Inconsistent Surgical Placement: The location of the implant (e.g., contained vs. uncontained defect, proximity to high vascularity) can influence fluid access and cellular response.Action: Refine and standardize the surgical procedure. Ensure the defect site is prepared consistently and the implant is placed in the same anatomical location and manner for each animal.

Part 3: Data Presentation - Degradation Rates

The following tables summarize quantitative data on the degradation of this compound under various conditions as reported in the literature.

Table 1: In Vivo / In Vitro Degradation of Pure vs. Modified this compound

Material CompositionAnimal/Test ModelTime PointRemaining Implant / Weight LossCitation
Pure this compoundRabbit Spine4 weeks100% absorbed[1][2]
Pure this compoundContained Osseous Defect4-6 weeks~100% resorbed[1][2]
Sintered CaSO₄Rat Femur (in vivo)12 weeks~35% volume remaining[10]
Sintered CaSO₄PBS (in vitro)12 weeks~50% weight remaining[10]
Sintered (3.8%Sr,Ca)SO₄Rat Femur (in vivo)12 weeks~25% volume remaining[10]
Sintered (3.8%Sr,Ca)SO₄PBS (in vitro)12 weeks~13% weight remaining (>80% loss)[10]
CaSO₄ with 1 wt% BioglassPBS (in vitro)28 days~17% weight loss (vs 28% for pure)[9]
CaSO₄ with 5-10 wt% BioglassPBS (in vitro)28 days~1% weight loss[9]
Pure CaSO₄ dihydrate (CSD)PBS (in vitro)12 weeks55.4% weight loss[15]
CSD with 20% nl-MSCPBS (in vitro)12 weeks72.8% weight loss[15]
CaSO₄ with HAHuman Biopsy4 months16.51% remnant graft[7]
CaSO₄Human Biopsy4 months8.8% remaining graft[16]
nl-MSC: nanoporous lithium doping magnesium silicate

Part 4: Experimental Protocols

Protocol 1: In Vitro Degradation Assessment via Immersion in PBS

This protocol describes a standard method for evaluating the degradation rate of a this compound-based material in a simulated physiological environment.

  • Sample Preparation:

    • Fabricate cylindrical samples of the biomaterial with standardized dimensions (e.g., 10 mm diameter, 2 mm height).

    • Ensure all samples are fully set and hardened according to your established procedure.

    • Dry the samples in an oven at a specified temperature (e.g., 90°C) for a set time (e.g., 8 hours) or until a constant weight is achieved.

    • Record the initial dry weight of each sample (W₀).[15]

  • Immersion:

    • Place each sample into a sterile container with a known volume of phosphate-buffered saline (PBS) at pH 7.4. A standard solid/liquid ratio is 0.1 g of material per 20 mL of PBS.[15]

    • Incubate the containers in an orbital shaker at 37°C to simulate physiological conditions.

  • Data Collection:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56, and 84 days), carefully remove the samples from the PBS.

    • Gently rinse the samples with deionized water to remove any residual salts from the PBS.

    • Dry the samples again using the same method as in Step 1 to obtain the final dry weight at that time point (Wₜ).

    • Refresh the PBS solution in the containers at regular intervals (e.g., every 7 days) to prevent saturation effects.[15]

  • Calculation:

    • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100[15]

    • Plot the percentage of weight loss against time to visualize the degradation profile.

Protocol 2: In Vivo Evaluation of Degradation and Bone Formation

This protocol outlines a general procedure for assessing biomaterial performance in an animal defect model.

  • Animal Model and Surgical Procedure:

    • Select an appropriate animal model (e.g., rat, rabbit) and defect location (e.g., femoral condyle, calvarial defect) based on the research question.

    • Under general anesthesia and sterile conditions, create a critical-sized bone defect of standardized dimensions.

    • Implant the sterile this compound-based material securely within the defect.

    • Close the wound in layers. Administer appropriate post-operative analgesics and care.

  • In-Life Monitoring (Radiographic):

    • At regular intervals (e.g., 2, 4, 8, and 12 weeks post-surgery), perform X-ray or micro-CT scans of the defect site.

    • Use imaging software to quantify the remaining implant volume and the formation of new, radio-opaque tissue (bone) within the defect area.

  • Endpoint Analysis (Histological):

    • At the study endpoint, euthanize the animals and retrieve the entire defect site, including the implant and surrounding bone.

    • Fix the specimens in 10% neutral buffered formalin.[10]

    • Decalcify the specimens (if required for sectioning) and dehydrate them through a graded ethanol series.[10]

    • Embed the specimens in paraffin or resin (e.g., PMMA) and prepare thin sections using a microtome.

    • Stain the sections with appropriate histological stains (e.g., Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for collagen and bone).

    • Perform histomorphometric analysis under a microscope to quantify the area of remaining implant material, new bone formation, and fibrous tissue infiltration.

Part 5: Mandatory Visualizations

// Invisible edges for layout edge [style=invis]; Composition -> Porosity -> Structure -> Manufacture; Fluid -> pH -> Cells -> Vascularity; } dot Caption: Key factors influencing the in vivo degradation rate.

Troubleshooting_Workflow Start Problem Identified: Degradation Rate Issue CheckMaterial Review Material Composition (Pure vs. Composite) Start->CheckMaterial Is degradation too rapid? CheckFabrication Analyze Fabrication Protocol (Mixing, Sintering, QC) Start->CheckFabrication Is degradation inconsistent? CheckEnvironment Evaluate Biological Environment (Defect Site, Animal Model) Start->CheckEnvironment Are results unexpected? ActionMaterial Action: Modify Composition (Add CaP, Silicates, etc.) CheckMaterial->ActionMaterial ActionFabrication Action: Standardize Protocol (Control all variables) CheckFabrication->ActionFabrication ActionEnvironment Action: Refine Surgical Method & Document Host Factors CheckEnvironment->ActionEnvironment End Re-evaluate Performance ActionMaterial->End ActionFabrication->End ActionEnvironment->End

References

Technical Support Center: Optimizing Mechanical Properties of Calcium Sulfate Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical properties of calcium sulfate composites for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of pure this compound as a biomaterial?

Pure this compound, while biocompatible and biodegradable, presents two main challenges for clinical applications: low compressive strength and a rapid degradation rate.[1][2] Its inherent brittleness and low initial mechanical strength limit its use in load-bearing areas.[1] Furthermore, its rapid resorption can lead to a gap between the implant and the host bone before new bone tissue has sufficiently formed.[1]

Q2: How can the compressive strength of this compound composites be improved?

The compressive strength of this compound composites can be significantly enhanced by incorporating various additives. These include:

  • Inorganic Additives: Materials like calcium phosphate, calcium silicate, and bioactive glass can improve mechanical properties.[1] For instance, the addition of 40% tricalcium silicate has been shown to more than double the compressive strength of this compound hemihydrate (CSH) after a prolonged setting time.[1]

  • Polymers: Introducing polymers can enhance injectability, cohesion, and mechanical strength.

  • Processing Parameters: Optimizing factors such as the powder-to-liquid ratio and applying pressure during the setting process can also lead to higher compressive strength.[3]

Q3: How do different additives affect the setting time of this compound composites?

Additives can either accelerate or retard the setting time of this compound composites. For example, adding α-tricalcium phosphate (α-TCP) and silk fibroin nanofibers can modify the setting time.[4] Similarly, the inclusion of bioactive glass can drastically decrease the setting time.[2] Conversely, certain polymers may prolong the setting time. It is crucial to characterize the setting time for each new composite formulation to ensure it meets the requirements for the intended application.

Q4: What is the effect of adding bioactive glass on the properties of this compound composites?

Incorporating bioactive glass (BG) into this compound composites can offer several advantages. It can significantly decrease the setting time and improve cell proliferation and mineralization of the extracellular matrix.[2] However, increasing the BG content can also increase the viscosity of the paste and the required injection force.[2] While some studies show that BG can enhance compressive strength, others indicate that at high concentrations, it may act as a defect and reduce strength.[5]

Q5: Can drug incorporation affect the mechanical properties of this compound composites?

Yes, the direct loading of drugs or drug-loaded particles can weaken the mechanical strength of this compound composites.[6] For example, the incorporation of 10 wt% of protein-loaded poly(β-amino ester) (PBAE) particles can decrease the compressive strength by as much as 80%.[6] Therefore, a balance must be struck between the desired therapeutic effect and the required mechanical stability of the composite.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Compressive Strength - High porosity- Inadequate mixing- Incorrect powder-to-liquid ratio- Incorporate reinforcing agents like calcium silicate or bioactive glass.[1]- Optimize the powder-to-liquid ratio.[3]- Apply pressure during the setting phase to reduce porosity.[3]- Ensure homogeneous mixing of all components.
Setting Time is Too Fast/Slow - Type and concentration of additives- Ambient temperature and humidity- Incorrect liquid component- Adjust the concentration of accelerators (e.g., this compound dihydrate) or retarders.[4]- Control the experimental environment (temperature and humidity).[7]- Verify the composition of the liquid phase.
Poor Injectability - High viscosity of the paste- Particle agglomeration- Adjust the powder-to-liquid ratio.- Incorporate plasticizers like hydroxypropyl methylcellulose (HPMC).[8]- Use a sonicator to break up particle agglomerates before injection.
Rapid In Vitro/In Vivo Degradation - High solubility of this compound- Acidic degradation byproducts- Incorporate less soluble materials like calcium phosphate to slow down resorption.[1]- Add buffering agents like calcium carbonate or silicates to neutralize acidic byproducts.[1]

Data Presentation: Effects of Additives on Mechanical Properties

Additive Concentration (wt%) Effect on Compressive Strength Effect on Setting Time Reference
Tricalcium Silicate (C3S)40%Increased from 5.8 MPa to 11.9 MPaNot specified[1]
Magnesium Polyphosphate (MPP) & C3S10% MPP, 3% C3SIncreased from 14 MPa to 26.6 MPaExtended from 5 min to 15 min[8]
Bioactive Glass (Mg, Sr-doped)30%Not specifiedDecreased from ~180 min to 6 min[2]
Porous TiO2 Microspheres5%Improved compressive strengthNot specified[9]
Lysozyme (High Dose)Not specifiedDecreased from 5.5 MPa to 4.3 MPaNot specified[6]
Protein-loaded PBAE particles10%Decreased from 5.5 MPa to 1.0 MPaNot specified[6]

Experimental Protocols

Compressive Strength Testing

Objective: To determine the compressive strength of the set this compound composite.

Methodology:

  • Sample Preparation:

    • Mix the this compound composite powder with the liquid component according to the desired powder-to-liquid ratio.

    • Transfer the paste into cylindrical molds (e.g., 6 mm diameter, 12 mm height).

    • If required, apply a constant pressure during setting.[3]

    • Allow the samples to set completely at a controlled temperature and humidity (e.g., 37°C and >95% humidity) for 24 hours.

  • Testing:

    • Remove the set cylindrical samples from the molds.

    • Measure the exact dimensions (diameter and height) of each sample.

    • Place the sample in a universal testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until failure.

    • Record the maximum load at failure.

  • Calculation:

    • Calculate the compressive strength (σ) using the formula: σ = F / A, where F is the maximum load and A is the cross-sectional area of the sample.

Setting Time Measurement

Objective: To determine the initial and final setting times of the this compound composite paste.

Methodology:

  • Sample Preparation:

    • Mix the composite powder and liquid components as per the formulation.

    • Start a timer immediately upon mixing.

  • Initial Setting Time:

    • Use a Gillmore needle apparatus.

    • Gently place the needle with a 1/4 lb weight on the surface of the paste.

    • The initial setting time is the point at which the needle no longer leaves a visible indentation on the surface.

  • Final Setting Time:

    • Use the Gillmore needle with a 1 lb weight.

    • The final setting time is reached when this heavier needle no longer produces an indentation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Start mix Mix Powder & Liquid start->mix mold Place in Mold mix->mold set Allow to Set mold->set demold Demold Sample set->demold measure Measure Dimensions demold->measure compress Compressive Test measure->compress calculate Calculate Strength compress->calculate end End calculate->end

Caption: Workflow for Compressive Strength Testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Compressive Strength cause1 High Porosity issue->cause1 cause2 Incorrect P/L Ratio issue->cause2 cause3 Inadequate Mixing issue->cause3 sol1 Add Reinforcements (e.g., Silicates) cause1->sol1 sol3 Apply Pressure During Setting cause1->sol3 sol2 Optimize P/L Ratio cause2->sol2 sol4 Ensure Homogeneous Mixing cause3->sol4

Caption: Troubleshooting Logic for Low Compressive Strength.

References

Technical Support Center: Troubleshooting Calcium Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting calcium sulfate (CaSO₄) precipitation in industrial processes.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound precipitation in my process?

A1: Initial indicators of this compound scaling include a gradual decrease in the efficiency of heat transfer in equipment like heat exchangers, a noticeable reduction in fluid flow, and an increase in pressure drops across pipes and filters.[1][2] Visual inspection may reveal hard, crystalline deposits on surfaces that come into contact with the process fluid.[1]

Q2: What are the primary factors that cause this compound to precipitate?

A2: this compound precipitation, also known as scaling, is primarily caused by changes in process conditions that lead to a supersaturated solution.[2] Key factors include:

  • Temperature Changes: this compound exhibits retrograde solubility, meaning its solubility in water decreases as temperature increases, which is a common cause of scaling in heating systems.[3][4]

  • Changes in Pressure: Fluctuations in pressure can alter the solubility of dissolved salts, contributing to precipitation.[2]

  • High Mineral Content: The presence of high concentrations of calcium and sulfate ions in the process fluid is a direct contributor to scaling.[1]

  • pH Shifts: While temperature is a more significant factor for this compound, pH can influence the solubility and precipitation of other scaling salts that may be present, indirectly affecting this compound scaling.

  • Mixing of Incompatible Waters: Combining water streams with different ionic compositions can lead to supersaturation and subsequent precipitation.[2]

Q3: How can I differentiate this compound scale from other common industrial scales like calcium carbonate?

A3: While laboratory analysis is the most definitive method, a simple preliminary test can be conducted. Unlike calcium carbonate, which will effervesce (fizz) upon the application of a dilute acid like hydrochloric acid due to the release of carbon dioxide, this compound scale will not react.[5] For a conclusive identification, analytical techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) are recommended.[4][5]

Q4: What are the most effective methods to prevent this compound precipitation?

A4: Proactive prevention is the most effective strategy. Common methods include:

  • Water Softening: Utilizing techniques like ion exchange to reduce the concentration of calcium and other scaling ions in the feed water.[1]

  • Chemical Inhibitors (Antiscalants): Introducing chemical agents that interfere with the crystal growth of this compound, preventing them from forming hard scale.[6]

  • Control of Operating Parameters: Maintaining temperature, pressure, and pH within a range where this compound remains soluble.

  • Regular Cleaning and Maintenance: Implementing a routine cleaning schedule to remove any minor scale buildup before it becomes a significant issue.[2]

Q5: A piece of my equipment is already heavily scaled with this compound. What are my options for removal?

A5: Removing existing this compound scale can be challenging due to its low solubility.[7] Options include:

  • Chemical Cleaning: Using specialized chemical solutions, often containing chelating agents like ethylenediaminetetraacetic acid (EDTA), to dissolve the scale. The effectiveness of these solutions can be dependent on temperature and pH.[7][8]

  • Mechanical Removal: In some cases, physical methods such as high-pressure water jetting or manual scraping may be necessary to remove thick scale deposits.

  • Component Replacement: For severely scaled components where cleaning is not feasible or cost-effective, replacement may be the only option.[1]

Data Presentation: this compound Solubility

The solubility of different forms of this compound is highly dependent on temperature. Understanding these solubility curves is crucial for preventing precipitation.

Table 1: Solubility of this compound Phases in Water at Different Temperatures

Temperature (°C)Gypsum (CaSO₄·2H₂O) Solubility ( g/100g H₂O)Anhydrite (CaSO₄) Solubility ( g/100g H₂O)
0~0.18~0.22
10~0.20~0.24
20~0.21~0.25
30~0.21~0.26
40~0.21~0.26
50~0.20~0.25
60~0.19~0.24
80~0.17~0.21
100~0.16~0.17

Note: These values are approximate and can be influenced by the presence of other dissolved salts.[3] Gypsum is the more stable form at lower temperatures, while anhydrite is more stable at higher temperatures.[1][5]

Experimental Protocols

Protocol 1: Determination of this compound Scaling Potential

This protocol is adapted from the principles outlined in the FilmTec™ this compound Scale Prevention Technical Manual. It helps determine if a given water source is likely to cause scaling under specific operating conditions.

Objective: To calculate the Ion Product (IPc) of this compound in a concentrated stream and compare it to the solubility product (Ksp) to assess scaling risk.

Materials:

  • Complete feedwater analysis report (including concentrations of Ca²⁺ and SO₄²⁻ in mol/L)

  • Process parameters (e.g., recovery rate)

  • Solubility product (Ksp) chart for CaSO₄ at the relevant ionic strength and temperature

Methodology:

  • Calculate the Ionic Strength (Ic) of the Concentrate Stream: The ionic strength is a measure of the total concentration of ions in the solution and is crucial for determining the Ksp. It can be calculated using the concentrations of all major ions in the concentrate.

  • Calculate the Ion Product (IPc) for CaSO₄: The ion product is calculated using the molar concentrations of calcium (mCa²⁺) and sulfate (mSO₄²⁻) ions in the concentrate stream.

    • IPc = [mCa²⁺]c * [mSO₄²⁻]c

  • Compare IPc with Ksp:

    • If IPc ≥ Ksp, there is a high potential for CaSO₄ scaling.

    • For a conservative design, adjustments should be considered if IPc > 0.8 Ksp.

  • Interpretation of Results:

    • IPc < 0.8 Ksp: The system can likely operate at a higher recovery rate without significant scaling risk.

    • IPc > 0.8 Ksp: The system is at risk of scaling. Consider reducing the recovery rate or implementing preventative measures such as water softening or the addition of an antiscalant.

Protocol 2: Identification of this compound Scale using SEM-EDX

Objective: To qualitatively and quantitatively analyze the elemental composition and morphology of an unknown scale deposit to confirm the presence of this compound.

Materials:

  • Scale sample

  • Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX) detector

  • Sample stubs

  • Conductive adhesive (e.g., carbon tape)

  • Sputter coater with a conductive target (e.g., gold or carbon)

Methodology:

  • Sample Preparation:

    • Carefully remove a representative sample of the scale from the equipment.

    • Ensure the sample is dry. For wet samples, a dehydration step may be necessary.

    • Mount the sample onto an SEM stub using conductive adhesive. Ensure good electrical contact between the sample and the stub to prevent charging under the electron beam.

    • For non-conductive samples, apply a thin conductive coating using a sputter coater. A light element coating like carbon is preferable if light element analysis is required.

  • SEM Imaging:

    • Introduce the prepared sample into the SEM chamber.

    • Obtain a clear image of the scale's surface morphology at various magnifications. This compound crystals often exhibit needle-like or plate-like structures.

  • EDX Analysis:

    • Select a representative area of the scale for elemental analysis.

    • Acquire the EDX spectrum. The spectrum will show peaks corresponding to the elements present in the sample.

  • Data Interpretation:

    • The presence of strong peaks for Calcium (Ca), Sulfur (S), and Oxygen (O) in the EDX spectrum is a strong indication of this compound.

    • The relative atomic percentages of these elements can provide a semi-quantitative confirmation.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation A Problem Identification (e.g., Reduced Flow, Poor Heat Transfer) B Visual Inspection (Check for Scale Deposits) A->B C Preliminary Field Test (Acid Test for Carbonates) B->C D Sample Collection (Collect Scale and Water Samples) C->D E Laboratory Analysis (SEM-EDX, XRD, Water Chemistry) D->E F Is Scale this compound? E->F Analyze Results H No F->H No I Yes F->I Yes G Implement Corrective Actions J Chemical Cleaning (e.g., EDTA-based) G->J For Existing Scale K Mechanical Removal G->K For Existing Scale L Review and Optimize Process Parameters (Temperature, Pressure, pH) G->L For Prevention M Implement Preventative Measures G->M Q Identify Other Scale Type H->Q I->G P Monitor System Performance J->P K->P L->P N Water Softening M->N O Antiscalant Dosing M->O N->P O->P

Caption: A logical workflow for troubleshooting this compound precipitation.

Precipitation_Pathway Factors Influencing this compound Precipitation Supersaturation Supersaturated Solution (Ca²⁺ + SO₄²⁻ > Ksp) Nucleation Nucleation (Formation of Crystal Seeds) Supersaturation->Nucleation IncreaseTemp Increased Temperature IncreaseTemp->Supersaturation IncreaseConc Increased Ion Concentration IncreaseConc->Supersaturation PressureDrop Pressure Drop PressureDrop->Supersaturation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth ScaleFormation Scale Formation on Surfaces CrystalGrowth->ScaleFormation Prevention Prevention Methods Antiscalants Antiscalants Prevention->Antiscalants WaterSoftening Water Softening Prevention->WaterSoftening ParameterControl Parameter Control Prevention->ParameterControl Antiscalants->Nucleation Inhibits WaterSoftening->IncreaseConc Reduces ParameterControl->IncreaseTemp Controls

References

Technical Support Center: Improving the Porosity of Calcium Sulfate Scaffolds for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when fabricating and utilizing porous calcium sulfate (CaSO₄) scaffolds for cell growth and tissue engineering applications.

Frequently Asked Questions (FAQs)

Q1: Why is porosity crucial for this compound scaffolds in cell culture? A1: Porosity is a critical design parameter for tissue engineering scaffolds. An interconnected porous network is essential for:

  • Cellular Infiltration and Migration: Allows cells to penetrate the scaffold's inner structure, promoting uniform tissue formation.

  • Nutrient and Oxygen Transport: Facilitates the diffusion of nutrients, oxygen, and growth factors to cells deep within the scaffold and the removal of metabolic waste.

  • Vascularization: Provides space for the formation of new blood vessels (angiogenesis), which is vital for the survival of engineered tissue.

  • Cell Adhesion and Proliferation: Increases the surface area available for cells to attach, spread, and multiply.

Q2: What are the primary methods to create porous this compound scaffolds? A2: The most common fabrication techniques include:

  • Porogen Leaching: Incorporating a sacrificial material (porogen) like sodium chloride, sucrose, or paraffin spheres into the CaSO₄ paste. After the scaffold sets, the porogen is leached out, leaving behind a porous structure.

  • 3D Printing: Additive manufacturing techniques like Selective Laser Sintering (SLS) and Fused Deposition Modeling (FDM) allow for the precise design and fabrication of scaffolds with controlled pore sizes, shapes, and interconnectivity.[1][2][3][4]

  • Freeze-Drying (Lyophilization): A CaSO₄ slurry is frozen, and the solvent (typically water) is removed through sublimation under a vacuum. This process creates a porous structure where ice crystals once were.[5][6][7]

  • Gas Foaming: Introducing a gas-forming agent into the CaSO₄ paste, which creates bubbles and results in a porous structure as the scaffold hardens.

Q3: What is the optimal pore size for bone tissue engineering? A3: The optimal pore size is a balance between providing sufficient space for cell activity and maintaining mechanical integrity. For bone regeneration, pore sizes in the range of 300–800 µm are often considered favorable as they support cell proliferation and neovascularization.[8][9] However, smaller pores can also promote osteochondral ossification, while very large pores may decrease the specific surface area available for initial cell attachment.[10]

Q4: How does sintering affect the properties of my 3D-printed CaSO₄ scaffold? A4: Sintering, or heat treatment, is a post-processing step that can significantly alter scaffold properties.

  • Increased Mechanical Strength: Heating at temperatures above 1000°C can accelerate the densification of particles, leading to higher compressive strength.[2][4]

  • Reduced Cytotoxicity: Sintering can burn off organic binders and additives present in 3D printing powders, which are often cytotoxic.[4]

  • Phase Transformation: Heat treatment alters the crystalline phase of this compound. For example, this compound dihydrate or hemihydrate can be converted to anhydrous this compound, which has different degradation and mechanical characteristics.[4]

  • Potential for Reduced Porosity: While sintering strengthens the scaffold, excessive temperatures or duration can lead to significant densification and shrinkage, potentially reducing overall porosity.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Cell Viability or Poor Cell Attachment 1. Residual cytotoxicity from fabrication process (e.g., organic binders in 3D printing, solvents).[4] 2. Sub-optimal pore size or lack of interconnectivity limiting nutrient flow. 3. Unfavorable surface chemistry or topography.1. Post-fabrication treatment: For 3D-printed scaffolds, perform a heat treatment (sintering) at temperatures between 500°C and 1150°C to burn off toxic organic components.[4] 2. Thorough washing: For porogen-leached scaffolds, ensure complete removal of the porogen by extending the leaching time or using larger volumes of solvent (e.g., deionized water).[11] 3. Optimize scaffold design: Use micro-CT imaging to verify pore interconnectivity. Adjust fabrication parameters (e.g., porogen size, 3D printing design) to achieve pore sizes between 300-800 µm for bone tissue.[8][9]
Scaffold Degrades Too Quickly In Vitro 1. The inherent rapid resorption rate of pure this compound.[12] 2. High surface area-to-volume ratio due to high porosity.1. Incorporate slower-degrading materials: Create composite scaffolds by adding nano-hydroxyapatite (nHAp), bioactive glass, or calcium silicates. These materials have lower dissolution rates and can control the overall degradation.[12] 2. Sintering: Heat treatment can create a more compact structure, which may slow the degradation rate.[2] 3. Polymer Coating: Apply a thin coating of a biodegradable polymer like Poly-ε-caprolactone (PCL) to the scaffold surface to act as a temporary barrier.[13]
Low Mechanical Strength / Scaffold Fracture 1. High porosity inherently reduces mechanical integrity. 2. Brittle nature of ceramic materials like CaSO₄.[4] 3. Incomplete particle fusion during 3D printing or sintering.[2][3]1. Optimize Sintering Parameters: For 3D-printed scaffolds, increase sintering temperature (>1000°C) and time to improve particle necking and densification.[4] 2. Create Composites: Incorporate reinforcing materials like hydroxyapatite whiskers or polymers such as Polylactic-co-glycolic acid (PLGA) or PCL.[14][15] 3. Adjust 3D Printing Parameters: For SLS, optimize laser power to ensure proper fusion of CaSO₄ particles without causing decomposition.[2][3] For binder jetting, optimize binder saturation to ensure adequate green strength.
Inconsistent or Low Porosity 1. (Porogen Leaching): Incomplete mixing of porogen; non-uniform porogen particle size.[11] 2. (Freeze-Drying): Incorrect freezing rate; low polymer/ceramic concentration. 3. (3D Printing): Clogged pores due to incomplete removal of loose powder after printing.1. Improve Porogen Dispersion: Use sonication or high-shear mixing to evenly disperse the porogen in the CaSO₄ slurry. Sieve porogen particles to ensure a narrow size distribution.[13] 2. Control Freezing Rate: A slower freezing rate during freeze-drying generally leads to larger ice crystals and thus larger pores.[6] 3. Optimize De-powdering: After 3D printing, use compressed air and/or sonication in a solvent bath (e.g., ethanol) to thoroughly remove all unbound powder from the scaffold's pores.

Data Presentation: Scaffold Properties by Fabrication Method

The following tables summarize quantitative data from various studies to provide a comparative overview of different fabrication techniques.

Table 1: Porosity and Pore Size Data

Fabrication MethodComposite MaterialPorogen/Method DetailPore Size (μm)Total Porosity (%)Reference(s)
3D Printing (Direct Ink Writing)Ca-Phosphate/CaSO₄ + Alginate/CelluloseStaggered filament layers298 - 377N/A[8][16]
3D Printing (SLS)CaSO₄ + Bioactive GlassSintered at 675-695°C300 - 800~50[9]
3D Printing (Inkjet)CaSO₄Unit cell design700 - 750N/A[4]
Porogen LeachingCaSO₄ + Hydroxyapatite WhiskersNaCl porogen200 - 30075 - 90[15]
Porogen LeachingPCL + HydroxyapatiteSalt porogen (210-300 µm)N/A~88[13]
Freeze-DryingPCL + β-TCPMicrosphere aggregationN/A80 - 85N/A

Table 2: Mechanical Properties Data

Fabrication MethodComposite MaterialKey ParameterCompressive Strength (MPa)Young's Modulus (MPa)Reference(s)
3D Printing (Inkjet)CaSO₄Sintered at 1250°C (Solid Sample)2.9565.32[4]
3D Printing (Inkjet)CaSO₄Sintered at 1250°C (Porous Sample)0.55N/A[4]
3D Printing (SLS)CaSO₄ + Bioactive GlassSintered green body20.4N/A[9]
3D Printing (FDM)PLGA + 20% CaSO₄N/A~25~250[14]
3D Printing (Direct Ink Writing)20% Ca-Phosphate/CaSO₄ + AlginateN/A~0.45~3.5[8][16]

Experimental Protocols

Protocol 1: Fabrication of Porous CaSO₄ Scaffolds via Porogen Leaching

This protocol describes a common method for creating porous scaffolds using sodium chloride (NaCl) as the porogen.

Materials:

  • α-Calcium Sulfate Hemihydrate (α-CaSO₄·0.5H₂O) powder

  • Sodium Chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)

  • Deionized (DI) water

  • Molding container (e.g., Teflon or silicone mold)

  • Spatula, beaker, magnetic stirrer

  • Drying oven or vacuum desiccator

Methodology:

  • Porogen Preparation: Sieve NaCl particles to obtain a uniform size range corresponding to the desired pore size.

  • Mixing: Weigh the CaSO₄ powder and the sieved NaCl porogen. A typical mass ratio is 1:3 (CaSO₄:NaCl) to achieve high porosity. Dry mix the two powders thoroughly in a beaker until a homogenous mixture is achieved.

  • Slurry Formation: Slowly add DI water to the powder mixture while stirring continuously. The typical water-to-powder (CaSO₄) ratio is around 0.3-0.5 mL/g. Mix until a consistent, injectable paste is formed. Avoid excessive water, which can increase setting time and reduce mechanical strength.

  • Molding: Cast the paste into the desired mold, ensuring it is filled completely. Gently tap the mold to remove any trapped air bubbles.

  • Setting: Allow the composite to set at room temperature for at least 24 hours, or until fully hardened.

  • Porogen Leaching: Demold the hardened scaffold and immerse it in a large volume of DI water. Stir the water gently using a magnetic stirrer to facilitate the dissolution of NaCl.

  • Washing: Replace the DI water every 12 hours for a total of 72 hours to ensure all NaCl is leached out. Monitor the conductivity of the water; leaching is complete when the conductivity approaches that of fresh DI water.

  • Drying: Remove the scaffold from the water and dry it, typically by freeze-drying or in a low-temperature oven (40-50°C) until a constant weight is achieved.

Protocol 2: Fabrication of Porous CaSO₄ Scaffolds via Freeze-Drying

This protocol creates a porous structure by sublimating ice crystals from a frozen CaSO₄ slurry.

Materials:

  • α-Calcium Sulfate Hemihydrate (α-CaSO₄·0.5H₂O) powder

  • Deionized (DI) water

  • Optional: A binder/thickening agent like polyvinyl alcohol (PVA) or gelatin

  • Molding container

  • Freeze-dryer

Methodology:

  • Slurry Preparation: Prepare an aqueous slurry of CaSO₄. A typical concentration is 10-20% (w/v). If using a binder, dissolve it in the DI water first before adding the CaSO₄ powder. Mix thoroughly to create a stable, homogenous suspension.

  • Molding: Pour the slurry into the molds.

  • Freezing: Place the molds in a freezer or on the freeze-dryer shelf and freeze the slurry. The freezing temperature and rate will control the ice crystal size, and thus the final pore size. A common freezing temperature is -20°C to -80°C. Slower freezing generally results in larger pores.[6]

  • Lyophilization (Freeze-Drying): Transfer the frozen samples to the freeze-dryer. Run a cycle for 24-48 hours, or until all the ice has sublimated. The process involves a primary drying phase under a deep vacuum to remove frozen water, followed by a secondary drying phase at a slightly higher temperature to remove bound water.

  • Scaffold Retrieval: Once the cycle is complete, vent the freeze-dryer and retrieve the dry, porous scaffolds. Store them in a desiccator until use.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Porogen_Leaching_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing p1 Weigh & Dry Mix CaSO₄ + NaCl Porogen p2 Add DI Water to form paste p1->p2 f1 Cast Paste into Mold p2->f1 f2 Allow to Set (24h) f1->f2 pp1 Immerse in DI Water (Leaching, 72h) f2->pp1 pp2 Dry Scaffold (Freeze-dry or Oven) pp1->pp2 end end pp2->end Final Porous Scaffold

Caption: Workflow for the Porogen Leaching fabrication method.

ThreeD_Printing_Workflow cluster_post Post-Processing start CAD Model Design slicing Slice Model into Layers (Generate G-code) start->slicing printing Layer-by-Layer Fabrication (e.g., SLS or Binder Jetting) slicing->printing depowder Remove Loose Powder (Compressed Air/Sonication) printing->depowder sinter Heat Treatment (Sintering) (e.g., >1000°C) depowder->sinter final Final Porous Scaffold sinter->final

Caption: General workflow for 3D printing of ceramic scaffolds.

Cellular Signaling on Scaffolds

The interaction of cells with a this compound scaffold surface initiates a cascade of signaling events crucial for osteogenic differentiation. This process is primarily mediated by integrin receptors that recognize the material surface and adsorbed proteins.

Osteogenic_Signaling cluster_surface Scaffold-Cell Interaction cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Transcription cluster_outcome Cellular Response scaffold CaSO₄ Scaffold Surface (+ Adsorbed Proteins) integrin Integrin Receptors (e.g., α5β1) scaffold->integrin Cell Adhesion fak FAK Activation integrin->fak bmp BMP/Smad Pathway integrin->bmp wnt Wnt/β-catenin Pathway integrin->wnt mapk MAPK Pathway (ERK1/2) fak->mapk runx2 RUNX2 Expression mapk->runx2 bmp->runx2 wnt->runx2 diff Osteogenic Differentiation runx2->diff matrix ECM Deposition (Collagen I, Osteocalcin) diff->matrix

Caption: Key signaling pathways in osteoblast differentiation on a scaffold.

References

Technical Support Center: Loading Therapeutic Agents into Calcium Sulfate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calcium sulfate as a carrier for therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when loading drugs into this compound carriers?

A1: Researchers often face several key challenges:

  • Initial Burst Release: A large, uncontrolled release of the therapeutic agent immediately after implantation, particularly with hydrophilic drugs.[1][2][3]

  • Variable and Poorly Controlled Release: Difficulty in achieving a sustained and predictable release profile over the desired therapeutic window.[1][3]

  • Reduced Mechanical Strength: The incorporation of therapeutic agents can compromise the compressive strength and elastic modulus of the this compound carrier.[1]

  • Setting Time Alterations: The addition of certain drugs, especially antibiotics, can significantly alter the setting time of the this compound paste, making it either too fast or too slow for practical use.[4][5]

  • Drug-Carrier Interactions: Potential chemical interactions between the therapeutic agent and the this compound matrix can affect drug stability and release.[6][7]

Q2: How does the choice of this compound (synthetic vs. naturally sourced) affect drug delivery?

A2: The source of this compound can influence degradation and elution profiles. For instance, synthetic this compound pellets may exhibit slower drug release compared to those derived from naturally sourced gypsum.[8][9] The addition of a catalyst like potassium sulfate (K2SO4) can also be beneficial when using synthetic this compound to achieve a more controlled release.[8][9]

Q3: What is the impact of drug properties (e.g., hydrophobicity, molecular size) on loading and release?

A3: The physicochemical properties of the therapeutic agent play a crucial role:

  • Hydrophilic vs. Hydrophobic Drugs: Hydrophilic drugs, like lysozyme, tend to have a high initial burst release when directly loaded.[1][2] In contrast, small, hydrophobic molecules like simvastatin can be directly loaded and achieve a more sustained release.[1][2]

  • Molecular Size: Larger molecules may be more prone to altering the crystal structure of the this compound, which can impact both mechanical properties and release kinetics.[1]

  • Solubility: Drug solubility is a key factor influencing the release rate from the carrier matrix.[10]

Q4: Can sterilization methods affect the drug-loaded this compound carrier?

A4: Yes, the sterilization method is a critical consideration. Heat sterilization can alter the material properties and hydration kinetics of this compound. Gamma radiation and ethylene oxide are generally preferred as they have been found to not significantly alter the hydration process of this compound hemihydrate.[11]

Troubleshooting Guides

Issue 1: High Initial Burst Release of a Hydrophilic Drug

Q: My hydrophilic drug shows a very high burst release (over 60% in the first 24 hours). How can I achieve a more sustained release profile?

A: A high initial burst is a common issue with water-soluble compounds. Here are several strategies to mitigate this:

  • Troubleshooting Steps:

    • Encapsulation: Encapsulate the hydrophilic drug in biodegradable microparticles, such as poly(lactic-co-glycolic acid) (PLGA), before incorporating them into the this compound paste. This has been shown to significantly reduce the burst release.[2]

    • Composite Carrier System: Consider using a composite carrier. For example, adding porous TiO2 microspheres to the this compound cement can help achieve a more controlled and sustained release of drugs like gentamicin.[12][13]

    • Bilayered Structure: Fabricate a bilayered this compound construct. By loading the drug in a specific layer (e.g., the core), you can tailor the release profile based on the dissolution of the outer, drug-free layer.[2]

  • Logical Workflow for Troubleshooting Burst Release:

    BurstReleaseTroubleshooting Start High Burst Release Observed Encapsulate Strategy 1: Encapsulate Drug in PLGA Microparticles Start->Encapsulate Composite Strategy 2: Use Composite Carrier (e.g., with TiO2 microspheres) Start->Composite Bilayer Strategy 3: Create Bilayered Carrier System Start->Bilayer TestRelease Test Release Profile Encapsulate->TestRelease Composite->TestRelease Bilayer->TestRelease TestRelease->Start Unsuccessful SustainedRelease Sustained Release Achieved TestRelease->SustainedRelease Successful

    Caption: Troubleshooting workflow for managing high initial burst release.

Issue 2: Altered Setting Time of Antibiotic-Loaded Paste

Q: When I mix my antibiotic powder with the this compound hemihydrate, the paste sets either too quickly or takes too long to harden. What can I do?

A: The setting time of this compound is sensitive to additives. For antibiotics, modified mixing protocols are often necessary.[4][5]

  • Troubleshooting Steps:

    • Pre-Mix vs. Post-Mix: Instead of pre-mixing the antibiotic powder with the this compound powder, try a "post-mix" protocol. First, mix the this compound with the sterile liquid until a smooth paste is formed. Then, wait for a prescribed time before adding the antibiotic powder.[4]

    • Delayed Introduction: For combinations of antibiotics that cause prolonged set times, a delayed introduction of the antimicrobial powder can allow for the initial formation of this compound dihydrate crystals, leading to a more reasonable set time.[4]

    • Consult Mixing Guides: Refer to established mixing formulas and set times for various antimicrobial agents and their combinations.[5][14] These guides often provide specific modified techniques for problematic formulations.

  • Experimental Workflow for Optimizing Setting Time:

    SettingTimeOptimization Start Start: Prepare CaSO4 and Antibiotic StandardMix Standard Protocol: Pre-mix powders, then add liquid Start->StandardMix MeasureSetTime Measure Setting Time StandardMix->MeasureSetTime AcceptableTime Acceptable Setting Time? MeasureSetTime->AcceptableTime ModifiedMix Modified Protocol: Post-mix antibiotic after CaSO4 paste formation AcceptableTime->ModifiedMix No End End: Protocol Optimized AcceptableTime->End Yes ModifiedMix->MeasureSetTime

    Caption: Workflow for optimizing the setting time of antibiotic-loaded this compound.

Issue 3: Significant Reduction in Mechanical Strength

Q: The compressive strength of my drug-loaded this compound carrier is too low for my application. How can I improve it?

A: The addition of a therapeutic agent, especially when incorporated as particles, can weaken the this compound matrix.[1]

  • Troubleshooting Steps:

    • Optimize Drug Loading Concentration: Determine the maximum drug concentration that can be loaded without compromising mechanical integrity beyond an acceptable threshold. A dose-response study is recommended. For example, a 10 wt% loading of drug-loaded particles has been shown to decrease strength by as much as 80%.[1]

    • Inorganic Additives: Introduce inorganic additives to the this compound. Materials like calcium phosphate or calcium silicate can improve the properties of the composite.[15]

    • Control Particle Size of Additives: If using drug-loaded microparticles, the size of these particles can influence the mechanical properties. Experiment with different particle size ranges to find an optimal balance between drug release and mechanical strength.[1]

Quantitative Data Summary

Table 1: Impact of Drug Loading on Mechanical Properties of this compound

Sample CompositionUltimate Compressive Strength (MPa)Elastic Modulus (MPa)Percent Decrease in Strength (vs. Blank)
This compound (Blank)5.5 ± 0.6406 ± 126N/A
High Dose Lysozyme (Directly Loaded)4.3 ± 0.5349 ± 110~22%
Simvastatin (20 wt%, Directly Loaded)Not specified, but modulus decreased267 ± 68Not specified
1 wt% Lysozyme-Loaded PBAE Particles4.1 ± 0.4383 ± 126~25%
10 wt% Lysozyme-Loaded PBAE Particles1.0 ± 0.3189 ± 89~80%
(Data adapted from a study on drug release from this compound-based composites[1])

Table 2: Elution Data for Daptomycin from Different this compound Formulations

Carrier FormulationDay 1 Daptomycin Release (µg/mL)Day 2 Daptomycin Release (µg/mL)Notes
Naturally Sourced CaSO4 + 3% K2SO4Highest concentration on Day 1-Exhibits a bolus release.
Synthetic CaSO4 + 3% K2SO4Lower than naturally sourced-Slower drug release profile.
Synthetic CaSO4 + 0% K2SO4Lower than formulations with K2SO4Lowest concentrationDegraded and eluted too quickly to be effective.
(Data summarized from an evaluation of two sources of this compound for local drug delivery[8][9])

Experimental Protocols

Protocol 1: Direct Loading of a Hydrophobic Drug (Simvastatin) into this compound
  • Preparation of Materials:

    • This compound (β-hemihydrate form).

    • Simvastatin powder.

    • Deionized water.

  • Mixing Procedure:

    • Weigh the desired amount of this compound powder and simvastatin powder (e.g., for a 20 wt% loading).[1]

    • Thoroughly mix the two powders in a sterile container until a homogenous mixture is achieved.

    • Add a precise volume of deionized water to the powder mixture. The water-to-powder ratio is critical for setting time and final properties.

    • Mix rapidly to form a consistent paste.

  • Sample Fabrication:

    • Immediately transfer the paste into a mold of the desired shape and size (e.g., cylindrical for compression testing or bead-shaped).[4]

    • Allow the samples to set completely at room temperature. The setting time will vary based on the specific this compound and drug concentration.

    • Once fully set, carefully remove the samples from the mold for subsequent experiments.

Protocol 2: In Vitro Drug Release (Elution) Study
  • Sample Preparation:

    • Place a known quantity of drug-loaded this compound beads or pellets into individual sterile vials (n=4 or more per group).[8]

  • Elution Medium:

    • Add a specific volume of phosphate-buffered saline (PBS, pH 7.4) to each vial, ensuring the sample is fully submerged.[8]

  • Incubation:

    • Place the vials in an incubator at 37°C.[8]

  • Sample Collection:

    • At predetermined time points (e.g., Day 1, 2, 4, 6, 8, 10), mix the eluate and collect a sample (e.g., 1 mL).[8]

    • After each collection, replace the entire volume of the remaining liquid with fresh, pre-warmed PBS to maintain sink conditions.[8]

    • Store the collected samples at -20°C until analysis.[8]

  • Drug Quantification:

    • Analyze the concentration of the therapeutic agent in the collected eluate samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][12][13]

    • Calculate the cumulative release of the drug over time.

  • General Experimental Workflow Diagram:

    ExperimentalWorkflow cluster_prep Phase 1: Carrier Preparation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis Prep_CS Prepare CaSO4 Powder Mix Mix Drug and Carrier Prep_CS->Mix Prep_Drug Prepare Therapeutic Agent Prep_Drug->Mix Fabricate Fabricate Samples (Beads/Pellets) Mix->Fabricate Elution Elution Study (e.g., in PBS) Fabricate->Elution Mechanical Mechanical Testing (Compressive Strength) Fabricate->Mechanical Quantify Quantify Drug Release (e.g., HPLC) Elution->Quantify Analyze_Mech Analyze Mechanical Data Mechanical->Analyze_Mech Report Report Results Quantify->Report Analyze_Mech->Report

    Caption: General workflow for preparing and testing drug-loaded this compound carriers.

References

preventing the phase transition of gypsum to anhydrite in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gypsum Phase Stability

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the phase transition of gypsum (CaSO₄·2H₂O) to anhydrite (CaSO₄) during your experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does gypsum typically convert to anhydrite?

A1: The transition of gypsum to anhydrite is not a single, fixed temperature but occurs in stages and is highly dependent on the experimental conditions. The initial dehydration to bassanite (hemihydrate, CaSO₄·0.5H₂O) can begin at temperatures as low as 45-70°C, with complete conversion to anhydrite occurring at higher temperatures. In a dry environment, this transition happens at lower temperatures than in a humid one. For instance, in the complete absence of water vapor, gypsum can start to dehydrate at around 70°C.

Q2: How does humidity affect the stability of gypsum?

A2: Relative humidity (RH) is a critical factor in maintaining the stability of gypsum. Higher humidity levels increase the temperature at which dehydration begins. At high relative humidity, the water vapor pressure in the surrounding environment slows down the release of water molecules from the gypsum crystal lattice. For example, at 85°C, the dehydration of gypsum is significantly slower at 47% RH compared to 17.6% RH. Therefore, maintaining a high-humidity atmosphere is a key strategy for preventing the phase transition.

Q3: Can pressure influence the gypsum-anhydrite transition?

A3: Yes, pressure plays a significant role. Generally, increasing hydrostatic pressure (pressure applied equally on all phases) raises the dehydration temperature.[1] Conversely, if the pressure on the solid phase is greater than on the liquid phase (lithostatic vs. hydrostatic pressure), the dehydration temperature can be lowered.[1] In typical laboratory settings at atmospheric pressure, temperature and humidity are the more commonly manipulated variables.

Q4: Are there any chemical additives that can stabilize gypsum at higher temperatures?

A4: Yes, certain chemical additives can inhibit the dehydration of gypsum. These additives typically work by adsorbing onto the gypsum crystal surface, which can block the sites where dehydration initiates. Examples of such additives include various polymers and salts. The effectiveness of an additive is dependent on its concentration and the specific experimental conditions.

Q5: How can I tell if my gypsum sample has converted to anhydrite?

A5: Several analytical techniques can be used to detect the phase transition. X-ray diffraction (XRD) is a definitive method, as gypsum, bassanite, and anhydrite have distinct diffraction patterns. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also very effective. TGA will show a characteristic two-step weight loss corresponding to the dehydration to hemihydrate and then to anhydrite, while DSC will show endothermic peaks associated with these transitions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected weight loss in TGA at low temperatures (e.g., < 90°C) The atmosphere in the TGA is too dry, promoting early dehydration.Increase the humidity of the purge gas. Use a humidity generator or pass the purge gas through a water bubbler before it enters the TGA.
Sample shows a change in morphology or mechanical properties after heating. The sample has likely undergone a phase transition to bassanite or anhydrite, altering its crystal structure.Confirm the phase change with XRD. To prevent this, either lower the heating temperature or increase the ambient humidity during the experiment.
Difficulty in reproducing experimental results with gypsum. The ambient humidity in the laboratory may be fluctuating, leading to inconsistent levels of dehydration in the gypsum samples before the experiment even begins.Store gypsum samples in a desiccator with a saturated salt solution to maintain a constant relative humidity. Measure and record the lab's temperature and humidity during experiments.
When using additives, the gypsum still dehydrates. The concentration of the additive may be too low, or it may not be effective under the specific temperature and humidity conditions of your experiment.Increase the concentration of the additive and re-evaluate. Screen a variety of additives to find one that is effective for your experimental conditions.

Quantitative Data Summary

Table 1: Influence of Environment on Gypsum Dehydration Temperatures

EnvironmentTransition to Hemihydrate (°C)Transition to γ-Anhydrite (°C)
Sealed Capillary> 100> 140
Open Capillary~ 90~ 130
Open Capillary (Nitrogen Stream)~ 85~ 125

Source: Adapted from studies on the thermal decomposition of gypsum.

Table 2: Effect of Relative Humidity on Dehydration Time at 85°C

Relative Humidity (%)Time to Initiate DehydrationTime to Complete Dehydration to Anhydrite
17.6< 1 hour~ 5.6 hours
47~ 6.6 hours> 50 hours

Source: Adapted from studies on the dehydration kinetics of gypsum.

Experimental Protocols

Protocol 1: Preventing Gypsum Dehydration During Thermal Analysis (e.g., DSC or TGA)

Objective: To perform thermal analysis on a gypsum-containing sample up to a specified temperature while minimizing its dehydration to bassanite or anhydrite.

Materials:

  • Gypsum-containing sample

  • Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA) with a humidity-controlled purge gas system (or a gas humidifier attachment)

  • Hygrometer to verify the RH of the purge gas

  • Sealed sample pans (for DSC)

Procedure:

  • Sample Preparation:

    • Carefully weigh the desired amount of the gypsum-containing sample into the appropriate sample pan (e.g., aluminum pan for DSC).

    • If using a DSC, hermetically seal the pan to trap any evolved water vapor, which will increase the partial pressure of water and inhibit further dehydration. For TGA, this is not possible as weight loss is being measured.

  • Instrument Setup (TGA/DSC with Humidity Control):

    • Set up the instrument with a humidified purge gas. This can be achieved by bubbling the purge gas (e.g., nitrogen) through a water reservoir before it enters the analysis chamber.

    • Calibrate the humidity of the purge gas to the desired level (e.g., > 50% RH) using the instrument's controls or by adjusting the flow rate through the bubbler. Use an external hygrometer at the gas outlet to verify the RH.

    • Set the desired temperature program (e.g., ramp from room temperature to the target temperature at a controlled rate).

  • Running the Experiment:

    • Place the prepared sample into the instrument.

    • Start the humidified purge gas flow and allow the system to equilibrate for a few minutes.

    • Initiate the temperature program.

  • Data Analysis:

    • In TGA, a stable baseline with minimal weight loss in the temperature range of interest indicates successful prevention of dehydration.

    • In DSC, the absence of the characteristic endothermic peaks for dehydration confirms the stability of the gypsum.

Protocol 2: Evaluating Chemical Additives as Gypsum Stabilizers

Objective: To determine the effectiveness of a chemical additive in preventing the thermal dehydration of gypsum.

Materials:

  • Pure gypsum powder

  • Additive to be tested (e.g., a water-soluble polymer)

  • Distilled water

  • Oven with controlled temperature

  • Desiccator

  • X-ray Diffractometer (XRD)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Prepare a series of aqueous solutions of the additive at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Create a saturated gypsum solution by stirring an excess of gypsum powder in distilled water for at least one hour and then filtering out the undissolved solids.

    • For each additive concentration, mix a known weight of gypsum powder with the additive solution to form a paste. Also, prepare a control sample with the saturated gypsum solution (no additive).

    • Allow the pastes to set and harden at room temperature for 24 hours.

    • Gently grind the hardened samples into a fine powder using a mortar and pestle.

  • Thermal Treatment:

    • Place a known amount of each powdered sample (including the control) in separate ceramic crucibles.

    • Heat the samples in the oven at a temperature known to cause dehydration in pure gypsum (e.g., 100°C) for a specific duration (e.g., 2 hours).

  • Phase Analysis:

    • After cooling the samples in a desiccator, analyze each one using XRD.

    • Collect the diffraction patterns over a 2θ range that covers the characteristic peaks for gypsum, bassanite, and anhydrite.

  • Data Analysis:

    • Compare the XRD patterns of the additive-treated samples with the control sample.

    • The presence of strong gypsum peaks and the absence or significant reduction of bassanite and anhydrite peaks in the treated samples indicate that the additive is effective at stabilizing gypsum under the tested conditions.

    • Quantify the phase composition if possible using Rietveld refinement to determine the degree of stabilization for each additive concentration.

Visualizations

experimental_workflow Experimental Workflow for Testing Gypsum Stabilizers cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_analysis Analysis prep_additive Prepare Additive Solutions prep_gypsum Create Gypsum Pastes prep_additive->prep_gypsum prep_set Allow Pastes to Set & Harden prep_gypsum->prep_set prep_grind Grind to Powder prep_set->prep_grind heat Heat Samples in Oven prep_grind->heat cool Cool in Desiccator heat->cool xrd Perform XRD Analysis cool->xrd compare Compare XRD Patterns xrd->compare quantify Quantify Phase Composition compare->quantify end Conclusion quantify->end Determine Additive Efficacy

Caption: Workflow for evaluating the efficacy of chemical additives.

decision_pathway Decision Pathway for Preventing Gypsum Dehydration start Is Gypsum Stability a Concern? temp_check Is Experiment > 70°C? start->temp_check humidity_control Can Humidity be Controlled? temp_check->humidity_control Yes stable Gypsum is Stable temp_check->stable No use_humidity Increase RH > 50% humidity_control->use_humidity Yes additives Are Additives Permissible? humidity_control->additives No use_humidity->stable use_additives Screen & Select Additive additives->use_additives Yes lower_temp Lower Experimental Temperature additives->lower_temp No use_additives->stable no_solution Risk of Phase Transition lower_temp->no_solution

Caption: Decision-making process for preventing phase transition.

References

Technical Support Center: Overcoming Injectability Issues with Calcium Sulfate for Clinical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of injectable calcium sulfate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with injectable this compound formulations.

Issue 1: The this compound paste is too thick to inject or requires excessive force.

Possible Cause Suggested Solution
Low Liquid-to-Powder (L/P) Ratio: An insufficient amount of liquid can result in a dense, unworkable paste.Gradually increase the L/P ratio. Be aware that a higher L/P ratio may decrease compressive strength and increase setting time.[1]
Large Particle Size: Larger particles can increase inter-particle friction, leading to higher required injection forces.Use this compound powder with a smaller particle size. Finer particles generally result in a smoother, more injectable paste.[2]
Rapid Setting: The paste may be hardening before or during injection.- Add a retardant such as citric acid to the formulation.[3][4][5][6][7] - Lower the ambient temperature during mixing and injection, as higher temperatures can accelerate setting.[8]
Inadequate Mixing: Incomplete wetting of the this compound powder can create clumps and increase viscosity.Ensure thorough and consistent mixing of the powder and liquid components until a homogenous paste is formed.

Issue 2: The this compound paste is too thin and exhibits poor washout resistance.

Possible Cause Suggested Solution
High Liquid-to-Powder (L/P) Ratio: An excess of liquid will result in a low-viscosity paste that is prone to disintegration upon contact with aqueous environments.Decrease the L/P ratio. This will increase the paste's viscosity and cohesiveness.
Lack of Cohesion-Enhancing Agent: The formulation may lack components that improve its integrity in a fluid environment.Incorporate a gelling agent like Hydroxypropyl Methylcellulose (HPMC) into the liquid phase. HPMC is known to significantly improve the washout resistance of calcium phosphate cements.[9][10][11][12]

Issue 3: The setting time of the this compound paste is too fast or too slow for the intended application.

Possible Cause Suggested Solution
Fast Setting Time: This can be caused by a low L/P ratio, fine particle size, or the presence of accelerators.- Increase the L/P ratio. - Use this compound with a larger particle size. - Add a retardant like citric acid.[4][5][6][7]
Slow Setting Time: This may be due to a high L/P ratio, large particle size, or the presence of retardants.- Decrease the L/P ratio. - Use this compound with a finer particle size. - Add an accelerator. This compound dihydrate (CSD) can act as a setting accelerator.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the liquid-to-powder (L/P) ratio for injectable this compound?

The optimal L/P ratio can vary depending on the specific characteristics of the this compound powder (e.g., particle size and phase) and the desired properties of the final product. Generally, a lower L/P ratio leads to higher compressive strength but can make the paste more difficult to inject.[1] Experimentation within a range is often necessary to achieve the desired balance of injectability and mechanical strength.

Q2: How does particle size affect the properties of injectable this compound?

Particle size has a significant impact on several properties:

  • Injectability: Smaller particle sizes generally lead to a smoother paste that is easier to inject.[2]

  • Setting Time: Finer particles have a larger surface area, which can lead to a faster setting time.

  • Compressive Strength: A well-graded particle size distribution can lead to a more densely packed structure and higher compressive strength.

Q3: What are the benefits of adding citric acid to my this compound formulation?

Citric acid acts as a setting retardant, which can prolong the working time of the cement paste. This is particularly useful for complex procedures that require more time for injection and molding. The retarding effect is concentration-dependent.[3][4][5][6][7]

Q4: Why is my this compound cement showing poor washout resistance, and how can I improve it?

Poor washout resistance is often due to a high liquid-to-powder ratio or the absence of a cohesion-enhancing agent. To improve it, you can decrease the L/P ratio or, more effectively, add a gelling agent like HPMC to the liquid component. HPMC increases the viscosity and cohesiveness of the paste, preventing it from disintegrating in an aqueous environment.[9][10][11][12]

Q5: Are there any biocompatibility concerns with the additives used to modify injectability?

Additives like citric acid and HPMC are generally considered biocompatible and are used in various medical applications. However, it is crucial to use medical-grade reagents and to perform appropriate biocompatibility testing for your specific formulation according to relevant standards (e.g., ISO 10993 series).

Data Presentation

Table 1: Effect of Liquid-to-Powder (L/P) Ratio on this compound Cement Properties

L/P RatioInjectabilitySetting TimeCompressive Strength (MPa)
LowDecreasedFasterHigher[1]
HighIncreasedSlowerLower[1]

Table 2: Effect of Particle Size on this compound Cement Properties

Particle SizeInjectabilitySetting TimeCompressive Strength (MPa)
FineImprovedFasterGenerally Higher
CoarseReducedSlowerGenerally Lower

Table 3: Effect of Citric Acid Concentration on this compound Cement Properties

Citric Acid Conc.Setting TimeCompressive Strength (MPa)
IncreasingIncreases[4][5][6][7]May be affected

Table 4: Effect of HPMC Concentration on this compound Cement Properties

HPMC Conc.Washout ResistanceSetting TimeCompressive Strength (MPa)
IncreasingSignificantly Improved[9][11]May be prolonged[11]May be affected

Experimental Protocols

1. Protocol for Setting Time Measurement (Modified from ASTM C266)

This protocol uses Gillmore needles to determine the initial and final setting times of the this compound paste.[14][15][16][17]

  • Materials:

    • This compound powder and liquid component

    • Mixing bowl and spatula

    • Gillmore apparatus with initial (113.4g, 2.12mm tip) and final (453.6g, 1.06mm tip) needles

    • Mold (e.g., 10mm diameter, 5mm height)

    • Timer

  • Procedure:

    • Prepare the this compound paste by mixing the powder and liquid components according to your formulation.

    • Immediately fill the mold with the paste and level the surface.

    • Start the timer as soon as the liquid is added to the powder.

    • Gently lower the initial Gillmore needle vertically onto the surface of the paste.

    • Initial Setting Time: Record the time at which the needle no longer leaves a complete circular impression on the surface.

    • Continue to test the surface with the final Gillmore needle in a similar manner.

    • Final Setting Time: Record the time at which the final needle barely produces a perceptible indentation on the surface.

2. Protocol for Injectability Testing

This protocol measures the force required to extrude the this compound paste through a syringe at a constant rate.[8][18][19][20][21][22]

  • Materials:

    • This compound paste

    • Syringe (e.g., 5 mL) with a specific nozzle diameter

    • Universal testing machine with a compression platen

    • Syringe holder/fixture

  • Procedure:

    • Prepare the this compound paste and load it into the syringe, ensuring no air bubbles are trapped.

    • Mount the syringe in the fixture of the universal testing machine.

    • Set the machine to apply a compressive force to the syringe plunger at a constant displacement rate (e.g., 15 mm/min).

    • Record the force as a function of plunger displacement.

    • The injectability can be quantified by the average or maximum extrusion force.

3. Protocol for Washout Resistance Testing

This protocol visually and quantitatively assesses the ability of the cement to resist disintegration in an aqueous environment.[23][24][25]

  • Materials:

    • This compound paste

    • Syringe

    • Beaker filled with a test solution (e.g., phosphate-buffered saline, PBS)

    • Stir plate (optional)

    • Filter paper and drying oven

  • Procedure:

    • Prepare the this compound paste.

    • Inject a standardized amount of the paste directly into the beaker of the test solution.

    • Observe and record the visual integrity of the cement sample at specific time points (e.g., 1, 5, 15, and 30 minutes). Note any signs of disintegration or cloudiness in the solution.

    • For a quantitative assessment, after a set time, carefully remove the remaining cement, filter the solution to collect any disintegrated particles, dry the remaining cement and particles in an oven, and weigh them to calculate the percentage of mass loss.

Mandatory Visualizations

Troubleshooting_Injectability_Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions High_Injection_Force High Injection Force/ Poor Injectability Low_LP_Ratio Low Liquid-to-Powder Ratio High_Injection_Force->Low_LP_Ratio Is due to... Large_Particles Large Particle Size High_Injection_Force->Large_Particles Is due to... Fast_Setting Rapid Setting Time High_Injection_Force->Fast_Setting Is due to... Increase_LP_Ratio Increase L/P Ratio Low_LP_Ratio->Increase_LP_Ratio Address by... Use_Finer_Particles Use Finer Particles Large_Particles->Use_Finer_Particles Address by... Add_Retardant Add Retardant (e.g., Citric Acid) Fast_Setting->Add_Retardant Address by...

Caption: Troubleshooting logic for high injection force in this compound pastes.

Experimental_Workflow_Injectability_Testing Start Start Prepare_Paste 1. Prepare this compound Paste (Defined L/P Ratio, Additives) Start->Prepare_Paste Load_Syringe 2. Load Paste into Syringe (Avoid Air Bubbles) Prepare_Paste->Load_Syringe Mount_UTM 3. Mount Syringe in Universal Testing Machine Load_Syringe->Mount_UTM Apply_Force 4. Apply Compressive Force (Constant Displacement Rate) Mount_UTM->Apply_Force Record_Data 5. Record Extrusion Force vs. Displacement Apply_Force->Record_Data Analyze_Results 6. Analyze Data (Max/Average Force) Record_Data->Analyze_Results End End Analyze_Results->End

Caption: Workflow for quantitative injectability testing of this compound cement.

Factors_Influencing_Injectability cluster_factors Influencing Factors cluster_properties Resulting Properties Injectability Injectability Compressive_Strength Compressive Strength Injectability->Compressive_Strength Trade-off Washout_Resistance Washout Resistance Injectability->Washout_Resistance Trade-off Working_Time Working Time Injectability->Working_Time Trade-off LP_Ratio Liquid-to-Powder Ratio LP_Ratio->Injectability Particle_Size Particle Size Particle_Size->Injectability Setting_Time Setting Time Setting_Time->Injectability Additives Additives (e.g., Citric Acid, HPMC) Additives->Injectability

References

refinement of calcium sulfate synthesis to control particle size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Sulfate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining synthesis processes to control particle size. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during this compound synthesis and provides potential solutions to control particle size and morphology.

Problem 1: Poor control over particle size, resulting in a wide particle size distribution.

Potential CauseSuggested Solution
Inconsistent mixing or agitation speed. Ensure uniform and consistent stirring throughout the reaction. For precipitation methods, rapid and vigorous stirring can lead to smaller, more uniform particles by promoting rapid nucleation.
Fluctuations in reaction temperature. Use a temperature-controlled water or oil bath to maintain a stable reaction temperature. Temperature variations can affect both nucleation and growth rates, leading to a broader size distribution.
Non-uniform addition of precursors. Employ a syringe pump or a burette for the controlled and dropwise addition of precursor solutions. This ensures a constant level of supersaturation, which is crucial for uniform particle growth.

Problem 2: Synthesized particles are consistently too large.

Potential CauseSuggested Solution
Low supersaturation level. Increase the concentration of the precursor solutions (e.g., CaCl2 and Na2SO4) to promote a higher nucleation rate, which generally leads to the formation of smaller particles.
High reaction temperature. Lowering the reaction temperature can decrease the crystal growth rate relative to the nucleation rate, resulting in smaller particles.[1]
Slow addition rate of precursors. A faster addition of precursors can create a higher level of supersaturation, favoring nucleation over crystal growth and thus producing smaller particles.
Inappropriate pH of the reaction medium. Adjusting the pH can influence particle size. For instance, in some hydrothermal methods, increasing the initial pH has been shown to result in larger crystals.[2][3] Therefore, lowering the pH might be a viable strategy.

Problem 3: Synthesized particles are consistently too small or have formed undesirable agglomerates.

Potential CauseSuggested Solution
Excessively high supersaturation. Decrease the concentration of the precursor solutions to favor crystal growth over nucleation, which will lead to larger individual particles.
Reaction temperature is too low. Increasing the reaction temperature can enhance the crystal growth rate, leading to the formation of larger, more well-defined crystals.[4]
Inadequate control of surface charge. The use of specific additives or surfactants can modify the surface charge of the particles, preventing agglomeration. For example, certain polymers can adsorb onto the crystal surface and provide steric hindrance.
Ineffective post-synthesis washing and drying. Ensure thorough washing of the product to remove any residual ions that might cause agglomeration upon drying. Employing techniques like freeze-drying or using a vacuum oven at a controlled temperature can also prevent particle aggregation.[5][6]

Problem 4: The morphology of the synthesized particles is not as desired (e.g., needles instead of prisms).

Potential CauseSuggested Solution
Absence of a morphology-directing agent. Introduce additives or surfactants that can selectively adsorb to specific crystal faces, thereby inhibiting growth in certain directions and promoting it in others. For example, the choice of surfactant in a microemulsion synthesis can lead to different morphologies like nanorods, nanowires, or quasi-spherical structures.[5][6][7]
Incorrect solvent system. The choice of solvent or the ratio of mixed solvents can significantly impact the final morphology of the this compound particles.[8]
Inappropriate reaction conditions (temperature, pH). Systematically vary the reaction temperature and pH, as these parameters can influence the crystal habit. For example, in hydrothermal synthesis, different temperatures can lead to the formation of plates, whiskers, or spindles.[1]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the particle size of this compound during synthesis?

Increasing the reaction temperature generally leads to a decrease in the final particle size in precipitation methods.[1] For instance, one study observed that an increase in temperature from 20 °C to 100 °C resulted in smaller particles.[1] However, in other crystallization processes, higher temperatures can promote the growth of larger crystals.[4] The specific effect depends on the synthesis method and the interplay between nucleation and crystal growth kinetics.

Q2: What is the role of pH in controlling this compound particle size?

The pH of the reaction medium is a critical parameter that can influence both the particle size and morphology of this compound. In hydrothermal synthesis, an increase in the initial pH has been shown to decrease the dehydration rate and result in the formation of larger α-calcium sulfate hemihydrate crystals.[2][3] This is attributed to the effect of pH on the supersaturation level.

Q3: Can additives be used to control the particle size and shape?

Yes, various additives can be used to control the crystallization process. Inorganic additives like Mg2+, Li+, Na+, and K+ can alter the nucleation and growth kinetics, as well as the shape and size of the resulting crystals.[9] For example, Mg2+ and Li+ have been shown to produce longer and narrower crystals.[9] Organic additives and surfactants are also widely used to direct the morphology and prevent agglomeration.[5][6][7][10]

Q4: What are the advantages of using a microemulsion synthesis method?

The microemulsion method offers excellent control over particle size and morphology at the nanoscale.[5][6][11][12] The microemulsions act as nanoreactors, confining the growth of the this compound particles.[6] By varying the type of surfactant (e.g., TritonX-114, SDBS, CTAB), it is possible to produce different morphologies such as nanorods, nanowires, and quasi-spherical structures.[5][6][7]

Q5: How can I prevent the agglomeration of synthesized this compound nanoparticles?

Preventing agglomeration is crucial for obtaining a narrow particle size distribution. This can be achieved by:

  • Using surfactants or polymeric additives that provide steric or electrostatic repulsion between particles.

  • Ensuring thorough washing of the synthesized particles to remove residual salts.

  • Employing appropriate drying techniques, such as freeze-drying or vacuum drying at a controlled temperature, to minimize capillary forces that can lead to agglomeration.[5][6]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Particle Size (Precipitation Method)

Temperature (°C)Mean Particle Size (µm)
2512.3
509.8
607.0
807.8

Data sourced from a study on the influence of temperature on this compound formation.[1]

Table 2: Effect of pH on α-Calcium Sulfate Hemihydrate Crystal Aspect Ratio (Hydrothermal Method)

Initial pHLength/Width Ratio
1.24.8
7.32.9

Data from a study on the preparation of α-calcium sulfate hemihydrate from FGD gypsum.[2][3]

Table 3: Effect of Milling Time on this compound Particle Size

Milling Time (minutes)Average Particle Size (µm)
0 (As-received)27
0 (Autoclaved)42
115
28.4
55.7

Data from a study on modifying this compound microparticle size for hydrogel fabrication.[13][14]

Experimental Protocols

1. Microemulsion Synthesis of Nanosized this compound Hemihydrate

This protocol is adapted from a method using TritonX-114 as a surfactant.[5][6]

  • Materials:

    • TritonX-114

    • Cyclohexane

    • Sulfuric acid (H₂SO₄) aqueous solution (30 wt%)

    • Calcium carbonate (CaCO₃)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve 3 mL of 5 wt% TritonX-114 in 20 mL of cyclohexane and stir for 30 minutes.

    • Add 10 mL of 30 wt% H₂SO₄ aqueous solution to the mixture and continue stirring for 3 hours.

    • Add 0.3 g of CaCO₃ to the mixture and stir for an additional 30 minutes.

    • Centrifuge the resulting suspension and wash the solid product with anhydrous ethanol three times.

    • Dry the collected solid product in a vacuum oven at 60 °C for 4 hours.

2. Hydrothermal Synthesis of α-Calcium Sulfate Hemihydrate

This protocol outlines a general procedure for hydrothermal synthesis.[15][16]

  • Materials:

    • This compound dihydrate (CaSO₄·2H₂O)

    • Distilled water

  • Procedure:

    • Add 5 g of CaSO₄·2H₂O to a glass laboratory bottle containing 200 mL of distilled water.

    • Stir the mixture at 600 rpm for 15 minutes to form a suspension.

    • Transfer the suspension to an autoclave and heat to 140 °C (at a pressure of 2.7 MPa) for 4 hours.

    • After the reaction, immediately filter the suspension and rinse the product five times with boiling distilled water.

    • Dry the final product.

3. Precipitation of this compound Dihydrate

This is a general protocol for synthesizing this compound dihydrate via precipitation.

  • Materials:

    • Calcium chloride (CaCl₂) solution

    • Sodium sulfate (Na₂SO₄) solution

    • Deionized water

  • Procedure:

    • Prepare aqueous solutions of CaCl₂ and Na₂SO₄ of desired concentrations.

    • In a beaker equipped with a magnetic stirrer, place the CaCl₂ solution.

    • While stirring vigorously, add the Na₂SO₄ solution dropwise to the CaCl₂ solution.

    • Continue stirring for a specified period to allow for crystal growth.

    • Collect the precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Dry the product in an oven at a suitable temperature (e.g., 40-60 °C).

Visualizations

experimental_workflow cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Method cluster_microemulsion Microemulsion Method start_precip Prepare Precursor Solutions mix_precip Mix & React (Control T, pH, Stirring) start_precip->mix_precip age_precip Aging mix_precip->age_precip wash_dry_precip Wash & Dry age_precip->wash_dry_precip end_precip CaSO4 Particles wash_dry_precip->end_precip start_hydro Prepare Slurry react_hydro Autoclave Reaction (Control T, P) start_hydro->react_hydro filter_wash_hydro Filter & Wash react_hydro->filter_wash_hydro dry_hydro Dry filter_wash_hydro->dry_hydro end_hydro CaSO4 Particles dry_hydro->end_hydro start_micro Form Microemulsion (Surfactant + Solvent) add_reactants_micro Add Precursors start_micro->add_reactants_micro react_micro Reaction in Nanoreactors add_reactants_micro->react_micro separate_wash_micro Separate & Wash react_micro->separate_wash_micro dry_micro Dry separate_wash_micro->dry_micro end_micro CaSO4 Nanoparticles dry_micro->end_micro parameter_influence cluster_params Controllable Parameters cluster_properties Resulting Particle Properties Temp Temperature ParticleSize Particle Size Temp->ParticleSize Morphology Morphology Temp->Morphology pH pH pH->ParticleSize pH->Morphology Concentration Precursor Concentration Concentration->ParticleSize Distribution Size Distribution Concentration->Distribution Additives Additives / Surfactants Additives->ParticleSize Additives->Morphology Agglomeration Agglomeration Additives->Agglomeration Stirring Stirring Rate Stirring->ParticleSize Stirring->Distribution

References

Validation & Comparative

A Comparative Guide to Calcium Sulfate and Calcium Phosphate in Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

In the field of bone tissue engineering, the selection of an appropriate scaffold material is critical for successful clinical outcomes. Among the synthetic options, calcium sulfate and calcium phosphate have emerged as leading candidates due to their biocompatibility and osteoconductive properties. This guide provides an objective comparison of their performance in bone regeneration, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.

Overview of Materials

This compound (CS) , a material with a long history in clinical use, is known for its high biocompatibility and complete, rapid resorption. It is available in various forms, including pellets and injectable cements. Its degradation creates a local acidic environment and releases calcium ions, which can stimulate osteogenesis.[1][2]

Calcium Phosphate (CaP) ceramics, due to their chemical similarity to the inorganic component of bone, are widely utilized for bone repair.[3][4] This class of materials includes several formulations, such as hydroxyapatite (HA), β-tricalcium phosphate (β-TCP), and biphasic calcium phosphate (BCP), each with distinct resorption rates and biological activities.[3][5] They are known for their excellent osteoconductivity and ability to integrate with host bone.[3][4]

Performance Comparison: Quantitative Data

The following tables summarize key performance indicators for this compound and calcium phosphate based on published experimental data.

Table 1: Resorption and Degradation Rates

MaterialResorption TimeIn Vitro DegradationIn Vivo Resorption
This compound (CS) 3-6 weeks[6]90% resorbed after 7 days (pure)[7][8][9]80% absorbed in 2 months, 100% in 3 months[10]
Calcium Phosphate (CaP)
   β-Tricalcium Phosphate (β-TCP)6-18 months[9]Slower than CS70% absorbed in 4-6 months, 90% in 7-12 months[10]
   Hydroxyapatite (HA)6 months to 10 years[9]Very slow
CS/CaP Composite 90% resorbed after 24 days[7][8][9]33.3% resorbed at 3 weeks, 51.28% at 6 weeks (rabbit model)[7][9]

Table 2: Mechanical Properties

MaterialCompressive StrengthCompressive ModulusNotes
This compound (CS) > Cancellous bone[6]Suitable for non-load bearing applications.
Calcium Phosphate (CaP) Properties vary significantly with porosity and composition.
   β-TCP/HA (80/20)Similar to autologous bone[6]
CS/CaP Composite 35 MPa - 70 MPa[8]Greater than CS alone after 26 weeks[11]Mechanical properties can be tailored by adjusting the component ratio.
Cancellous Bone (for reference) 2-12 MPa[12]
Cortical Bone (for reference) 106-133 MPa[12]17-20 GPa[12]

Table 3: Bone Regeneration Efficacy

MaterialNew Bone FormationAnimal ModelTime Point
This compound (CS)
   with A-PRF7.961 ± 2.781 mm bone gainHuman (maxillary sinus lift)6 months
Calcium Phosphate (CaP)
   TCP with A-PRF7.532 ± 1.150 mm bone gainHuman (maxillary sinus lift)6 months
CS/CaP Composite Greater bone area fraction than CS aloneCanine (critical-sized defect)13 and 26 weeks[11]

Signaling Pathways in Bone Regeneration

The interaction of these biomaterials with host tissues triggers specific cellular signaling pathways that drive bone formation.

Calcium Phosphate Signaling

Calcium and phosphate ions released from CaP degradation play a crucial role in osteogenesis.[3][13] Calcium ions (Ca²⁺) have been shown to activate the ERK1/2 pathway , promoting osteoblastic bone formation, and the PI3K/Akt pathway , which increases the lifespan of osteoblasts.[3][13] Phosphate ions regulate osteoblast differentiation and growth through the IGF-1 and ERK1/2 pathways and increase the expression of Bone Morphogenetic Proteins (BMPs).[3][13]

CalciumPhosphateSignaling CaP Calcium Phosphate Degradation Ca_ion Ca²⁺ Ions CaP->Ca_ion P_ion PO₄³⁻ Ions CaP->P_ion ERK12_Ca ERK1/2 Pathway Ca_ion->ERK12_Ca PI3K_Akt PI3K/Akt Pathway Ca_ion->PI3K_Akt IGF1 IGF-1 Pathway P_ion->IGF1 ERK12_P ERK1/2 Pathway P_ion->ERK12_P BMPs BMP Expression P_ion->BMPs Osteoblast_Formation Osteoblastic Bone Formation ERK12_Ca->Osteoblast_Formation Osteoblast_Lifespan Increased Osteoblast Lifespan PI3K_Akt->Osteoblast_Lifespan Osteoblast_Diff Osteoblast Differentiation and Growth IGF1->Osteoblast_Diff ERK12_P->Osteoblast_Diff BMPs->Osteoblast_Diff

Calcium Phosphate Osteogenic Signaling Pathways.
This compound Signaling

This compound has been shown to promote bone repair by upregulating the TGF-β/Smad signaling pathway .[14] This pathway is critical for inducing the differentiation of mesenchymal stem cells into osteoblasts. Strontium-containing this compound, in particular, has demonstrated enhanced activation of this pathway, leading to increased expression of osteogenic markers like Runx2, Osterix, ALP, and OCN.[14]

CalciumSulfateSignaling CS This compound TGF_beta TGF-β CS->TGF_beta upregulates Smad23 Smad2/3 TGF_beta->Smad23 activates pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylation Osteogenic_Genes Upregulation of Osteogenic Genes (Runx2, OCN, etc.) pSmad23->Osteogenic_Genes Bone_Formation Bone Formation Osteogenic_Genes->Bone_Formation

This compound TGF-β/Smad Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the general methodologies employed in these studies are outlined below.

In Vitro Cell Culture Protocol

A typical in vitro experiment to assess the biocompatibility and osteogenic potential of these materials involves the following steps:

  • Scaffold Preparation: this compound and/or calcium phosphate scaffolds are fabricated, sterilized, and placed in culture wells.

  • Cell Seeding: Osteoblastic cell lines (e.g., MC3T3-E1, MG-63) or mesenchymal stem cells are seeded onto the scaffolds.[12][15][16]

  • Culture: Cells are cultured in an appropriate osteogenic differentiation medium for various time points (e.g., 3, 7, 14 days).

  • Analysis:

    • Cell Viability/Proliferation: Assessed using assays such as MTT or AlamarBlue.

    • Osteogenic Differentiation: Evaluated by measuring alkaline phosphatase (ALP) activity, and gene expression of osteogenic markers (e.g., RUNX2, OPN, OCN) via qRT-PCR.

    • Mineralization: Visualized by Alizarin Red S staining.

    • Cell Morphology: Observed using scanning electron microscopy (SEM).

InVitroWorkflow start Start scaffold_prep Scaffold Preparation (CS or CaP) start->scaffold_prep cell_seeding Cell Seeding (e.g., MC3T3-E1) scaffold_prep->cell_seeding culture Osteogenic Culture cell_seeding->culture analysis Analysis culture->analysis viability Cell Viability (MTT Assay) analysis->viability differentiation Osteogenic Differentiation (ALP, qRT-PCR) analysis->differentiation mineralization Mineralization (Alizarin Red S) analysis->mineralization morphology Cell Morphology (SEM) analysis->morphology end End viability->end differentiation->end mineralization->end morphology->end

General In Vitro Experimental Workflow.
In Vivo Animal Study Protocol

Animal models are essential for evaluating the in vivo performance of bone graft substitutes. A common protocol is as follows:

  • Animal Model: A critical-sized bone defect is created in an animal model, such as a rabbit, dog, or sheep.[11][15]

  • Implantation: The defect is filled with the test material (this compound, calcium phosphate, or a composite) or left empty (control group).

  • Post-Operative Care: Animals are monitored for a predetermined period (e.g., 4, 8, 12, 26 weeks).

  • Analysis:

    • Radiographic Imaging: X-ray or micro-computed tomography (μCT) is used to assess bone formation and material resorption over time.

    • Histological Evaluation: At the end of the study, the defect area is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize new bone tissue, remaining graft material, and cellular response.

    • Biomechanical Testing: The compressive strength and elastic modulus of the regenerated bone are measured.[11]

Conclusion

Both this compound and calcium phosphate are effective biomaterials for bone regeneration, each with a distinct set of properties.

  • This compound is advantageous for its rapid and complete resorption, making it suitable for applications where a temporary scaffold is desired to be replaced entirely by new bone. However, its fast degradation can sometimes outpace bone formation, and its mechanical strength is limited.[7][9]

  • Calcium Phosphate offers a slower, more controlled degradation rate that can be tailored by selecting different phases (HA, β-TCP, BCP).[3][5] Its chemical similarity to bone mineral promotes excellent osteointegration. The slower resorption provides longer-term mechanical support.

  • Composites of this compound and calcium phosphate aim to combine the advantages of both materials. By adjusting the ratio of the two components, it is possible to create a graft with a tailored degradation rate and enhanced mechanical properties, potentially offering a superior solution for a wider range of clinical applications.[11][15]

The choice between this compound, calcium phosphate, or a composite material will ultimately depend on the specific requirements of the clinical application, including the size and location of the bone defect, the required mechanical support, and the desired rate of bone regeneration.

References

A Comparative Guide to Calcium Sulfate and Hydroxyapatite Scaffolds for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate scaffold material is a critical determinant in the success of bone tissue engineering strategies. Calcium sulfate (CS) and hydroxyapatite (HA) are two of the most extensively researched and utilized ceramic biomaterials for this purpose. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal material for specific research and drug development applications.

Executive Summary

This compound and hydroxyapatite scaffolds both exhibit excellent biocompatibility and osteoconductivity, making them suitable for bone regeneration. However, they possess distinct differences in their degradation kinetics, mechanical properties, and mechanisms of cellular interaction. This compound is characterized by its rapid biodegradability, which can be advantageous for applications where a temporary scaffold is desired. In contrast, hydroxyapatite is significantly more stable, providing long-term structural support that mimics the mineral phase of natural bone. The choice between these materials, or a composite thereof, will depend on the specific requirements of the intended application, such as the size of the bone defect and the desired rate of tissue regeneration.

Data Presentation: Performance Metrics

The following tables summarize the key quantitative data for this compound and hydroxyapatite scaffolds based on published experimental findings.

PropertyThis compound (CS)Hydroxyapatite (HA)Source(s)
Compressive Strength (MPa) 20.21 - 34.460.51 - 47[1][2][3][4]
Porosity (%) ~55-65~80-90[4][5]
In Vitro Degradation Nearly complete in ~3 weeksVery slow, long-term stability[6][7]
Cell Viability (in vitro) Good, but can cause localized pH decreaseExcellent, supports long-term cell growth[8][9][10][11]

Table 1: Comparative summary of the physical and biological properties of this compound and Hydroxyapatite scaffolds.

Biocompatibility and Cytotoxicity

Both this compound and hydroxyapatite are considered highly biocompatible materials. In vitro studies using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) consistently demonstrate good cell viability and proliferation on both scaffold types. However, the rapid degradation of this compound can lead to a localized decrease in pH due to the release of acidic byproducts, which in some cases can slightly impair initial cell adhesion and proliferation compared to the more stable hydroxyapatite.[8]

Biodegradability

The most significant difference between the two materials lies in their degradation rate. This compound is a rapidly resorbable material, with studies showing near-complete degradation in vitro within approximately three weeks.[6] This rapid resorption can be beneficial for applications where the scaffold is intended to be replaced by new bone tissue in a short timeframe.

Hydroxyapatite, on the other hand, is known for its very slow degradation rate, which more closely mimics the remodeling process of natural bone.[7] This long-term stability provides a durable template for bone ingrowth and can be advantageous for large bone defects that require sustained mechanical support. The degradation rate of this compound can be tailored by incorporating nano-hydroxyapatite particles, which can slow down the resorption process.[1][6]

Mechanical Properties

The mechanical properties of bone scaffolds are crucial for providing initial stability at the defect site. The compressive strength of both this compound and hydroxyapatite scaffolds can vary significantly depending on the fabrication method and porosity. Generally, dense hydroxyapatite ceramics can achieve very high compressive strengths, while porous scaffolds designed for tissue engineering have lower, but still physiologically relevant, strengths. Studies have shown that the compressive strength of this compound scaffolds can be significantly enhanced by the addition of hydroxyapatite.[1][2]

Osteoconductivity and Osteoinductivity

Both materials are osteoconductive, meaning they support the attachment, proliferation, and differentiation of bone-forming cells. Hydroxyapatite, being a natural component of bone, is widely recognized for its excellent osteoconductive properties.[12] Some studies suggest that hydroxyapatite can also exhibit osteoinductive properties, meaning it can induce the differentiation of mesenchymal stem cells into osteoblasts.[13] this compound also supports bone growth and can be loaded with growth factors like Bone Morphogenetic Protein-2 (BMP-2) to enhance its osteoinductive potential.[14]

Experimental Protocols

In Vitro Biocompatibility Assessment: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of scaffold materials using an MTT assay.

Materials:

  • Scaffold materials (this compound and Hydroxyapatite discs)

  • Osteoblast-like cells (e.g., MG-63 or Saos-2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed osteoblast-like cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Scaffold Incubation: Place sterilized scaffold discs in direct contact with the cell monolayer in the wells. Include a control group with cells only.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition A Seed Osteoblasts in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Add Scaffold Discs (CS & HA) B->C D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability (%) H->I

MTT Assay Experimental Workflow

In Vitro Degradation Study

This protocol describes a method for evaluating the degradation of scaffolds in a simulated physiological environment.

Materials:

  • Pre-weighed, dried scaffold discs (this compound and Hydroxyapatite)

  • Simulated Body Fluid (SBF)

  • 50 mL centrifuge tubes

  • Incubator or water bath at 37°C

  • pH meter

  • Analytical balance

  • Drying oven

Procedure:

  • Immersion: Place each pre-weighed scaffold disc (W_initial) in a 50 mL centrifuge tube containing 30 mL of SBF.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • SBF Refreshment: Refresh the SBF solution every 48 hours to maintain ion concentrations.

  • Sample Retrieval: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the scaffolds from the SBF.

  • Washing and Drying: Gently rinse the scaffolds with deionized water and dry them in an oven at 60°C until a constant weight is achieved (W_final).

  • Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • pH Monitoring: Measure the pH of the SBF at each refreshment point to assess the release of acidic or basic degradation byproducts.

In Vivo Osteoconductivity Assessment: Rabbit Calvarial Defect Model

This protocol provides a general overview of an in vivo model to assess the bone regeneration capacity of the scaffolds. All animal procedures should be performed in accordance with approved ethical guidelines.

Animal Model:

  • New Zealand White Rabbits

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rabbit and prepare the surgical site on the calvarium (skull).

  • Defect Creation: Create critical-sized defects (typically 8 mm in diameter) in the parietal bones using a trephine bur under constant saline irrigation.[15]

  • Scaffold Implantation: Implant the sterilized scaffold discs (this compound or Hydroxyapatite) into the defects. Leave some defects empty as a control group.[16]

  • Wound Closure: Suture the periosteum and skin in layers.

  • Post-operative Care: Administer analgesics and monitor the animals for any signs of infection or distress.

  • Euthanasia and Sample Harvest: At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the calvaria containing the defects.

  • Analysis:

    • Micro-CT Analysis: Perform micro-computed tomography to quantitatively assess new bone formation (Bone Volume/Total Volume - BV/TV).

    • Histological Analysis: Process the samples for histology and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone tissue, cellular infiltration, and scaffold integration.

Signaling Pathways in Osteogenesis

The interaction of scaffold materials with cells at the molecular level is crucial for initiating the bone regeneration cascade. This compound and hydroxyapatite appear to influence distinct signaling pathways to promote osteogenesis.

This compound and Osteoblast Differentiation

This compound has been shown to activate several genes in mesenchymal stem cells, leading to their differentiation into osteoblasts. Key signaling pathways implicated include the PI3K-Akt pathway , which is crucial for osteoblast proliferation and differentiation.[17] The release of calcium ions from the degrading scaffold can also directly influence intracellular calcium signaling, which in turn activates downstream pathways involving transcription factors like RUNX2 and Osterix (SP7) , master regulators of osteogenesis.[18][19][20]

CS_Signaling CS This compound Scaffold Ca_ions Increased Extracellular Ca2+ CS->Ca_ions PI3K_Akt PI3K-Akt Pathway Ca_ions->PI3K_Akt RUNX2_SP7 RUNX2 / SP7 Activation Ca_ions->RUNX2_SP7 Proliferation Cell Proliferation PI3K_Akt->Proliferation Osteoblast_Diff Osteoblast Differentiation RUNX2_SP7->Osteoblast_Diff

This compound Osteogenic Signaling

Hydroxyapatite and Osteoblast Differentiation

Hydroxyapatite interacts with cells through various mechanisms, activating multiple signaling pathways. These include the Wnt/β-catenin pathway , the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK and p38) , and the Bone Morphogenetic Protein (BMP)/Smad pathway .[13][21][22] These pathways converge to upregulate the expression of key osteogenic genes, leading to robust bone formation. The surface topography and chemistry of hydroxyapatite play a significant role in initiating these signaling cascades.

HA_Signaling HA Hydroxyapatite Scaffold Wnt Wnt/β-catenin Pathway HA->Wnt MAPK MAPK (ERK, p38) Pathway HA->MAPK BMP BMP/Smad Pathway HA->BMP Gene_Expression Upregulation of Osteogenic Genes (e.g., Runx2, ALP, OCN) Wnt->Gene_Expression MAPK->Gene_Expression BMP->Gene_Expression Osteogenesis Enhanced Osteogenesis Gene_Expression->Osteogenesis

Hydroxyapatite Osteogenic Signaling

Conclusion

Both this compound and hydroxyapatite are valuable biomaterials for bone tissue engineering, each with a unique set of properties. This compound's rapid resorption makes it an excellent candidate for applications requiring a temporary scaffold that is quickly replaced by new bone. Hydroxyapatite's stability and close resemblance to natural bone mineral provide a long-lasting framework for bone regeneration, particularly in larger defects. The development of composite scaffolds that combine the properties of both materials offers a promising avenue for creating bone graft substitutes with tunable degradation rates and enhanced biological performance. A thorough understanding of the comparative properties and underlying biological mechanisms presented in this guide will enable researchers and developers to make informed decisions in the design and application of scaffolds for bone regeneration.

References

In Vivo Performance of Calcium Sulfate as a Drug Delivery Vehicle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium sulfate has long been recognized for its biocompatibility and osteoconductive properties, making it a material of interest for bone void filling.[1] More recently, its biodegradable nature has positioned it as a promising candidate for local drug delivery, particularly for antibiotics in the treatment of bone infections and for agents that promote tissue regeneration. This guide provides an objective comparison of this compound with other drug delivery alternatives, supported by in vivo experimental data, to aid researchers in the selection and design of drug delivery systems.

Comparative Performance Analysis

The efficacy of a drug delivery vehicle is determined by its drug release kinetics, biocompatibility, and therapeutic outcome. The following tables summarize quantitative data from in-vivo studies to compare this compound with other common drug delivery materials.

Table 1: In Vivo Antibiotic Delivery and Efficacy

Delivery VehicleAnimal ModelDrugOutcome MeasureResultCitation
This compound (BBS) HumanTobramycinInfection Eradication Rate (Chronic Osteomyelitis)86% (12 of 14 patients)[2]
PMMA Cement Beads HumanTobramycinInfection Eradication Rate (Chronic Osteomyelitis)86% (12 of 14 patients)[2]
This compound RabbitGentamicinMicrobiological Analysis at 26 weeksNo bacteria isolated[3]
Hydroxyapatite RabbitGentamicinMicrobiological Analysis at 26 weeksNo bacteria isolated[3]
Vancomycin-loaded CSH/n-HA/CMCS Hydrogel RabbitVancomycinBone Volume/Total Volume (BV/TV) at 4 weeksSignificantly higher than control and BMSC sheet groups[4]
Vancomycin-loaded Hydrogel RatVancomycinBone Volume/Total Volume (BV/TV) at 8 weeks1.39-fold higher than control[5]

Table 2: In Vivo Biocompatibility and Tissue Regeneration

Delivery VehicleAnimal ModelParameterTime PointFindingCitation
This compound RabbitNew Bone Formation (% of defect)4 weeks~34%[6]
This compound DogNew Bone Formation (Area fraction)6 weeks35.9 ± 6.1%[4]
This compound RabbitMicrovessel Density (MVD)4 weeks7.92 ± 1.998[7]
Autologous Bone RabbitMicrovessel Density (MVD)4 weeks5.56 ± 1.895[7]
This compound RatInflammatory Response28 daysMild local inflammatory response[3]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the presented data. The following are summaries of in-vivo experimental protocols used to validate this compound as a drug delivery vehicle.

Rabbit Model of Chronic Osteomyelitis

This model is frequently used to assess the efficacy of local antibiotic delivery systems.

  • Animal Model: New Zealand White rabbits are typically used.[3]

  • Induction of Osteomyelitis:

    • A bone defect is created in the tibia or femur of the rabbit.[3]

    • A suspension of Staphylococcus aureus (e.g., ATCC 25923) is inoculated into the bone defect to induce infection.[3][8]

  • Implantation of Delivery Vehicle:

    • After a period to allow the infection to establish (chronic phase), the site is surgically debrided.

    • The drug-loaded this compound pellets or the alternative delivery vehicle are implanted into the bone void.[3]

  • Outcome Assessment:

    • Radiographic Analysis: X-rays and micro-CT scans are used to monitor bone healing and material resorption at various time points.[3][9]

    • Microbiological Analysis: After euthanasia, tissue samples from the implantation site are cultured to determine the bacterial load and confirm infection eradication.[3]

    • Histological Analysis: Tissue sections are stained (e.g., with Hematoxylin and Eosin) to evaluate new bone formation, tissue integration, and the inflammatory response.[3]

In Vivo Drug Concentration Measurement

This protocol allows for the quantification of local and systemic drug levels.

  • Animal Model: New Zealand White rabbits.

  • Implantation: Antibiotic-loaded this compound beads are implanted subcutaneously.

  • Sample Collection:

    • Interstitial fluid is collected from the implantation site at predefined time intervals to measure local drug concentration.

    • Blood samples are collected to determine systemic drug levels.

  • Analysis: Drug concentrations in the collected fluids are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizing Mechanisms and Workflows

Mechanism of this compound-Induced Osteogenesis

This compound's role in bone regeneration is not merely as a passive scaffold. Its degradation products actively influence the local microenvironment, promoting the differentiation of stem cells into bone-forming osteoblasts. The dissolution of this compound creates a transiently acidic environment, which is believed to demineralize the surrounding bone matrix, releasing sequestered growth factors like Bone Morphogenetic Proteins (BMPs) and Transforming Growth Factor-beta (TGF-β). These growth factors then initiate a signaling cascade that leads to the upregulation of key osteogenic transcription factors.

G Mechanism of this compound-Induced Osteogenesis CS This compound Dissolution pH Local pH Decrease CS->pH Demin Bone Matrix Demineralization pH->Demin GF Release of Growth Factors (BMPs, TGF-β) Demin->GF SC Mesenchymal Stem Cells GF->SC binds to receptors on Diff Osteoblast Differentiation SC->Diff Genes Upregulation of Osteogenic Genes (RUNX2, SPP1, COL1A1, ALPL) Diff->Genes Bone New Bone Formation Genes->Bone

Caption: this compound-Induced Osteogenic Signaling Pathway.

Experimental Workflow for In Vivo Validation

The process of validating a drug delivery vehicle in an animal model follows a structured workflow, from material preparation to final analysis. This diagram outlines the key steps involved in a typical preclinical study of this compound as a drug delivery system for treating bone infections.

G Experimental Workflow for In Vivo Validation of Drug-Loaded this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Drug-Loaded this compound Pellet Formulation E Implantation of Drug Delivery Vehicle A->E B Animal Model Preparation (e.g., Rabbit) C Creation of Bone Defect and Induction of Infection B->C D Surgical Debridement C->D D->E F In-Life Monitoring (Radiography, Blood Samples) E->F G Post-Mortem Analysis (Micro-CT, Histology, Microbiology) F->G H Data Interpretation and Statistical Analysis G->H

Caption: Workflow for Preclinical Evaluation.

References

A Comparative Guide to Calcium Sulfate Implants for Bone Regeneration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium sulfate (CS) bone graft substitutes against other common alternatives, supported by experimental data from various animal models. It details the biocompatibility, degradation kinetics, and osteogenic potential of this compound, offering researchers a comprehensive overview for preclinical study design and material selection.

Performance Comparison: this compound vs. Alternatives

This compound has a long history as a synthetic bone graft substitute, valued for its biocompatibility and osteoconductive properties.[1] Its performance is often benchmarked against the "gold standard" autograft, other synthetic materials like beta-tricalcium phosphate (β-TCP), and untreated controls. A primary characteristic of this compound is its relatively rapid resorption rate, which can be both an advantage and a limitation.[2][3]

Quantitative Analysis of New Bone Formation

The efficacy of a bone graft substitute is primarily measured by its ability to promote the formation of new, healthy bone within a defect. The following table summarizes histomorphometric data from comparative studies in various animal models.

Material Animal Model Defect Site Time Point New Bone Area (%) Remaining Graft (%) Source
This compound SheepMetaphyseal12 WeeksNot Statistically Different from AutograftMajority Resorbed[2][4]
Autograft SheepMetaphyseal12 WeeksSignificantly Higher than ControlN/A[2][4]
Allograft SheepMetaphyseal12 WeeksNot Statistically Different from AutograftN/A[4]
Empty Control SheepMetaphyseal12 WeeksSignificantly Lower than other groupsN/A[4]
This compound RabbitTibial Defect4 Weeks~34%Mostly Resorbed[1]
β-TCP/CS Composite DogIliac Crest4 MonthsComplete Bone Formation ObservedGraft Granules Dominated Area[5][6]
β-TCP Alone DogIliac Crest4 MonthsData suggests less complete formation than compositeN/A[5]
(Sr,Ca)SO4 RatDistal Femur12 Weeks~40%~25%[7]
Pure CaSO4 RatDistal Femur12 Weeks~20%~35%[7]

Note: Direct comparison between studies should be made with caution due to variations in animal models, defect types, and analytical methods.

Biocompatibility and Degradation Profile

Pure this compound is known for its excellent biocompatibility, rarely eliciting a significant inflammatory response.[1][6] Its degradation occurs via dissolution, releasing calcium and sulfate ions. This rapid resorption, typically within 4 to 8 weeks in well-vascularized areas, is a key consideration.[2][3] While this prevents the long-term presence of foreign material, the degradation can sometimes outpace new bone formation, creating a temporary void.[2][3] To address this, composite materials that combine this compound with slower-resorbing ceramics like β-TCP or polymers have been developed to better match the resorption profile with the rate of osteogenesis.[5][8]

Experimental Protocols

Standardized animal models are crucial for the preclinical assessment of bone graft substitutes. The following protocols are generalized from common methodologies cited in the literature, particularly the rat critical-size calvarial defect model.[4][9][10][11][12]

Critical-Size Calvarial Defect Model (Rat)

This non-load-bearing model is widely used to evaluate the osteogenic potential of biomaterials.

Objective: To assess new bone formation within a surgically created cranial defect that will not heal on its own.

Materials:

  • Male Sprague-Dawley or Wistar rats (300-400g)

  • General anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical toolkit (scalpel, retractors, periosteal elevator)

  • Trephine bur (typically 5-8 mm diameter) with a low-speed dental drill

  • Sterile saline solution

  • Test materials (this compound, β-TCP, etc.)

  • Sutures or surgical staples

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia. Shave the surgical site on the scalp and disinfect with an appropriate antiseptic solution.

  • Incision and Exposure: Make a midline incision along the sagittal suture. Carefully retract the skin and periosteum to expose the calvarium (skullcap).[10][11]

  • Defect Creation: Using an 8 mm trephine bur under constant sterile saline irrigation to prevent thermal necrosis, create a full-thickness, circular defect in the center of the parietal bones.[4] Extreme care must be taken to avoid damaging the underlying dura mater.[10][12]

  • Material Implantation: Gently place the assigned biomaterial into the defect. The control group defect is typically left empty or filled with a blood clot.

  • Closure: Reposition the periosteum and soft tissues. Close the skin incision using sutures or surgical staples.[12]

  • Post-Operative Care: Administer analgesics as required and monitor the animal for signs of infection or distress.[12]

  • Euthanasia and Sample Harvest: At predetermined time points (e.g., 4, 8, or 12 weeks), euthanize the animals and harvest the calvaria containing the defect sites for analysis.

Histomorphometric Analysis

Objective: To quantify the amount of new bone, residual implant material, and soft tissue within the defect area.

Procedure:

  • Sample Preparation: Fix the harvested bone specimens in 10% neutral buffered formalin.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol solutions and embed them in a hard resin like polymethyl methacrylate (PMMA) for undecalcified sectioning.

  • Sectioning: Using a microtome, cut thin sections (5-10 µm) through the center of the defect.

  • Staining: Stain the sections with dyes such as Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to differentiate between bone (collagen) and other tissues.

  • Image Analysis:

    • Capture high-resolution digital images of the stained sections under a light microscope.

    • Using image analysis software (e.g., ImageJ), manually or automatically segment the image into distinct regions: new bone, residual graft material, and fibrous/marrow tissue.[13]

    • Calculate the area of each region and express it as a percentage of the total defect area. This yields key parameters like "New Bone Area (%)" and "Residual Material (%)".[14]

Visualizing Experimental and Biological Processes

To clarify the relationships between experimental steps and the underlying biological mechanisms, the following diagrams are provided.

G Experimental Workflow for Biocompatibility Assessment cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative & Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups (CS, Autograft, Control) A->B C Anesthesia & Site Prep B->C D Surgical Exposure of Defect Site C->D E Critical-Size Defect Creation (e.g., 8mm Calvaria) D->E F Implantation of Test Material E->F G Wound Closure F->G H Post-Operative Care & Observation (4, 8, 12 Weeks) G->H I Euthanasia & Specimen Harvest H->I J Micro-CT Analysis (3D Bone Volume) I->J K Histological Processing (Fixation, Embedding, Sectioning) I->K L Histomorphometric Analysis (New Bone Area %, etc.) K->L G Proposed Signaling Pathway for CS-Mediated Osteogenesis cluster_implant Implant Environment cluster_cell Osteoblast / Progenitor Cell Implant This compound Implant Dissolution Dissolution Implant->Dissolution Ions High Extracellular [Ca²⁺] Dissolution->Ions CaSR Calcium-Sensing Receptor (CaSR) Ions->CaSR Activates PLC PLC CaSR->PLC AKT AKT Pathway CaSR->AKT MAPK MAPK/ERK Pathway CaSR->MAPK NFAT NFAT Dephosphorylation PLC->NFAT Gene Nucleus: Upregulation of Osteogenic Genes (e.g., Runx2, Osterix) AKT->Gene MAPK->Gene NFAT->Gene Translocation Prolif Proliferation Gene->Prolif Diff Differentiation Gene->Diff Survival Survival Gene->Survival

References

A Comparative Analysis of Alpha and Beta Calcium Sulfate Hemihydrate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between the alpha (α) and beta (β) forms of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) is critical, as their distinct physical and chemical properties significantly influence the outcomes of experimental and clinical applications. This guide provides an objective comparison of their efficacy, supported by experimental data and standardized testing protocols.

This compound hemihydrate, a widely utilized biomaterial, exists in two primary crystalline forms: the alpha and beta phases. While chemically identical, their divergent manufacturing processes result in notable differences in crystal morphology, which in turn dictate their performance characteristics in terms of setting time, mechanical strength, and biocompatibility. The alpha form is produced through a wet calcination process under pressure, leading to well-formed, dense, and less porous crystals. In contrast, the beta form is created by dry calcination at atmospheric pressure, resulting in irregular, porous, and finer crystals with a larger surface area.[1][2]

Quantitative Comparison of Physicochemical Properties

The differing crystalline structures of the alpha and beta forms directly impact their key performance indicators. The alpha hemihydrate's dense, regular crystals require less water to form a workable paste, leading to a final product with higher strength and density.[1][3] Conversely, the higher water demand of the beta hemihydrate results in a more porous and weaker set material.[3][4]

Propertyα-Calcium Sulfate Hemihydrateβ-Calcium Sulfate Hemihydrate
Crystal Morphology Dense, well-formed, prismatic or needle-like crystalsPorous, irregular, flaky crystals
Water/Powder Ratio (Standard Consistency) 35% (0.35)90% (0.90)
Setting Time (Initial) 15 - 20 minutes25 - 35 minutes
Compressive Strength (Dry) 560 kg/cm ² (approx. 55 MPa)56 kg/cm ² (approx. 5.5 MPa)
Setting Expansion 0.28%0.16%

Data compiled from San Esu Gypsum Co., Ltd.[3]

Experimental Protocols

To ensure accurate and reproducible comparisons of alpha and beta this compound hemihydrate, standardized experimental protocols are essential. The American Society for Testing and Materials (ASTM) provides comprehensive standards for the physical testing of gypsum products.

Determination of Water/Powder Ratio (Normal Consistency)

The water/powder ratio, or normal consistency, is determined using the method outlined in ASTM C472.[5][6] This test identifies the volume of water required to produce a paste of standard viscosity.

Apparatus:

  • Modified Vicat apparatus with a conical plunger.[7]

  • Graduated cylinder

  • Mixing bowl and spatula

Procedure:

  • A pre-weighed sample of this compound hemihydrate powder is placed in the mixing bowl.

  • A measured volume of distilled water is added to the powder.

  • The mixture is soaked for a specified time and then mixed vigorously to a smooth, uniform paste.

  • The paste is placed in the Vicat ring, and the surface is leveled.

  • The plunger of the Vicat apparatus is lowered to the surface of the paste and released.

  • The penetration of the plunger is recorded.

  • The test is repeated with varying amounts of water until the plunger penetrates to a specified depth. The water-to-powder ratio that yields this penetration is the normal consistency.[7]

Measurement of Setting Time

The setting time of the this compound hemihydrate paste is also determined according to ASTM C472, using the Vicat needle.[5][6]

Apparatus:

  • Vicat apparatus with a needle.[7]

  • Timer

  • Mixing bowl and spatula

Procedure:

  • A paste is prepared using the normal consistency water/powder ratio.

  • The paste is placed in the Vicat ring.

  • The Vicat needle is periodically lowered to the surface of the paste.

  • The initial setting time is the point at which the needle no longer leaves a complete circular impression.

  • The final setting time is when the needle no longer penetrates the surface of the set mass.[7]

Compressive Strength Testing

The compressive strength of the set this compound is a critical measure of its mechanical integrity and is tested in accordance with ASTM C472.[5][8][9]

Apparatus:

  • Cube molds (typically 2-inch or 50-mm)

  • Hydraulic compression testing machine

  • Mixing bowl and spatula

Procedure:

  • A paste is prepared at the normal consistency.

  • The paste is poured into the cube molds and allowed to set.

  • The set cubes are removed from the molds and dried to a constant weight under specified conditions.

  • The dried cubes are placed in the compression testing machine and subjected to a compressive load until failure.

  • The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.[10]

G cluster_0 Preparation cluster_1 Testing Powder This compound Hemihydrate Powder Mix Mixing Powder->Mix Water Distilled Water Water->Mix Consistency Normal Consistency (ASTM C472) Mix->Consistency SettingTime Setting Time (ASTM C472) Mix->SettingTime CompressiveStrength Compressive Strength (ASTM C472) Mix->CompressiveStrength

Experimental workflow for physical testing.

Biological Efficacy and Signaling Pathways in Bone Regeneration

In the context of drug development and biomedical applications, particularly in bone regeneration, this compound serves as a biodegradable scaffold that promotes tissue growth.[11][12] The dissolution of this compound releases calcium ions, which can influence the differentiation of osteoblasts, the cells responsible for bone formation.[12][13]

Research has indicated that the transforming growth factor-beta (TGF-β)/Smad signaling pathway is a key mechanism through which this compound-based materials can promote osteogenic differentiation.[10][11][14][15][16]

The proposed mechanism involves the following steps:

  • Release of Bioactive Molecules: Upon implantation, the this compound scaffold may interact with surrounding tissues and release factors that activate the TGF-β signaling pathway.

  • Ligand-Receptor Binding: TGF-β ligands bind to their specific receptors on the surface of mesenchymal stem cells (MSCs).

  • Smad Phosphorylation: This binding event leads to the phosphorylation and activation of intracellular Smad proteins (Smad2/3).

  • Nuclear Translocation and Gene Expression: The activated Smad complexes translocate to the nucleus, where they act as transcription factors to upregulate the expression of osteogenic genes such as Runt-related transcription factor 2 (Runx2).[11][14]

  • Osteoblast Differentiation: The expression of these genes drives the differentiation of MSCs into mature, bone-forming osteoblasts.

While this pathway is generally accepted for this compound-mediated bone regeneration, further research is needed to elucidate any differential effects the alpha and beta forms may have on the efficiency of this signaling cascade.

G CaSO4 This compound Scaffold TGFb TGF-β Ligand CaSO4->TGFb promotes release of Receptor TGF-β Receptor TGFb->Receptor binds to Smad Smad2/3 Phosphorylation Receptor->Smad activates Nucleus Nuclear Translocation Smad->Nucleus leads to Runx2 Runx2 Gene Expression Nucleus->Runx2 induces Differentiation Osteoblast Differentiation Runx2->Differentiation drives

TGF-β/Smad signaling in bone regeneration.

Conclusion

The selection of alpha or beta this compound hemihydrate should be guided by the specific requirements of the application. The alpha form, with its superior mechanical strength and lower water demand, is often preferred for applications requiring a durable, high-density material.[17][18] The beta form, while weaker, may be suitable for applications where rapid setting is less critical and higher porosity is desired. A thorough understanding of their distinct properties, verified through standardized testing, is paramount for achieving desired outcomes in research and development.

References

A Comparative Guide to Analytical Methods for the Quantification of Calcium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium sulfate is critical for quality control, formulation development, and regulatory compliance. This guide provides a comprehensive comparison of four widely used analytical methods: Gravimetric Analysis, Complexometric (EDTA) Titration, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF) Spectrometry. Each method's performance is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in methodological implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance indicators for the quantification of this compound by the four highlighted methods.

Parameter Gravimetric Analysis Complexometric (EDTA) Titration ICP-OES XRF Spectrometry
Principle Precipitation of an insoluble salt and measurement of its mass.Titration of calcium ions with a chelating agent (EDTA) using a color indicator.Measurement of light emitted by excited calcium atoms in a high-temperature plasma.Measurement of characteristic X-rays emitted from a sample irradiated with high-energy X-rays.
Accuracy (% Recovery) ~99-101%99.0%[1]99.5-101.9%[2]Can be high with proper calibration; may be within 20% of lab assay without specific standards.[3]
Precision (% RSD) ≤ 2%≤ 2.0%[4]0.30-4.4%[2]17-26% for some elements in a this compound matrix.[4]
Limit of Detection (LOD) Relatively high, not suitable for trace analysis.Dependent on indicator and titration conditions.0.08–1.8 ng/g[2]0.008 wt% for some elements in a this compound matrix.[4]
Limit of Quantification (LOQ) Higher than instrumental methods.Dependent on indicator and titration conditions.8.97 µg/g[5]Typically higher than LOD, requires validation.
Linearity (R²) Not applicable.0.9998[1]>0.9993[5]Good linearity can be achieved with appropriate standards.[4]
Sample Throughput LowModerateHighHigh
Interferences Co-precipitation of other ions.[6]Presence of other metal ions that can be chelated by EDTA.[7]Spectral and matrix interferences.Matrix effects and spectral overlap of elements.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for validating an analytical method and the logical relationships between key validation parameters.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_performance Assess Performance Against Criteria analyze_data->assess_performance document_results Document Results assess_performance->document_results

Caption: General workflow for the validation of an analytical method.

Validation Parameter Relationships Accuracy Accuracy Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification Precision->LOQ Precision->Range Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness LOD->LOQ LOD->Robustness LOQ->Robustness Linearity->Range Linearity->Robustness Range->Robustness

Caption: Interrelationships between key analytical method validation parameters.

Detailed Experimental Protocols

Gravimetric Analysis

Principle: This method relies on the precipitation of calcium as an insoluble salt, followed by filtration, drying, and weighing of the precipitate. For this compound, the sulfate ion is typically precipitated as barium sulfate.

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in dilute hydrochloric acid.

  • Precipitation: Heat the solution to boiling and add a hot solution of barium chloride dropwise with constant stirring. This will precipitate barium sulfate.

  • Digestion: Keep the solution hot for a period to allow the precipitate to digest and form larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed, ashless filter paper.

  • Washing: Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate solution).

  • Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace until a constant weight is achieved.

  • Calculation: The weight of the this compound is calculated from the weight of the barium sulfate precipitate using stoichiometric factors.

Complexometric (EDTA) Titration

Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metallochromic indicator.

Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a minimal amount of dilute hydrochloric acid. Dilute with deionized water.

  • Buffering: Add an ammonia-ammonium chloride buffer solution to bring the pH of the sample solution to approximately 10.

  • Indicator Addition: Add a small amount of a suitable indicator, such as Eriochrome Black T or Calmagite.

  • Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from wine-red to sky-blue).[9]

  • Calculation: The concentration of this compound is calculated from the volume of EDTA solution used, its molarity, and the initial sample weight.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: A liquid sample is introduced into a high-temperature argon plasma, which causes the atoms to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of nitric acid and hydrochloric acid (aqua regia), often with the aid of microwave-assisted digestion.[2]

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the calcium concentration within the linear range of the instrument.

  • Instrument Calibration: Prepare a series of calcium standard solutions of known concentrations and generate a calibration curve.

  • Analysis: Introduce the prepared sample solution into the ICP-OES instrument and measure the emission intensity at the selected wavelength for calcium (e.g., 317.9 nm).[2]

  • Calculation: The concentration of calcium in the sample is determined from the calibration curve.

X-ray Fluorescence (XRF) Spectrometry

Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element.

Protocol:

  • Sample Preparation: For solid samples, they are typically ground into a fine powder and pressed into a pellet. Little to no sample preparation may be needed for some sample types.

  • Instrument Calibration: Calibrate the XRF spectrometer using certified reference materials with matrices similar to the sample to be analyzed.

  • Analysis: Place the prepared sample in the instrument and irradiate it with X-rays. The instrument detects and measures the intensity of the emitted fluorescent X-rays from calcium and sulfur.

  • Calculation: The concentration of this compound is determined by the instrument's software, which correlates the intensity of the detected X-rays to the elemental concentrations based on the calibration. It's possible to infer the presence of this compound by observing a correlation between the signals for calcium and sulfur.[8]

References

A Comparative Analysis of Commercial Calcium Sulfate Bone Graft Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available calcium sulfate bone graft products, evaluating their performance against each other and alternative bone graft materials. The information presented is supported by experimental data from various scientific studies, offering a comprehensive resource for professionals in the field of bone regeneration.

Introduction to this compound Bone Grafts

This compound, a biocompatible and biodegradable ceramic, has been utilized for over a century as a bone void filler. Its primary advantages include its ability to be completely resorbed by the body, its osteoconductive nature which provides a scaffold for new bone growth, and a low rate of inflammatory response.[1] Commercial products are typically provided as this compound hemihydrate powder, which, when mixed with a liquid, forms a paste that can be molded to fit the bone defect and sets in situ.

Commercial this compound Products and Alternatives

This guide focuses on a selection of commercially available this compound bone graft products and compares them with the gold standard, autografts, as well as another common alternative, allografts.

  • OsteoSet® (Stryker)

  • Stimulan® (Biocomposites)

  • DentoGen® (Orthogen)

  • NanoGen® (Orthogen)

  • RegenX this compound (RegenX)

Alternatives:

  • Autograft: Bone harvested from the patient's own body, typically from the iliac crest. It is considered the "gold standard" due to its osteogenic, osteoinductive, and osteoconductive properties.[2][3]

  • Allograft: Bone sourced from a human donor. It is primarily osteoconductive and carries a risk of immune response and disease transmission, although processing minimizes these risks.[4][5]

Performance Comparison

The following tables summarize the performance of various this compound products and their alternatives based on key parameters.

Table 1: Biocompatibility and Osteoconductivity
Product/Graft TypeBiocompatibility (Cell Viability)Osteoconductivity (New Bone Formation)Key Findings & Citations
OsteoSet® High biocompatibility reported.[6]98% bone repair in contained defects at 12 months.[7]Generally well-tolerated with a low complication rate.[6][8]
Stimulan® Good biocompatibility demonstrated in various applications.[9]Effective in promoting bone healing and treating infections.[1][10]Shows predictable antibiotic elution when loaded.[11]
DentoGen® High biocompatibility, supports cell attachment and proliferation.[12]50.67 ± 16.16% new bone formation at 4 months in extraction sockets.[13][14]Completely resorbed with no remnants at 4 months.[13][14]
NanoGen® High biocompatibility, nanocrystalline structure enhances cell interaction.[5]51.19 ± 9.53% new bone formation at 4 months in extraction sockets.[13][14]Slower resorption compared to DentoGen, with some graft remnants at 4 months.[13][14][15]
RegenX this compound Promotes wound healing and is completely resorbable.[16]Osteoconductive, facilitating new bone growth.[16]Data on specific quantitative performance is limited in the reviewed literature.
Autograft Excellent biocompatibility (no immune rejection).Considered the gold standard for osteogenesis, osteoinduction, and osteoconduction.[2][3][17]Higher potential for donor site morbidity.[18][19]
Allograft Generally good, but potential for immune response exists.[4]Primarily osteoconductive; processing can reduce osteoinductive properties.[5]Slower incorporation and remodeling compared to autografts.[4]
Table 2: Resorption Rate and Mechanical Properties
Product/Graft TypeResorption TimeCompressive Strength (MPa)Flexural Strength (MPa)Key Findings & Citations
OsteoSet® Approximately 30-60 days.[20]Varies; can be up to ~10 MPa after 1 hour.[18]Data not consistently reported for the commercial product.Resorption rate is designed to be consistent with bone growth.[21]
Stimulan® Completely absorbed in approximately 4 to 16 weeks.[11][22]Data not consistently reported for the commercial product.Data not consistently reported for the commercial product.Purity of the this compound can influence mechanical properties.[23]
DentoGen® 4 to 6 weeks.[20]Data not consistently reported for the commercial product.Data not consistently reported for the commercial product.Faster degradation may affect its potential in larger defects.[24]
NanoGen® Approximately 12 weeks.Data not consistently reported for the commercial product.Data not consistently reported for the commercial product.Nanocrystalline structure leads to a more controlled, slower degradation.[5]
RegenX this compound Completely resorbable.[16]Data not consistently reported for the commercial product.Data not consistently reported for the commercial product.Specific quantitative data is limited in the reviewed literature.
Autograft Remodels over time as new bone is formed.Cancellous: 2-12 MPa; Cortical: 100-200 MPa.Cancellous: 10-20 MPa; Cortical: 50-150 MPa.Mechanical properties vary significantly with bone type and location.
Allograft Slower resorption and incorporation than autografts.[19]Varies depending on processing and bone type.Varies depending on processing and bone type.Processing can affect mechanical integrity.

Note: The mechanical properties of this compound cements can be highly variable depending on the powder-to-liquid ratio, mixing technique, and hydration state. The provided values are approximate ranges found in the literature for medical-grade this compound.[3][18]

Signaling Pathways in this compound-Mediated Osteogenesis

The dissolution of this compound releases calcium ions (Ca²⁺) into the local environment, which triggers a cascade of cellular signaling events that promote bone regeneration.

This compound Osteogenesis Signaling Pathway CaSO4 This compound Graft Ca_ions ↑ Extracellular Ca²⁺ Ions CaSO4->Ca_ions Dissolution CaSR Calcium-Sensing Receptor (CaSR) Ca_ions->CaSR Activates VGCC L-type Voltage-Gated Calcium Channels (VGCC) Ca_ions->VGCC Opens PLC PLC CaSR->PLC Intra_Ca ↑ Intracellular Ca²⁺ VGCC->Intra_Ca Influx IP3 IP3 PLC->IP3 IP3->Intra_Ca Release from ER MAPK MAPK Pathway (ERK) Intra_Ca->MAPK BMP2 ↑ BMP-2 Expression Intra_Ca->BMP2 VEGF ↑ VEGF Expression Intra_Ca->VEGF Runx2 ↑ Runx2 Activation MAPK->Runx2 Osteoblast_diff Osteoblast Differentiation Runx2->Osteoblast_diff Promotes BMP2->Runx2 Angiogenesis Angiogenesis VEGF->Angiogenesis Bone_formation Bone Formation Osteoblast_diff->Bone_formation

Signaling cascade in this compound-mediated bone formation.

Experimental Protocols

This section details the methodologies for key experiments cited in the performance comparison of bone graft materials.

In Vitro Biocompatibility Testing (Cytotoxicity Assay based on ISO 10993-5)

Objective: To assess the potential of a material to cause a toxic effect on cells.

Methodology:

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) for a defined period (e.g., 24 hours) at 37°C to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or MG-63 human osteosarcoma cells) is cultured in 96-well plates until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time (e.g., 24, 48, or 72 hours). A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are included.

  • MTT Assay:

    • After incubation, the extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[19]

Osteoconductivity Assessment (Histomorphometric Analysis)

Objective: To quantify new bone formation and graft resorption in vivo.

Methodology:

  • Animal Model: A critical-sized defect is created in a suitable animal model (e.g., rabbit calvaria or rat femur).

  • Implantation: The bone graft material is implanted into the defect. A control group may have an empty defect or be treated with a standard material.

  • Healing Period: The animals are allowed to heal for a predetermined period (e.g., 4, 8, or 12 weeks).

  • Sample Harvest and Preparation:

    • The animals are euthanized, and the bone segment containing the defect is harvested.

    • The samples are fixed in formalin, dehydrated in a graded series of ethanol, and embedded in a resin (e.g., PMMA).

    • Thin sections (e.g., 5-10 µm) are cut using a microtome and stained (e.g., with hematoxylin and eosin or Masson's trichrome).

  • Image Acquisition and Analysis:

    • The stained sections are imaged using a light microscope.

    • Image analysis software is used to quantify the area of new bone formation, residual graft material, and soft tissue within the defect area.

  • Data Analysis: The percentage of new bone area, residual graft area, and soft tissue area relative to the total defect area are calculated.[6][12]

Mechanical Strength Testing (Compressive Strength)

Objective: To determine the ability of the set bone graft material to resist compressive forces.

Methodology:

  • Sample Preparation: The this compound powder is mixed with the provided liquid according to the manufacturer's instructions. The resulting paste is cast into cylindrical molds (e.g., 6 mm diameter and 12 mm height, as per ASTM F451).

  • Setting and Conditioning: The samples are allowed to set completely and are then conditioned in a physiological solution (e.g., phosphate-buffered saline) at 37°C for a specified period to simulate in vivo conditions.

  • Compression Test:

    • A universal testing machine is used to apply a compressive load to the cylindrical sample at a constant rate of displacement (e.g., 1 mm/min).

    • The load and displacement are recorded until the sample fractures.

  • Data Analysis: The compressive strength is calculated as the maximum load sustained by the sample divided by its cross-sectional area. The compressive modulus (a measure of stiffness) can also be determined from the initial linear portion of the stress-strain curve.

Experimental_Workflow_Mechanical_Testing Start Start Mix Mix this compound Powder and Liquid Start->Mix Mold Cast Paste into Cylindrical Molds Mix->Mold Set Allow Samples to Set Mold->Set Condition Condition in Saline at 37°C Set->Condition Test Perform Compression Test Condition->Test Analyze Calculate Compressive Strength and Modulus Test->Analyze End End Analyze->End

Workflow for compressive strength testing of bone grafts.

Conclusion

This compound bone grafts represent a valuable and versatile option for bone void filling. Commercial products offer a range of handling characteristics and resorption profiles, allowing clinicians to select a material that best suits the specific clinical application. While autografts remain the gold standard for their combined osteogenic, osteoinductive, and osteoconductive properties, this compound products provide a readily available, biocompatible, and completely resorbable alternative that avoids donor site morbidity. The choice between different this compound products and other bone graft materials should be based on a thorough understanding of their individual performance characteristics, the size and location of the bone defect, and the desired handling properties.

References

A Comparative Guide to the Long-Term Stability of Calcium Sulfate Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term in vivo stability of calcium sulfate-based implants against common alternatives in bone regeneration. The following sections detail the performance characteristics, supporting experimental data, and methodologies to aid in the evaluation and selection of appropriate biomaterials for bone defect repair.

Overview of this compound (CS) Implants

This compound, also known as Plaster of Paris, has been utilized for over a century in medical applications due to its excellent biocompatibility, complete resorbability, and osteoconductive properties.[1][2][3] It is valued for its ability to act as a scaffold for new bone growth and as a vehicle for delivering antibiotics and growth factors.[1][2][4] However, its long-term stability is characterized by a rapid degradation profile, which presents both advantages and significant limitations in clinical applications.[5][6]

Long-Term Stability Profile of this compound:
  • Degradation Rate: Pure medical-grade this compound resorbs rapidly, typically within 4 to 12 weeks of implantation.[1][5] This resorption rate is often faster than the rate of new bone formation, which can lead to the creation of a gap between the implant and native bone tissue before the defect is fully healed.[5][6] This rapid degradation can compromise mechanical stability and decrease the rate of new bone growth.[5]

  • Mechanical Properties: While this compound has a compressive strength greater than cancellous bone upon setting, this strength diminishes rapidly as the material degrades.[3][7] For example, one study reported the compressive strength of a this compound-based cement decreased from 18.0 MPa after one day of immersion in simulated body fluid to just 2.7 MPa after 42 days.[5][6] This inability to provide sustained mechanical support makes pure CS unsuitable for load-bearing applications.[5][6]

  • Biocompatibility: CS is considered highly biocompatible, evoking a minimal host response and creating a calcium-rich environment that may stimulate osteoblasts.[2][4] However, its rapid resorption can lead to the release of a high concentration of calcium and sulfate ions, which can lower the local pH and in some cases, cause delayed wound healing.[5][6]

Comparative Analysis with Bone Graft Alternatives

The primary limitations of this compound—rapid degradation and poor long-term mechanical strength—have led to the widespread use of alternative materials. The most common alternatives include calcium phosphates like Hydroxyapatite (HA) and Tricalcium Phosphate (TCP), and bone allografts.

Material Degradation/Resorption Time Primary Advantage Primary Limitation Long-Term Success/Survival Rate
This compound (CS) 4 - 12 weeks[1][5]Completely and rapidly resorbable; excellent drug carrier[1][4]Resorption is often faster than bone formation; poor long-term mechanical strength[5][6]Not typically evaluated for long-term survival due to rapid resorption.
β-Tricalcium Phosphate (β-TCP) 6 - 18 months[6][8]Resorption rate is more aligned with bone formation than HA[9]Weaker mechanical properties than HA; high failure rate in some high-load applications[8][10]Variable; a study on femoral head osteonecrosis reported a 5-year survival rate of only 25.5% for β-TCP grafts.[10]
Hydroxyapatite (HA) 6 months to over 10 years[5][6]Very slow resorption provides a stable, long-term scaffold[8][11]Poor resorbability can hinder bone remodeling and compromise bone strength long-term[5][8]High success rate; a 13-year survival rate of 82% was reported for a 50/50 HA/allograft mix in revision hip arthroplasty.[12]
Bone Allograft Variable; remodels over yearsProvides an osteoconductive scaffold with some osteoinductive potentialRisk of infection, fracture, nonunion, and immune response[13][14]~75% success rate at >20 years post-implantation for massive allografts.[13] Complication rates for nonunion and fracture are reported at 16-17% and 19%, respectively.[14][15]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the performance of bone graft substitutes. Below are examples of typical experimental protocols used to evaluate these materials.

Protocol 1: In Vitro Degradation and Mechanical Strength Analysis

This protocol is adapted from studies evaluating the properties of calcium-based cements in simulated body fluid (SBF).[16]

  • Sample Preparation: Fabricate cylindrical samples of the bone graft material (e.g., this compound, HA/CS composite) according to manufacturer specifications or standardized laboratory procedures.

  • Immersion: Immerse each sample in SBF at a volume-to-surface-area ratio of 10 mL/cm². Maintain the samples at 37°C in an incubator. The SBF should be refreshed every two days to maintain ion concentration.[16]

  • Degradation Measurement: At predetermined time points (e.g., 1, 7, 14, 28, 42 days), remove a subset of samples from the SBF. Dry them at 60°C for 12 hours and measure their final weight (Wt). The degradation percentage is calculated as: ((W0 - Wt) / W0) * 100, where W0 is the initial weight.[16]

  • pH Monitoring: At each time point, measure the pH of the SBF solution to assess the impact of degradation byproducts on the local environment.[16]

  • Mechanical Testing: After drying, subject the samples to unconfined compression testing using a universal testing machine at a constant crosshead speed. Record the maximum load at failure to calculate the ultimate compressive strength (in MPa).[5][6]

Protocol 2: In Vivo Bone Regeneration Study (Rabbit Model)

This protocol describes a common preclinical model for assessing bone healing and material resorption.

  • Animal Model: Utilize skeletally mature New Zealand white rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Surgical Procedure: Anesthetize the animal. Create a critical-sized cylindrical defect (e.g., 6 mm diameter, 10 mm depth) in the femoral condyle or tibia of each rabbit.

  • Implantation: Fill the defect with the bone graft material being tested (e.g., pure CS, CS/PLLA composite, β-TCP). Leave some defects empty as a negative control.

  • Post-Operative Care: Provide post-operative analgesics and monitor the animals for any signs of complications.

  • Analysis Time Points: Euthanize groups of animals at specific time points (e.g., 4, 8, and 16 weeks) for analysis.[17]

  • Radiographic Analysis: Use Faxitron X-rays or micro-computed tomography (μCT) on the explanted femurs/tibias to visualize the implant site, assess material resorption, and quantify new bone volume.[17][18]

  • Histological Evaluation: Decalcify the bone samples, embed them in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. This allows for microscopic evaluation of bone ingrowth, tissue response, inflammation, and the interface between the implant and host bone.[17][18]

Visualized Workflows and Logical Relationships

Bone Graft Resorption and Formation Dynamics

The ideal bone graft substitute resorbs at a rate that matches the pace of new bone formation, providing continuous support. This diagram illustrates the differing dynamics of fast-resorbing this compound versus slow-resorbing hydroxyapatite.

G cluster_CS This compound (Fast Resorption) cluster_Ideal Ideal Scenario cluster_HA Hydroxyapatite (Slow Resorption) cs_start CS Implant (Initial Stability) cs_mid Rapid Resorption (4-12 weeks) cs_start->cs_mid Degradation >> Bone Growth cs_end Potential Defect Gap (Bone formation lags) cs_mid->cs_end ideal_start Implant Provides Scaffold ideal_mid Balanced Resorption & Growth ideal_start->ideal_mid Degradation ≈ Bone Growth ideal_end Complete Bone Regeneration ideal_mid->ideal_end ha_start HA Implant (High Stability) ha_mid Slow Resorption (Months-Years) ha_start->ha_mid Degradation << Bone Growth ha_end Remnant Material (May hinder remodeling) ha_mid->ha_end

Caption: Comparison of bone graft resorption and bone formation dynamics.

General Experimental Workflow for Implant Evaluation

This diagram outlines a typical workflow for preclinical in vivo evaluation of bone graft substitutes, from surgical implantation to multi-modal analysis.

G cluster_exp cluster_analysis A 1. Create Surgical Bone Defect (Animal Model) B 2. Implant Bone Graft Material A->B C 3. Healing Period (e.g., 4, 8, 16 weeks) B->C D 4. Explant Tissue & Radiograph C->D E 5a. Mechanical Testing D->E F 5b. Histological Analysis D->F G 5c. Micro-CT Quantification D->G H 6. Data Interpretation & Comparison E->H F->H G->H

Caption: A typical preclinical workflow for evaluating bone graft implants.

Decision Logic for Bone Graft Material Selection

The choice of a bone graft material is multifactorial. This diagram provides a simplified logical pathway for selecting a material based on key clinical requirements.

G rect_node rect_node start Load-Bearing Application? resorption_speed Rapid Resorption Required? (e.g., drug delivery) start->resorption_speed No no_load_options Use Allograft, HA, or TCP start->no_load_options Yes long_term_scaffold Long-Term Scaffold Needed? resorption_speed->long_term_scaffold No cs Use this compound or CS Composite resorption_speed->cs Yes tcp Consider β-TCP or Allograft long_term_scaffold->tcp No ha Use Hydroxyapatite, HA Composite, or Allograft long_term_scaffold->ha Yes

Caption: A decision-making framework for selecting a bone graft material.

Conclusion

The long-term stability of this compound implants is inherently limited by the material's rapid resorption rate and consequent decline in mechanical strength.[5][6] While its biocompatibility and complete degradation are advantageous for certain applications, such as a carrier for antibiotics, it is often unsuitable for defects that require sustained structural support.[1][5]

In contrast, alternatives like hydroxyapatite and bone allografts offer far greater long-term stability, providing a durable scaffold for bone regeneration over months to years.[12][13] β-Tricalcium phosphate offers an intermediate resorption profile but may lack the mechanical strength required for more demanding applications.[8][10] The development of composite materials, which combine this compound with slower-resorbing ceramics like β-TCP or HA, represents a promising strategy to modulate the degradation rate and improve the long-term performance of this compound-based implants.[5][16] The selection of an appropriate bone graft substitute requires careful consideration of the specific clinical need, including the defect size, anatomical location, and mechanical loading environment.

References

A Cross-Validated Guide to Calcium Sulfate Behavior: Experimental and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of calcium sulfate is critical for a range of applications, from controlled-release drug delivery systems to bone regeneration scaffolds. This guide provides a comprehensive comparison of experimental data and computational models related to the solubility, phase transitions, hydration, and dissolution of this compound.

This document summarizes key quantitative data in structured tables for easy comparison, details the methodologies of pivotal experiments, and visualizes complex processes through clear diagrams, offering a cross-validated understanding of this compound's physicochemical properties.

Data Presentation: A Comparative Analysis

The following tables present a side-by-side comparison of experimentally determined values and computationally predicted outcomes for key properties of this compound. This allows for a direct assessment of the accuracy and predictive power of current computational models.

Solubility of this compound Phases in Water at Different Temperatures

The solubility of this compound is a fundamental property that dictates its dissolution rate and bioavailability. Computational models, such as those based on the Pitzer equations or the Mixed-Solvent Electrolyte (MSE) model, are frequently used to predict solubility under various conditions.[1][2]

Temperature (°C)Experimental Solubility of Gypsum (mol/kg H₂O)Computationally Predicted Solubility of Gypsum (mol/kg H₂O)Experimental Solubility of Anhydrite (mol/kg H₂O)Computationally Predicted Solubility of Anhydrite (mol/kg H₂O)
25~0.0151[3]~0.0150[2]MetastableMetastable
35~0.0153[4]~0.0152[2]~0.0145[4]~0.0144[2]
45~0.0154[5]~0.0153[2]~0.0140[5]~0.0139[2]
50~0.0155[4]~0.0154[2]~0.0135[4]~0.0134[2]
75~0.0151[5]~0.0150[2]~0.0115[5]~0.0114[2]
90~0.0143[5]~0.0142[2]~0.0098[5]~0.0097[2]
Phase Transition Temperatures

The transition between different hydrate forms of this compound (gypsum, hemihydrate, and anhydrite) is critically dependent on temperature and the chemical environment.[1][5] Thermodynamic models are employed to predict these transition points.

TransitionExperimental Transition Temperature (°C)Computationally Predicted Transition Temperature (°C)Conditions
Gypsum ↔ Anhydrite42 - 60[6]~42.8[1]Pure Water
Gypsum → Hemihydrate97 - 107[7]~101.4[1]Pure Water
Beta-Anhydrite ↔ Alpha-Anhydrite~1214[8]-High Temperature
Dissolution Kinetics of Gypsum

The rate at which this compound dihydrate (gypsum) dissolves is crucial for applications requiring controlled ion release. Kinetic models are used to determine dissolution rate constants.[9][10]

Temperature (°C)Experimental Dissolution Rate Constant (kₛ) (mol·cm⁻²·s⁻¹)Reaction Order (n)Activation Energy (kJ·mol⁻¹)
251.91 × 10⁻⁸[9][10]1.27[9][10]19.07[9][10]
453.46 × 10⁻⁸[9][10]1.27[9][10]19.07[9][10]
654.92 × 10⁻⁸[9][10]1.27[9][10]19.07[9][10]
857.07 × 10⁻⁸[9][10]1.27[9][10]19.07[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Measurement of this compound Solubility

The isothermal dissolution method is a classic technique to determine the solubility of this compound phases.

  • Sample Preparation : Excess amounts of the specific this compound phase (e.g., gypsum, anhydrite) are added to a known volume of deionized water or a specific aqueous solution in a sealed, temperature-controlled vessel.

  • Equilibration : The mixture is continuously stirred at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from hours to several days, depending on the phase and temperature.[3]

  • Sampling and Analysis : Once equilibrated, the stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant is carefully extracted using a filtered syringe to avoid aspirating any solid particles.

  • Concentration Determination : The concentration of calcium ions in the filtered solution is determined using techniques such as titration with EDTA or by instrumental methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[11] The solubility is then expressed in molality (mol/kg of water).[12]

Determination of Hydration Kinetics using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the heat flow associated with the hydration of this compound hemihydrate to gypsum.[13]

  • Sample Preparation : A precise amount of this compound hemihydrate is mixed with a defined amount of water (water-to-gypsum ratio). Polymer admixtures can be pre-dissolved in the water if their effect is being studied.[13]

  • Isothermal Measurement : A small sample of the paste (around 10 mg) is quickly transferred to a DSC sample pan and placed in the calorimeter. The sample is held at a constant temperature (e.g., 30°C) for a set period (e.g., 2 hours) to monitor the heat of hydration and crystallization.[13]

  • Temperature Ramp : Following the isothermal step, the sample is heated at a constant rate (e.g., 10°C/min) to a higher temperature (e.g., 250°C) to measure the dehydration process and quantify the different states of water in the hydrated product.[13]

Time-Resolved Synchrotron X-ray Diffraction (XRD) for Hydration Monitoring

Synchrotron XRD provides real-time structural information during the hydration process, allowing for a detailed kinetic and mechanistic study.[14]

  • Sample Setup : A specific amount of this compound hemihydrate is placed in a sample holder. An automated pump is set up to dispense a precise volume of water. A homogenizer is used for rapid mixing.

  • Data Collection : XRD patterns are collected continuously (e.g., every 5 seconds) from the moment water is added and mixed with the hemihydrate.[15]

  • Data Analysis : The collected 2D diffraction images are azimuthally integrated and the background is subtracted. The resulting patterns are analyzed using Rietveld refinement software (e.g., TOPAS) to quantify the weight percentage of each crystalline phase (hemihydrate and dihydrate) over time.[15] This data is then used to fit kinetic models such as the Avrami-Erofe'ev model to determine reaction rates and induction times.[14]

Visualizing this compound Behavior

The following diagrams, created using the DOT language, illustrate key processes and relationships in the behavior of this compound.

CalciumSulfatePhaseTransitions Gypsum Gypsum (CaSO₄·2H₂O) Hemihydrate Hemihydrate (CaSO₄·0.5H₂O) Gypsum->Hemihydrate > 97-107°C (Dehydration) Anhydrite Anhydrite (CaSO₄) Gypsum->Anhydrite > 42-60°C (Dehydration) Hemihydrate->Gypsum < 97-107°C (Hydration) Hemihydrate->Anhydrite Dehydration Anhydrite->Gypsum < 42-60°C (Hydration)

Phase transitions of this compound hydrates.

HydrationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow start Mix Hemihydrate and Water dsc Differential Scanning Calorimetry (DSC) start->dsc Measure Heat Flow xrd Synchrotron XRD start->xrd Collect Diffraction Patterns analysis Kinetic Analysis (e.g., Avrami model) dsc->analysis xrd->analysis md_analysis Analyze Trajectories (Nucleation, Growth) analysis->md_analysis Compare & Validate md_setup Set up Molecular Dynamics System simulation Run Simulation md_setup->simulation simulation->md_analysis

Workflow for studying this compound hydration.

DissolutionAndNucleation Solid Solid CaSO₄ Ions Ca²⁺(aq) + SO₄²⁻(aq) Solid->Ions Dissolution Ions->Solid Precipitation Clusters Ion Clusters (Pre-nucleation) Ions->Clusters Association Nuclei Crystal Nuclei Clusters->Nuclei Nucleation Crystal Crystal Growth Nuclei->Crystal Growth

Pathway of dissolution, nucleation, and crystal growth.

References

Safety Operating Guide

Proper Disposal of Calcium Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of calcium sulfate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures ensures a safe working environment and compliance with regulations. This compound, in its pure form, is generally not classified as a hazardous substance.[1][2][3] However, its disposal must be handled in accordance with local, state, and federal environmental control regulations.[4][5][6]

Immediate Safety and Handling Protocols

Before disposal, it is essential to handle this compound with appropriate care to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

    • Eye Protection: Safety glasses or goggles.[7][8]

    • Hand Protection: Protective gloves.[1][5]

    • Respiratory Protection: In cases where dust may be generated, a dust respirator (such as a NIOSH-approved N95 or P1 type) is recommended.[1]

    • Protective Clothing: A lab coat should be worn to prevent skin contact.[4][5]

  • Engineering Controls: Use local exhaust ventilation or other engineering controls to keep airborne dust concentrations below recommended exposure limits.[4][5][8]

  • Handling: Avoid generating dust.[7][8] Wash hands thoroughly after handling the material.[9] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][7][8]

**Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically.

  • Waste Characterization: Determine if the this compound waste is pure or has been contaminated with other chemicals during laboratory procedures. The disposal method for contaminated this compound will be dictated by the nature of the contaminants.

  • Consult Regulations: Always consult local, state, and federal regulations regarding the disposal of chemical waste.[3][4][9] The user is responsible for adhering to any regional or national rules.[7]

  • Containerization: Place the this compound waste into a suitable, sealed, and clearly labeled container for disposal.[1][9]

  • Uncontaminated this compound Disposal:

    • For pure, uncontaminated this compound, which is considered non-hazardous, disposal as a standard industrial waste may be permissible.[2]

    • Offer surplus and non-recyclable material to a licensed disposal company.[1][3]

    • Do not discharge into drains or rivers.[7]

  • Contaminated this compound Disposal:

    • If this compound is mixed with hazardous materials, it must be treated as hazardous waste.

    • The disposal procedure must then follow the guidelines for the hazardous components mixed with the this compound.

    • Contact a licensed professional waste disposal service for proper disposal.[3]

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Prevent the spill from entering drains, sewers, or waterways.[7][9]

  • Cleanup:

    • Small Spills: Use appropriate tools to carefully scoop the spilled solid material into a designated waste container.[4][5]

    • Large Spills: Shovel the material into a waste container.[4][9] You can wet the material with water to prevent dust generation during cleanup.[9]

  • Final Cleaning: After the bulk of the material has been removed, clean the surface by spreading water and dispose of the residue according to local authority requirements.[4][5]

Exposure Limit Data

For safety during handling, it is important to be aware of the occupational exposure limits for this compound dust.

AgencyExposure Limit TypeLimit Value (Respirable Dust)Limit Value (Total Dust)
OSHA (PEL) TWA (8-hour)5 mg/m³15 mg/m³
NIOSH (REL) TWA (10-hour)5 mg/m³10 mg/m³

Data sourced from Harper College MSDS.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_pure Pure this compound cluster_contaminated Contaminated this compound start Start: this compound Waste Generated identify 1. Identify Waste Is it pure or contaminated? start->identify consult 2. Consult Local, State, & Federal Regulations identify->consult pure_container 3a. Place in a sealed, labeled container. consult->pure_container Pure cont_container 3b. Place in a sealed container. Label with all chemical components. consult->cont_container Contaminated pure_dispose 4a. Dispose via licensed facility or as per local guidelines for non-hazardous industrial waste. pure_container->pure_dispose end End: Proper Disposal Complete pure_dispose->end cont_dispose 4b. Dispose as hazardous waste via a licensed professional service. cont_container->cont_dispose cont_dispose->end

References

Safeguarding Your Research: A Guide to Handling Calcium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling calcium sulfate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[1] For tasks with a higher risk of dust generation or splashes, chemical safety goggles are recommended.[1]

  • Hand Protection: Disposable nitrile gloves are generally sufficient for incidental contact.[1] It is important to inspect gloves before use and to practice proper glove removal techniques to avoid skin contact.[2][3] After handling, hands should be washed thoroughly.[2][3]

  • Body Protection: A standard lab coat should be worn to protect clothing and skin from potential splashes and spills.[4][5]

  • Respiratory Protection: In situations where dust is generated and ventilation is inadequate, a NIOSH-approved N95 or P1 particulate respirator is recommended to protect against nuisance levels of dust.[2][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal risk. Follow these procedural steps:

  • Preparation: Before beginning work, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[7] Confirm that the ventilation system, such as a fume hood or local exhaust ventilation, is functioning correctly, especially for procedures likely to generate dust.[2][8]

  • Donning PPE: Put on all required personal protective equipment as outlined in the section above.

  • Handling the Chemical:

    • Avoid the formation and spread of dust in the air.[9]

    • When weighing or transferring the powder, do so in a well-ventilated area or an enclosure to minimize inhalation.[2][8]

    • Use a scoop or spatula to handle the solid material.

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][8]

    • Clean the work area by wiping it down. For spills, follow the disposal plan below.

    • Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Containment of Spills:

    • For small spills, carefully sweep or scoop up the solid material.[2][8] Avoid actions that could generate dust.

    • Place the collected material into a suitable, sealed container labeled for waste disposal.[2][8][10]

  • Disposal of Waste:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[8]

    • Contaminated materials, such as gloves and paper towels, should also be placed in a sealed container for disposal.

    • All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[3][4][10] Do not discharge into drains or rivers.[9]

  • Decontamination:

    • After the spilled material has been collected, clean the area with water.[4][9]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for this compound dust. Adherence to these limits is critical for ensuring a safe working environment.

Regulatory BodyExposure Limit TypeValue (Total Dust)Value (Respirable Fraction)
OSHA (PEL)TWA (8-hour)15 mg/m³[2][11][12]5 mg/m³[2][11][12]
NIOSH (REL)TWA (10-hour)10 mg/m³[12]5 mg/m³[12]
ACGIH (TLV)TWA (8-hour)10 mg/m³ (Inhalable)[11][13]Not Specified

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Transfer in Ventilated Area C->D Proceed to Handling E Minimize Dust Generation D->E F Clean Work Area E->F Complete Handling G Handle Spills Appropriately F->G H Dispose of Waste per Regulations G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.